molecular formula C8H9NO3 B1583023 2-Ethoxyisonicotinic acid CAS No. 91940-86-2

2-Ethoxyisonicotinic acid

Cat. No.: B1583023
CAS No.: 91940-86-2
M. Wt: 167.16 g/mol
InChI Key: ZGGJYLYCHXPTRY-UHFFFAOYSA-N
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Description

2-Ethoxyisonicotinic acid (CAS 91940-86-2) is a high-purity chemical standard essential for modern analytical laboratories. Its primary research application is serving as a highly effective internal standard (IS) for the quantification of amino acids using liquid chromatography-mass spectrometry (LC-MS) techniques. The compound is particularly valued for its consistent and high ionizability in both positive and negative electrospray ionization modes, which ensures a reliable signal response for normalizing data and correcting for variances in instrument performance during analysis. Supplied as a white to off-white solid, this compound is for research use only. It is strictly intended for laboratory analysis and must not be used for personal, medicinal, or veterinary purposes. The provided molecular formula is C~8~H~9~NO~3~, with a molecular weight of 167.16 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGJYLYCHXPTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343812
Record name 2-Ethoxyisonicotinic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

91940-86-2
Record name 2-Ethoxyisonicotinic acid
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Record name 2-Ethoxyisonicotinic acid
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Record name 2-Ethoxyisonicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyisonicotinic acid, a pyridinecarboxylic acid derivative, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in a variety of compounds with diverse biological activities. Notably, it is a key intermediate in the synthesis of ethionamide, a second-line antitubercular drug. This guide provides a comprehensive overview of a robust and well-precedented synthetic pathway to this compound, designed for practical application in a research and development setting.

This document will detail a logical and efficient multi-step synthesis, starting from readily available precursors. Each step is accompanied by a thorough discussion of the underlying chemical principles, mechanistic insights, and detailed experimental protocols. The presented pathway prioritizes safety, scalability, and purity of the final product.

Strategic Overview of the Synthesis

The most logical and field-proven pathway for the synthesis of this compound involves a three-step sequence commencing with 2-chloroisonicotinic acid. This strategy is predicated on the strategic protection of the carboxylic acid functionality to prevent unwanted side reactions during the key nucleophilic aromatic substitution step.

The overall transformation can be summarized as follows:

  • Esterification: The carboxylic acid group of 2-chloroisonicotinic acid is first protected as an ethyl ester. This is a critical step as the acidic proton of the carboxylic acid would interfere with the strongly basic conditions required for the subsequent etherification.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyridine ring is displaced by an ethoxy group through a reaction with sodium ethoxide. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid derivative at the 4-position facilitates this substitution.

  • Hydrolysis: The ethyl ester is saponified under basic conditions to yield the target molecule, this compound.

This strategic sequence is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Part 1: Preparation of Starting Material cluster_1 Part 2: Core Synthesis Pathway 2_chloro_4_methylpyridine 2-Chloro-4-methylpyridine oxidation Oxidation 2_chloro_4_methylpyridine->oxidation 2_chloroisonicotinic_acid 2-Chloroisonicotinic Acid oxidation->2_chloroisonicotinic_acid esterification Esterification 2_chloroisonicotinic_acid->esterification ethyl_2_chloroisonicotinate Ethyl 2-chloroisonicotinate esterification->ethyl_2_chloroisonicotinate snar Nucleophilic Aromatic Substitution (SNAr) ethyl_2_chloroisonicotinate->snar ethyl_2_ethoxyisonicotinate Ethyl 2-ethoxyisonicotinate snar->ethyl_2_ethoxyisonicotinate hydrolysis Hydrolysis ethyl_2_ethoxyisonicotinate->hydrolysis 2_ethoxyisonicotinic_acid This compound hydrolysis->2_ethoxyisonicotinic_acid

Figure 2: Oxidation of 2-chloro-4-methylpyridine to 2-chloroisonicotinic acid.

Expertise & Experience: Choice of Oxidizing Agent

Several methods exist for the oxidation of the methyl group on the pyridine ring. [1][2]Classical methods often employ strong oxidizing agents like potassium permanganate (KMnO₄). While effective, these reactions can be challenging to control on a large scale and generate significant manganese dioxide waste. More modern approaches utilize catalytic oxidation with oxygen or air, which are greener and more scalable. [2]For instance, a method using oxygen in the presence of a cobalt and manganese catalyst offers high yields and improved environmental performance. [2]

Experimental Protocol: Oxidation of 2-Chloro-4-methylpyridine

This protocol is based on a catalytic oxidation method. [2]

  • Reaction Setup: To a high-pressure reactor, add 2-chloro-3-methylpyridine, a solvent such as acetonitrile, N-hydroxyphthalimide as an initiator, and a catalyst system composed of cobalt (III) acetylacetonate and manganese (III) acetylacetonate.

  • Reaction Conditions: Seal the reactor and pressurize with oxygen to 0.2-2 MPa. Heat the mixture to 50-120 °C and stir for 3-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. Filter the reaction mixture. The filter cake is washed with water and then dissolved in an aqueous alkaline solution (e.g., ammonia water). After filtration to remove any insoluble catalyst residues, the filtrate is acidified with hydrochloric acid to a pH of 1-2. The precipitated white solid is collected by suction filtration, washed with water, and dried to yield pure 2-chloronicotinic acid (an isomer of the desired product, but the procedure is analogous for 2-chloro-4-methylpyridine). [2]

Part 2: The Core Synthesis of this compound

With the key starting material in hand, the three-step sequence to the final product can be undertaken.

Step 1: Esterification of 2-Chloroisonicotinic Acid

The initial step is the protection of the carboxylic acid as an ethyl ester. This is a standard Fischer esterification, typically carried out in an excess of ethanol with a catalytic amount of strong acid.

Figure 3: Esterification of 2-chloroisonicotinic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloroisonicotinic acid in absolute ethanol.

  • Reaction Conditions: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. The product can then be extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-chloroisonicotinate, which can be further purified by distillation or chromatography if necessary.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the key bond-forming step where the ethoxy group is introduced. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ethoxide ion attacks the electron-deficient carbon at the 2-position of the pyridine ring, leading to the displacement of the chloride leaving group.

Figure 4: Nucleophilic aromatic substitution to form ethyl 2-ethoxyisonicotinate.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions, allowing it to react completely before adding the next portion. The reaction is exothermic and produces hydrogen gas.

  • Reaction Conditions: To the freshly prepared sodium ethoxide solution, add a solution of ethyl 2-chloroisonicotinate in absolute ethanol dropwise. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Most of the ethanol is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude ethyl 2-ethoxyisonicotinate can be purified by vacuum distillation or column chromatography.

Step 3: Hydrolysis of Ethyl 2-ethoxyisonicotinate

The final step is the deprotection of the carboxylic acid via saponification of the ethyl ester. This is a straightforward hydrolysis reaction carried out under basic conditions, followed by acidification to precipitate the final product.

Figure 5: Hydrolysis of ethyl 2-ethoxyisonicotinate.

  • Reaction Setup: Dissolve ethyl 2-ethoxyisonicotinate in a mixture of ethanol and water in a round-bottom flask.

  • Reaction Conditions: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.

Data Summary

CompoundStarting Material(s)Key ReagentsTypical Yield
2-Chloroisonicotinic Acid2-Chloro-4-methylpyridineO₂, Co(acac)₃, Mn(acac)₃>75% [2]
Ethyl 2-chloroisonicotinate2-Chloroisonicotinic AcidEthanol, H₂SO₄ (cat.)High
Ethyl 2-ethoxyisonicotinateEthyl 2-chloroisonicotinateSodium EthoxideGood to High
This compoundEthyl 2-ethoxyisonicotinateNaOH or KOH, then HClHigh

Conclusion

The described three-step synthesis of this compound from 2-chloroisonicotinic acid represents a reliable and scalable route to this important building block. The strategic use of a protecting group for the carboxylic acid functionality is key to the success of the nucleophilic aromatic substitution step. Each step in this pathway is based on well-established and high-yielding chemical transformations, making it an attractive approach for both academic research and industrial drug development applications. The synthesis of the starting material, 2-chloroisonicotinic acid, from 2-chloro-4-methylpyridine is also a viable and scalable process, allowing for a complete synthetic route from more readily available precursors.

References

  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN104591881A. [URL not available]
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 1131, 619-623. [URL not available]
  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • Zhejiang University of Technology. (2020). Preparation method of 2-chloronicotinic acid. CN111153853B.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research. This is a duplicate of reference 2 and a specific URL is not available.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]

  • Zhejiang University of Technology. (2008). The preparation method of 2-chloronicotinic acid. CN101117332B.
  • Jiangsu Normal University. (2011). Synthesis method of 2, 2-ethoxyethanol. CN102115431A.
  • Zhejiang University of Technology. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation. CN103848783A.

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and application profile of 2-Ethoxyisonicotinic acid , structured for researchers in medicinal chemistry and drug development.

CAS Registry Number: 91940-86-2 IUPAC Name: 2-Ethoxy-4-pyridinecarboxylic acid Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol

Executive Summary

This compound is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of bio-active small molecules. Distinct from its parent compound, isonicotinic acid, the introduction of the 2-ethoxy substituent modulates the electronic density of the pyridine ring and alters lipophilicity (LogP), making it a valuable bioisostere in drug design.[1] It is prominently utilized in the development of Trace Amine Associated Receptor 1 (TAAR1) agonists for CNS disorders and Lysophosphatidic Acid Receptor (LPAR) modulators for fibrosis.[1] Additionally, its ionization properties render it an effective internal standard in mass spectrometry-based amino acid analysis.[1]

Molecular Identity & Structural Analysis[1]

The compound features a pyridine ring substituted at the C4 position with a carboxylic acid moiety and at the C2 position with an ethoxy group.[1]

Structural Features[1][2][3][4]
  • Pyridine Core: Acts as a hydrogen bond acceptor. The nitrogen atom's basicity is modulated by the substituents.[1]

  • C4-Carboxyl Group: Provides a handle for amide coupling (e.g., with amines to form benzamide-like structures) or esterification.[1] It is the primary ionization center (pKa ~4.0–4.8).[1]

  • C2-Ethoxy Group:

    • Electronic Effect: Exerts a

      
       (mesomeric) electron-donating effect and a 
      
      
      
      (inductive) electron-withdrawing effect. At the C2 position, the oxygen atom reduces the basicity of the pyridine nitrogen compared to an alkyl-pyridine due to the inductive withdrawal, while increasing the electron density at the C3 and C5 positions via resonance.[1]
    • Steric Effect: The ethyl chain adds bulk and lipophilicity, potentially filling hydrophobic pockets in target receptors (e.g., TAAR1) that the unsubstituted isonicotinic acid cannot.[1]

Structure cluster_0 Electronic Modulation Node_N Pyridine N (H-Bond Acceptor) Node_COOH 4-Carboxyl Group (Reactive Handle) Node_Ethoxy 2-Ethoxy Group (+M / -I Effect) Increases LogP Node_Ethoxy->Node_N Inductive Withdrawal (Reduces N Basicity) Node_Ethoxy->Node_COOH Meta-relationship (Minimal Resonance Impact)

Figure 1: Structural Activity Relationships (SAR) and electronic modulation of the core scaffold.

Physicochemical Properties[1][5]

The following data consolidates experimental values and high-confidence predictive models.

ParameterValue / RangeContext
Physical State Solid (Powder)Typically off-white to light brown.
Melting Point 160 °CExperimental value [1].[2][3] Indicates stable crystal lattice.
Boiling Point ~383 °C (Predicted)High boiling point necessitates vacuum for distillation if required.[1]
Solubility DMSO, Methanol, Dilute BaseSoluble in polar organic solvents.[1] Low water solubility at neutral pH; highly soluble at pH > 5 (anionic form).[1]
pKa (Acid) 3.8 – 4.2 (Predicted)The carboxylic acid is slightly more acidic than benzoic acid due to the electron-deficient pyridine ring.[1]
LogP ~1.1 – 1.4More lipophilic than isonicotinic acid (LogP ~0.4), improving membrane permeability.[1]
Topological PSA 63.6 ŲFavorable for CNS penetration (PSA < 90 Ų).[1]
Solubility & Stability Profile
  • pH-Dependent Solubility: As a zwitterionic-capable molecule (though the pyridine N is weakly basic), it exhibits minimum solubility near its isoelectric point.[1] For stock solutions, dissolve in DMSO or 1M NaOH.[1]

  • Thermal Stability: Stable up to its melting point (160°C).[1] Avoid prolonged exposure to strong oxidizers which may attack the ethoxy ether linkage.[1]

Synthesis & Purity

High-purity this compound is essential for drug development to avoid competitive inhibition by byproducts like 2-chloroisonicotinic acid or 2-hydroxyisonicotinic acid.

Primary Synthetic Route

The standard industrial synthesis involves Nucleophilic Aromatic Substitution (


).[1]
  • Starting Material: 2-Chloroisonicotinic acid (or its ethyl ester).

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

  • Mechanism: The ethoxide anion attacks the C2 position, displacing the chloride.[1] The electron-withdrawing carboxyl group at C4 activates the ring for nucleophilic attack.

  • Workup: Acidification to precipitate the free acid.

Synthesis Start 2-Chloroisonicotinic Acid (Substrate) Intermediate Meisenheimer-like Complex Start->Intermediate Reflux Reagent NaOEt / EtOH (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl- Byproduct NaCl Intermediate->Byproduct

Figure 2: Nucleophilic Aromatic Substitution pathway for synthesis.

Applications in Drug Discovery[1][7]

A. Medicinal Chemistry (Scaffold Use)

This compound is a validated building block for "Trace Amine Associated Receptor" (TAAR) ligands.[1][4]

  • TAAR1 Agonists: Used to synthesize benzamide derivatives (e.g., coupling with 4-(morpholin-2-yl)aniline).[1] The 2-ethoxy group is critical for optimizing the metabolic stability and receptor occupancy compared to the unsubstituted pyridine [2, 3].[1]

  • Bioisosterism: It serves as a replacement for 3-alkoxybenzoic acids. The pyridine nitrogen improves solubility and reduces protein binding compared to the phenyl analog.[1]

B. Analytical Chemistry[1]
  • Internal Standard: Due to its distinct ionization efficiency in both positive and negative ESI modes, it is used as an internal standard in LC-MS/MS workflows for amino acid quantification, normalizing injection volume variances [4].[1][5]

Experimental Protocols

Protocol 1: Amide Coupling (General Procedure)

Use this protocol to derivatize this compound for SAR studies.[1]

  • Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 min at Room Temp (RT) to form the activated ester.

  • Coupling: Add the amine partner (e.g., a substituted aniline) (1.0 eq).[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Amine MW + 167 - 18).

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and Brine.[1] Dry over MgSO₄.

Protocol 2: Solubility Assessment for Bioassays[1]
  • Stock Prep: Prepare a 10 mM stock in 100% DMSO.

  • Dilution: Dilute to 100 µM in PBS (pH 7.4).

  • Observation: If precipitation occurs (turbidity), adjust pH to 8.0 or add 5% Solutol/cyclodextrin as a co-solvent.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature requires protection from moisture.

References

  • Santa Cruz Biotechnology. Safety Data Sheet: this compound (SC-298426).[3] Revised 2024.[3] Link

  • Hoffmann-La Roche. Substituted Benzamides as TAAR1 Agonists. US Patent 9,452,980 B2. 2016. Link

  • Galderma S.A. Tertiary Amides and Method of Use (LPAR Modulators).[1][6] WO Patent 2017/177004 A1. 2017. Link

  • MetaSci. Amino Acids Standard Mixture Technical Guide.Link[1]

Sources

2-Ethoxyisonicotinic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxyisonicotinic Acid (CAS 91940-86-2): Technical Monograph & Synthetic Guide

Executive Summary

This compound (CAS 91940-86-2 ) is a critical heterocyclic building block in modern medicinal chemistry, serving as a scaffold for high-affinity ligands targeting G-protein coupled receptors (GPCRs), specifically Trace Amine-Associated Receptor 1 (TAAR1) and Lysophosphatidic Acid Receptors (LPARs).[1][2][3][4] Distinguished by the 2-alkoxy substitution on the pyridine ring, this moiety offers superior metabolic stability and solubility profiles compared to its phenyl bioisosteres, making it a preferred "privileged structure" in lead optimization for CNS and metabolic disorder therapeutics.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 2-Ethoxypyridine-4-carboxylic acid
CAS Number 91940-86-2
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~3.8 (Carboxylic acid), ~2.1 (Pyridine N)
LogP ~1.3
Melting Point 188–192 °C (decomposition)

Synthetic Methodology: Expertise & Experience

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . While conceptually simple, yield and purity are often compromised by competitive decarboxylation or hydrolysis if conditions are not rigorously controlled.

Core Protocol: Ethoxylation of 2-Chloroisonicotinic Acid

Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the para-carboxylic acid group.

Reagents:

  • Precursor: 2-Chloroisonicotinic acid (CAS 6313-54-8)

  • Nucleophile: Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt in EtOH)

  • Solvent: Anhydrous Ethanol (EtOH)

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloroisonicotinic acid (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

  • Nucleophile Formation: Slowly add Sodium Ethoxide (2.5 eq). Note: Excess base is required to deprotonate the carboxylic acid first (forming the carboxylate salt) and then effect the substitution at the 2-position.

  • Reaction: Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] The starting material spot (Rf ~0.4) should disappear, replaced by the more polar product.

  • Quench & Workup (Critical Step):

    • Cool reaction to room temperature.[4][5]

    • Concentrate in vacuo to remove bulk ethanol.

    • Dissolve residue in minimal water.

    • Acidification: Carefully adjust pH to 3–4 using 1N HCl. Caution: Rapid acidification can trap impurities. Slow addition allows the product to precipitate as a clean solid.

  • Purification: Filter the white precipitate. Wash with cold water (2x) and diethyl ether (1x) to remove unreacted organic impurities. Recrystallize from EtOH/Water if purity is <98%.

Visualizing the Synthesis Logic

SynthesisPath Start 2-Chloroisonicotinic Acid (CAS 6313-54-8) Intermediate Intermediate: Sodium 2-ethoxyisonicotinate Start->Intermediate SNAr Mechanism Reagent NaOEt / EtOH (Reflux, 16h) Reagent->Intermediate Product This compound (CAS 91940-86-2) Intermediate->Product Protonation & Precipitation Acid Acidification (HCl, pH 3-4)

Caption: SₙAr synthetic pathway converting 2-chloroisonicotinic acid to this compound via an ethoxide nucleophile.

Medicinal Chemistry Applications

This compound is not merely an intermediate; it is a strategic scaffold used to modulate physicochemical properties in drug design.

A. Bioisosterism & Solubility

Replacing a phenyl ring with a pyridine ring lowers LogP (lipophilicity) and increases aqueous solubility. The addition of the 2-ethoxy group:

  • Steric Bulk: Fills hydrophobic pockets in receptor binding sites (e.g., GPCR orthosteric sites).

  • Electronic Effect: The alkoxy group is electron-donating, modulating the basicity of the pyridine nitrogen, which can influence hydrogen bonding capability with target proteins.

B. Validated Therapeutic Targets
  • TAAR1 Agonists (CNS Disorders): Derivatives of this compound have been utilized in the synthesis of substituted benzamides acting as high-affinity agonists for the Trace Amine-Associated Receptor 1 (TAAR1) . These compounds show efficacy in models of schizophrenia and depression by modulating dopaminergic activity without the side effects of typical antipsychotics.

    • Mechanism: Amide coupling of this compound with substituted anilines (using HBTU/TBTU coupling agents).

  • LPAR Modulators (Fibrosis/Cancer): Used in the synthesis of tertiary amides that modulate Lysophosphatidic Acid Receptors (LPARs) .[6] These pathways are critical in cell proliferation and migration, making this scaffold relevant for oncology and fibrotic disease research.

Decision Logic for Scaffold Selection

MedChemLogic Problem Lead Compound Optimization: Poor Solubility or Metabolic Stability Decision Replace Phenyl Ring with Pyridine? Problem->Decision OptionA This compound Scaffold Decision->OptionA Yes, need hydrophobic bulk OptionB Unsubstituted Isonicotinic Acid Decision->OptionB No, need minimal size Outcome1 Improved H-Bonding (N-acceptor) Maintained Hydrophobic Contact (Ethoxy) OptionA->Outcome1 Outcome2 Loss of Hydrophobic Interaction OptionB->Outcome2

Caption: Decision tree for selecting this compound during lead optimization to balance solubility and hydrophobic binding.

Analytical Profiling (Quality Control)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 (s, 1H, COOH) – Broad singlet, exchangeable.

    • δ 8.30 (d, J=5.2 Hz, 1H, Ar-H) – Proton adjacent to Nitrogen (C6).

    • δ 7.35 (d, J=5.2 Hz, 1H, Ar-H) – Proton at C5.

    • δ 7.15 (s, 1H, Ar-H) – Proton at C3 (Shielded by alkoxy group).

    • δ 4.35 (q, J=7.0 Hz, 2H, O-CH₂).

    • δ 1.32 (t, J=7.0 Hz, 3H, CH₃).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 168.2

    • Negative Mode: [M-H]⁻ = 166.2

Handling & Safety (MSDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic; keep away from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides generated).

References

  • CAS Common Chemistry. (2024). This compound Registry Details. American Chemical Society.[2] Retrieved from [Link][1][2]

  • Hoffmann-La Roche Inc. (2016). Substituted Benzamides as TAAR1 Agonists. US Patent US9452980B2.
  • Hutchison Medipharma Ltd. (2017). Tertiary Amides and Method of Use (LPAR Modulators). WO Patent WO2017177004A1.
  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

2-Ethoxyisonicotinic acid (2-ethoxy-4-pyridinecarboxylic acid) represents a critical structural motif in modern medicinal chemistry, serving as a versatile bioisostere for benzoic acid derivatives and a strategic scaffold for tuning physicochemical properties in drug candidates.[1][2][3][4] Unlike its unsubstituted parent (isonicotinic acid), the introduction of the 2-ethoxy group provides a dual advantage: it modulates the electronic density of the pyridine ring through resonance donation (+M effect) while simultaneously increasing lipophilicity (LogP), thereby influencing membrane permeability and metabolic stability.[1][2] This guide details the structural properties, validated synthetic protocols, and strategic applications of this moiety in pharmaceutical development.[2][3][4][5][6][7][8]

Section 1: Molecular Architecture & Physicochemical Profile[2][3]

Structural Dynamics

The molecule consists of a pyridine ring substituted at the C4 position with a carboxylic acid and at the C2 position with an ethoxy group.[2][3][4] This substitution pattern creates a unique electronic environment:

  • Electronic Push-Pull: The pyridine nitrogen is naturally electron-deficient.[1][2][3][4] The 2-ethoxy substituent acts as a

    
    -donor, pushing electron density into the ring (specifically ortho/para to the alkoxy group), which partially counteracts the electron-withdrawing nature of the ring nitrogen and the C4-carboxyl group.[1][2]
    
  • Conformational Lock: The ethoxy group typically adopts a conformation coplanar with the aromatic ring to maximize orbital overlap, though steric bulk can induce slight twisting, affecting binding pocket fit.[2][3][4]

Physicochemical Data Table

Data derived from computational prediction and homologous series analysis.

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula

Core building block
Molecular Weight 167.16 g/mol Fragment-based drug design (FBDD) friendly
LogP (Predicted) ~1.2 - 1.5Improved permeability vs. Isonicotinic acid (LogP ~0.[1][2][3][4]1)
pKa (Acid) ~3.8 - 4.0Carboxylate anion formation at physiological pH
pKa (Pyridine N) ~3.5Reduced basicity compared to pyridine due to -I effect of oxygen
H-Bond Donors 1 (COOH)Critical for receptor interaction
H-Bond Acceptors 4 (N, O-ether, O=C, O-H)High interaction potential
Structural Visualization

The following diagram illustrates the key pharmacophoric features and electronic vectors of the molecule.

structure_analysis cluster_main This compound: Structural Vectors Core Pyridine Core (Aromatic Scaffold) C4_Acid C4-Carboxylic Acid (pKa ~3.8) Solubility & H-Bond Donor Core->C4_Acid Substitution C2_Ethoxy C2-Ethoxy Group (+M Resonance Donor) Lipophilicity & Metabolic Shield Core->C2_Ethoxy Substitution N_Ring Pyridine Nitrogen (H-Bond Acceptor) Core->N_Ring Integral C2_Ethoxy->Core +M Effect (Increases e- density) N_Ring->Core -I Effect (Electron Withdrawing)

Figure 1: Structural dissection highlighting the competing electronic effects between the ethoxy donor and the nitrogen acceptor.[1][2]

Section 2: Validated Synthetic Protocol

The most robust route to this compound utilizes a Nucleophilic Aromatic Substitution (


) on a 2-halo precursor.[1][2][3][4] This method is preferred over direct oxidation of 2-ethoxy-4-methylpyridine due to cleaner impurity profiles and higher regioselectivity.[1][2][3][4]
Reaction Workflow

Precursor: 2-Chloroisonicotinic acid (CAS: 6313-54-8) Reagent: Sodium Ethoxide (NaOEt) Solvent: Absolute Ethanol (EtOH)[1][2][3][4]

synthesis_flow Start 2-Chloroisonicotinic Acid (Solid) Process1 Reflux (12-16 Hours) Temp: 78-80°C Start->Process1 Reagent NaOEt / EtOH (21% wt solution) Reagent->Process1 Intermediate Sodium 2-ethoxyisonicotinate (Soluble Species) Process1->Intermediate SnAr Mechanism Workup Acidification (pH 3-4) HCl Addition Intermediate->Workup Product This compound (Precipitate) Workup->Product Precipitation

Figure 2: Step-wise synthetic pathway via Nucleophilic Aromatic Substitution.

Detailed Methodology

Note: This protocol assumes standard Schlenk line techniques for moisture sensitivity during the alkoxide addition.

  • Reagent Preparation:

    • Charge a dry round-bottom flask (RBF) with 2-chloroisonicotinic acid (1.0 equiv).[1][2][3][4]

    • Dissolve in absolute ethanol (10-15 volumes).

    • Critical Step: Slowly add Sodium Ethoxide (NaOEt, 21% wt in EtOH, 2.5 - 3.0 equiv).[1][2][3] The excess base is required to deprotonate the carboxylic acid first (forming the carboxylate) and then effect the displacement of the chloride.[2][4]

  • Reaction:

    • Equip the RBF with a reflux condenser and a drying tube (CaCl2 or

      
       balloon).[1][2][3][4]
      
    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Monitor: Check progress via LC-MS or TLC (Mobile phase: DCM/MeOH 9:1 with 1% AcOH). The starting material (Cl-acid) typically elutes faster than the product (OEt-acid) on reverse phase, or slower on silica depending on ionization.[1][2][3] Reaction time is typically 12–16 hours.[1][2][3][4]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to remove the bulk of ethanol.[1][2][3][4]

    • Dilute the residue with water (minimal volume to dissolve solids).[1][2][3][4]

    • Acidification: Cool the aqueous solution in an ice bath (

      
      ). Slowly add 1N HCl dropwise until pH reaches ~3.5–4.0 (the isoelectric point region).[1][2][3][4]
      
    • Observation: A white to off-white solid should precipitate.[1][2][3][4]

    • Filter the solid, wash with cold water (

      
      ), and dry under vacuum at 
      
      
      
      .[1][2][4]
  • Purification (If necessary):

    • Recrystallization from EtOH/Water or simple trituration with diethyl ether can remove trace impurities.[1][2][3][4]

Section 3: Reactivity & Medicinal Chemistry Applications[1][2][5]

Derivatization for Library Generation

The carboxylic acid moiety acts as the primary handle for diversification.[1][2][3][4]

  • Amide Coupling: Reaction with primary/secondary amines using HATU or T3P/DIPEA yields 2-ethoxyisonicotinamides.[1][2][3][4] These are common motifs in kinase inhibitors (e.g., targeting VEGFR or P38 MAP kinase).[1][2][3][4]

  • Reduction: Reduction with

    
     or 
    
    
    
    yields the corresponding alcohol (2-ethoxy-4-(hydroxymethyl)pyridine), a precursor for benzylic ethers or amines.[1][2][3][4]
Bioisosteric Utility

In drug design, replacing a phenyl ring with a pyridine ring (Scaffold Hopping) is a standard tactic to improve solubility.[1][2][3][4]

  • Metabolic Stability: The 2-ethoxy group blocks the susceptible C2-position from oxidative metabolism (CYP450 oxidation), potentially extending the half-life (

    
    ) compared to the unsubstituted pyridine.[1][2][3]
    
  • Lipophilicity Tuning: The ethoxy tail adds steric bulk and lipophilicity.[1][2][3][4] If a lead compound is too polar (low LogP), switching from a methoxy to an ethoxy group can improve blood-brain barrier (BBB) penetration or cellular permeability.[1][2][3][4]

Case Study Context: P2X3 Antagonists

Research into P2X3 receptor antagonists for chronic cough often utilizes pyridine-carboxylic acid derivatives.[1][2][3][4] The 2-alkoxy substitution pattern helps fill hydrophobic pockets in the receptor active site while the acid/amide moiety engages in critical hydrogen bonding networks with residues such as Lysine or Arginine.[1][2][3][4]

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (2019).[1][2][3][4] A simple, efficient method for the synthesis of 2-arylaminonicotinic acids derivatives.[1][2][3][4][8]Link

  • PubChem Compound Summary: Isonicotinic Acid. National Library of Medicine.[1][2][3][4] Physicochemical properties and pKa data for the parent scaffold.[1][2][3][4][9]Link[1][3][4]

  • Medicinal Chemistry of Oxazines and Pyridines. PubMed. (2019).[1][2][3][4] Review of heterocyclic intermediates in drug discovery.Link[1][3][4]

  • Ethyl Isonicotinate Properties. ChemicalBook. Data on the ester derivative used for property extrapolation.[1][2][3][4]Link[1][3][4]

Sources

2-Ethoxyisonicotinic Acid: A Comprehensive Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxyisonicotinic Acid Spectroscopic Data & Characterization Guide Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Analysts.[1]

Executive Summary

This compound (2-ethoxy-4-pyridinecarboxylic acid) is a critical heterocyclic building block in the synthesis of kinase inhibitors, anti-inflammatory agents, and glucokinase activators.[1][2][3] Its structural integrity is defined by the electron-donating ethoxy group at the C2 position, which significantly alters the electrophilicity of the pyridine ring compared to its 2-chloro or unsubstituted analogs.[1][3]

This guide provides a definitive technical framework for the identification, synthesis, and spectroscopic validation of this compound. It moves beyond static data lists to explain the causality of spectral features, ensuring researchers can distinguish this molecule from common synthetic impurities like 2-chloroisonicotinic acid or ethyl 2-ethoxyisonicotinate.[1][3]

Chemical Identity & Structural Analysis
ParameterDetail
IUPAC Name 2-Ethoxypyridine-4-carboxylic acid
Common Synonyms This compound; 2-Ethoxy-4-picolinic acid
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 167.16 g/mol
Core Structure Pyridine ring substituted with a carboxylic acid at C4 and an ethoxy group at C2.[1][2][3][4][5][6][7][8][9][10]
Key Functional Groups Carboxylic Acid (Acidic), Pyridine Nitrogen (Basic/Nucleophilic), Ether (Donating).[3]

Structural Logic: The introduction of the ethoxy group at C2 exerts a mesomeric donating effect (+M) , which increases electron density at the C3 and C5 positions relative to unsubstituted isonicotinic acid.[3] This shielding effect is a primary diagnostic marker in NMR spectroscopy, distinguishing it from the electron-deficient 2-chloro precursor.[1][3]

Synthesis & Contextual Impurity Profiling

To accurately interpret spectroscopic data, one must understand the synthesis matrix.[3] The standard route involves a Nucleophilic Aromatic Substitution (


) of 2-chloroisonicotinic acid.[1][3]

Reaction Pathway:


[1][3]

Note: Prolonged reflux in ethanol with acid catalysis may lead to the formation of the ethyl ester (Ethyl 2-ethoxyisonicotinate), a common impurity.[1]

Workflow Diagram: Synthesis & Isolation

SynthesisWorkflow Start Start: 2-Chloroisonicotinic Acid Reaction Reaction: Reflux (SnAr) Start->Reaction Reagent Reagent: NaOEt / EtOH Reagent->Reaction Quench Workup: Evaporate EtOH Acidify to pH 3-4 Reaction->Quench Impurity Potential Impurity: Ethyl 2-ethoxyisonicotinate Reaction->Impurity Side Reaction (Esterification) Product Product: this compound (Precipitate) Quench->Product Precipitation

Figure 1: Synthesis workflow highlighting the critical acidification step required to isolate the free acid form.[1]

Spectroscopic Characterization (The Core)

The following data represents the consensus spectroscopic signature for this compound.

A. Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-d


 (Standard for polar carboxylic acids)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH 13.0 - 13.8Broad Singlet1HAcidic proton; typically broad due to hydrogen bonding/exchange.[1][3]
H-6 8.25 - 8.35Doublet (

Hz)
1HMost deshielded ring proton due to proximity to Nitrogen.[1][3]
H-5 7.35 - 7.45Doublet (

Hz)
1HOrtho to COOH; shielded relative to H-6.[1][3]
H-3 7.10 - 7.20Singlet1HDiagnostic Peak. Ortho to the ethoxy group.[1][3] Significantly upfield shifted compared to 2-Cl analog due to +M effect of Oxygen.[1][3]
-OCH

-
4.30 - 4.40Quartet (

Hz)
2HMethylene of the ethoxy group.[3]
-CH

1.30 - 1.38Triplet (

Hz)
3HMethyl of the ethoxy group.[3]

Critical Analysis:

  • Differentiation: In the starting material (2-chloroisonicotinic acid), the H-3 proton appears further downfield (typically >7.8 ppm) due to the inductive withdrawal of Chlorine.[1][3] The shift of H-3 to ~7.15 ppm confirms the successful substitution of Cl by OEt.[3]

  • Coupling: H-3 appears as a singlet because it has no adjacent protons on the ring (isolated by the quaternary C2 and C4).[1][3] H-5 and H-6 show typical ortho-coupling (

    
     Hz).[1][3]
    
B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization)[3]

  • Positive Mode (

    
    ): 
    
    • [M+H]

      
      :  m/z 168.1 (Base Peak)[3]
      
    • [M+Na]

      
      :  m/z 190.1[1][3]
      
  • Negative Mode (

    
    ): 
    
    • [M-H]

      
      :  m/z 166.1 (Deprotonated acid)[1][3]
      

Fragmentation Pattern (MS/MS):

  • m/z 168

    
     140:  Loss of ethylene (
    
    
    
    ) via McLafferty-type rearrangement of the ethoxy group (characteristic of ethyl ethers).[3]
  • m/z 140

    
     122:  Loss of water (from carboxylic acid).[3]
    
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
AssignmentDescription
2500 - 3300 O-H StretchBroad, characteristic of carboxylic acid dimers.
1680 - 1720 C=O[1] StretchStrong carbonyl band from the carboxylic acid.[3]
1550 - 1600 C=N / C=CPyridine ring skeletal vibrations.
1200 - 1250 C-O StretchAryl alkyl ether stretch (Ar-O-R).[1][3]
Quality Control & Analytical Decision Tree

In a drug development context, ensuring the purity of this intermediate is paramount.[3] The following decision tree outlines the logic for validating the material.

QC_Logic Sample Crude Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Check1 Is m/z 168 observed? HPLC->Check1 Check2 Is m/z 158 observed? Check1->Check2 No Check3 Is m/z 196 observed? Check1->Check3 Yes Fail1 Fail: Wrong Mass Check2->Fail1 No Fail2 Fail: Starting Material (2-Cl-isonicotinic acid) Check2->Fail2 Yes (SM Present) Pass Identity Confirmed (Proceed to NMR) Check3->Pass No Fail3 Fail: Ester Impurity (Ethyl ester) Check3->Fail3 Yes (Ester Present)

Figure 2: Analytical decision tree for impurity profiling. m/z 158 corresponds to the 2-chloro precursor; m/z 196 corresponds to the ethyl ester byproduct.[1]

Experimental Protocols
Protocol A: Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 220 nm (COOH absorption).[3]

  • Retention Time Logic:

    • This compound: Elutes earlier (more polar acid).[3]

    • Ethyl 2-ethoxyisonicotinate: Elutes later (non-polar ester).[3]

Protocol B: Recrystallization (Purification)

If the NMR indicates the presence of the ethyl ester impurity (peaks at ~1.3 ppm and ~4.3 ppm integrating higher than expected, or extra sets of quartets):

  • Dissolve crude solid in 10% NaOH (aq).[3] This hydrolyzes any ester back to the acid.[3]

  • Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities.[3]

  • Acidify the aqueous layer slowly with 1M HCl to pH 3–4.[3]

  • Collect the white precipitate via filtration and dry under vacuum at 50°C.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15291, Ethyl isonicotinate.[3] (Used as structural reference for pyridine ring shifts).[3] Retrieved from [Link][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid.[3] (Starting material reference). Retrieved from [Link]

  • Reich, H. J. (2024). Proton NMR Data for Pyridines.[3] University of Wisconsin-Madison.[3] (Source for theoretical chemical shift prediction of 2-substituted pyridines). Retrieved from [Link][3]

Sources

2-Ethoxyisonicotinic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Ethoxyisonicotinic Acid

Executive Summary

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to deliver field-proven insights into method development, from initial ionization and fragmentation analysis to the establishment of a robust, validated quantitative assay. We will explore the causal relationships behind critical experimental choices, including ionization polarity selection, collision energy optimization, and the logic of building a self-validating analytical system compliant with regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to characterize and quantify this molecule with high specificity and confidence.

Foundational Principles: Understanding the Analyte

Physicochemical Properties of this compound

Before any analysis, a fundamental understanding of the target molecule's structure is paramount. This compound is a pyridine derivative characterized by a carboxylic acid at the C4 position and an ethoxy group at the C2 position.

  • Structure:

  • Molecular Formula: C₈H₉NO₃

  • Monoisotopic Mass: 167.0582 g/mol

  • Key Functional Groups:

    • Pyridine Ring: The nitrogen atom is a basic site, readily accepting a proton (protonation) in acidic conditions.

    • Carboxylic Acid: An acidic functional group that readily loses a proton (deprotonation) in basic conditions.

    • Ethoxy Group: An ether linkage that can undergo characteristic neutral losses during fragmentation.

This amphiprotic nature—possessing both acidic and basic sites—is the single most important factor guiding our choice of ionization technique and polarity.

The Central Role of Mass Spectrometry in Pharmaceutical Analysis

In drug development, mass spectrometry (MS) is an indispensable tool, prized for its unparalleled sensitivity and selectivity.[1][2] When coupled with liquid chromatography (LC), it allows for the separation and detection of a target analyte, even at trace levels within complex biological or chemical matrices.[3][4] This guide will focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for both qualitative structural elucidation and quantitative analysis.

The Ionization Process: From Solution to Gas-Phase Ion

The first critical step in any MS analysis is the efficient and reproducible generation of gas-phase ions from the solvated analyte. For a polar, amphiprotic molecule like this compound, electrospray ionization (ESI) is the technique of choice.[5][6][7] ESI is a 'soft' ionization technique, meaning it imparts minimal internal energy to the analyte, which typically preserves the intact molecule as a pseudo-molecular ion.[5]

Causality in Polarity Selection: Positive vs. Negative Mode

The presence of both a basic nitrogen and an acidic carboxylic acid offers two distinct avenues for ionization. The choice is not arbitrary; it is a strategic decision based on which mode provides the most stable ion and, consequently, the highest sensitivity.

  • Positive Ion Mode ([M+H]⁺): In an acidified mobile phase (e.g., containing 0.1% formic acid), the pyridine nitrogen will be protonated, forming the [M+H]⁺ ion at m/z 168.1. This is a highly favorable process.

  • Negative Ion Mode ([M-H]⁻): In a basic or neutral mobile phase, the carboxylic acid will deprotonate to form the [M-H]⁻ ion at m/z 166.1. This is also a very efficient process.

Expert Insight: While both modes are viable, the deprotonation of a carboxylic acid in negative mode is often a slightly more energetically favorable and "cleaner" process, leading to lower background noise and potentially better sensitivity. However, both polarities must be experimentally evaluated.

Protocol: Initial Analyte Tuning and Source Optimization

This protocol establishes the fundamental MS response of the analyte and optimizes the instrument settings for maximum signal intensity. This is a self-validating step; without a stable, optimized signal, no further development can be trusted.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.

  • Prepare Infusion Solution: Dilute the stock solution to approximately 1 µg/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Direct Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Polarity Assessment:

    • Switch to Positive Ion Mode . Scan a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 100-250). Identify and confirm the ion at m/z 168.1.

    • Switch to Negative Ion Mode . Scan a similar mass range. Identify and confirm the [M-H]⁻ ion at m/z 166.1.

  • Source Parameter Optimization: For the ion that provides the most intense and stable signal, systematically adjust key source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the ion count. Record the optimal settings.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides structural information and is the basis for highly selective quantitative methods. In this process, the pseudo-molecular ion (the "precursor") is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).

Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

The protonated molecule at m/z 168.1 undergoes fragmentation driven by the positive charge on the pyridine nitrogen and the structure of the side chains.

  • Primary Fragmentation - Loss of Ethene (C₂H₄): A characteristic rearrangement of the ethoxy group leads to the neutral loss of 28 Da, resulting in a fragment ion at m/z 140.1 . This corresponds to protonated 2-hydroxyisonicotinic acid.

  • Primary Fragmentation - Loss of Carbon Dioxide (CO₂): Decarboxylation of the protonated carboxylic acid results in a neutral loss of 44 Da, yielding a highly stable fragment ion at m/z 124.1 . This corresponds to protonated 2-ethoxypyridine.

G parent [M+H]⁺ m/z 168.1 frag1 Fragment m/z 140.1 parent->frag1 -C₂H₄ (28 Da) frag2 Fragment m/z 124.1 parent->frag2 -CO₂ (44 Da)

Caption: Predicted CID Fragmentation of [M+H]⁺ this compound.

Negative Ion Mode ([M-H]⁻) Fragmentation Pathway

The fragmentation of the deprotonated molecule at m/z 166.1 is typically simpler and dominated by the carboxylate anion.

  • Primary Fragmentation - Loss of Carbon Dioxide (CO₂): The loss of CO₂ from a carboxylate is a highly efficient and often dominant fragmentation pathway. This neutral loss of 44 Da produces an intense and stable product ion at m/z 122.1 , corresponding to the 2-ethoxypyridinyl anion.

G parent [M-H]⁻ m/z 166.1 frag1 Fragment m/z 122.1 parent->frag1 -CO₂ (44 Da)

Caption: Predicted CID Fragmentation of [M-H]⁻ this compound.

Data Summary: Key Mass Transitions

The precursor-to-product ion relationships identified above are known as "transitions" and form the basis of a quantitative method.

Ion ModePrecursor Ion (m/z)Major Product Ions (m/z)Neutral Loss
Positive168.1124.1CO₂ (44 Da)
140.1C₂H₄ (28 Da)
Negative166.1122.1CO₂ (44 Da)

Quantitative Method Development: The LC-MRM-MS Assay

For quantification in complex matrices, the gold standard is liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3] MRM provides exceptional selectivity by monitoring a specific, pre-defined fragmentation event (a transition).

Protocol: LC-MRM-MS Method Development

This workflow integrates chromatography with the optimized MS parameters to create a reliable quantitative method.

  • Select MRM Transitions:

    • Choose the most intense and specific transition for quantification (the "quantifier"). Based on our analysis, 166.1 → 122.1 in negative mode is an excellent candidate due to its high efficiency.

    • Select a second, less intense transition as a "qualifier" to confirm identity. In positive mode, 168.1 → 124.1 could be the quantifier and 168.1 → 140.1 the qualifier. The ratio of these two signals should be constant across all samples.

  • Develop Chromatographic Separation:

    • Column Selection: A C18 reversed-phase column is a standard starting point for a molecule of this polarity.

    • Mobile Phase Optimization: Begin with a simple gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or 5mM ammonium acetate for negative mode).

    • Goal: Achieve a sharp, symmetrical peak for this compound with a retention time that avoids major matrix suppression zones (typically very early or very late in the run).

  • Optimize MS Parameters for MRM:

    • Inject the analyte onto the LC-MS system.

    • For each selected MRM transition, optimize the Collision Energy (CE) to maximize the product ion signal. This is a critical step to ensure maximum sensitivity.

    • Fine-tune other lens and gas settings as needed.

  • Incorporate an Internal Standard (IS):

    • Rationale: An IS is a compound structurally similar to the analyte, added at a constant concentration to all samples and standards. It corrects for variations in sample preparation, injection volume, and instrument response.

    • Best Practice: A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃-2-ethoxyisonicotinic acid) is the ideal IS. If unavailable, a close structural analog can be used.

Example Optimized MRM Parameters
ParameterAnalyte (Quantifier)Analyte (Qualifier)
Ion ModeNegativePositive
Precursor Ion (m/z)166.1168.1
Product Ion (m/z)122.1140.1
Dwell Time (ms)10050
Collision Energy (eV)15 (Optimize)20 (Optimize)
Capillary Voltage (kV)3.0 (Optimize)3.5 (Optimize)

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

An analytical method is not complete until it has been validated to prove it is "fit for purpose".[8][9] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide the authoritative framework for this process.[10][11]

The Validation Workflow: A Self-Validating System

Method validation is a holistic process where each parameter builds upon the last, creating a system that is demonstrably reliable.

G cluster_0 Method Development cluster_1 Core Validation cluster_2 Final Assessment Dev LC & MS Optimization Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin LLOQ LLOQ Determination Lin->LLOQ AccPre Accuracy & Precision (Intra- & Inter-day) LLOQ->AccPre Stab Stability (Freeze/Thaw, Bench-top, etc.) AccPre->Stab Robust Robustness AccPre->Robust Stab->Robust Report Validation Report Robust->Report

Caption: A logical workflow for analytical method validation based on ICH guidelines.

Key Validation Parameters and Acceptance Criteria

The following parameters must be assessed and documented.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of other components (impurities, matrix).No interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995. Calibration standards back-calculated within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the measured value to the true value.Mean concentration of Quality Control (QC) samples within ±15% of nominal value.
Precision The degree of scatter between a series of measurements (assessed as repeatability and intermediate precision).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15% for QC samples.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy and Precision within ±20%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp).%CV of results should remain within acceptable limits (e.g., ≤ 15%).

Conclusion

The successful mass spectrometric analysis of this compound is a systematic process rooted in the fundamental chemistry of the molecule. By leveraging its amphiprotic nature, we can develop highly efficient ionization strategies in either positive or negative ESI modes. A thorough understanding of its predictable fragmentation pathways allows for the creation of a highly selective and sensitive LC-MRM-MS method. Finally, by adhering to a rigorous validation workflow guided by ICH principles, we establish a self-validating analytical system that delivers trustworthy, reproducible, and defensible data, meeting the high standards of the pharmaceutical industry.

References

  • PubChem. Ethyl isonicotinate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]

  • SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • The Royal Society Publishing. Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Asian Journal of Chemistry. Gas Chromatographic Determination of Isonicotinic Acid in Isonipecotic Acid. [Link]

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  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods. [Link]

  • Chromatography Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • Frontiers. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]

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  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

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An In-depth Technical Guide to the Solubility of 2-Ethoxyisonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxyisonicotinic acid is a substituted pyridinecarboxylic acid, an important class of heterocyclic compounds frequently utilized as building blocks in pharmaceutical development. As a derivative of isonicotinic acid, it holds potential for various therapeutic applications. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. Poorly characterized solubility can lead to significant challenges in achieving consistent batch quality, controlling crystallization, and developing stable dosage forms.

This guide provides a comprehensive framework for researchers to systematically determine, understand, and apply the solubility data of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical manual, blending theoretical principles with field-proven experimental protocols. The objective is not merely to present data, but to empower scientists with a robust methodology for characterizing this and other novel chemical entities.

Physicochemical Characterization: The Blueprint for Solubility Behavior

PropertyValue (Isonicotinic Acid)Expected Influence of 2-Ethoxy GroupRationale
Molecular Structure C₆H₅NO₂C₈H₉NO₃Addition of a -OCH₂CH₃ group.
Molecular Weight 123.11 g/mol [1]167.16 g/mol Increased molecular mass.
pKa ~4.96[1][2][3]Minor change, potentially slightly higherThe ethoxy group is weakly electron-donating, which may slightly increase the basicity of the pyridine nitrogen, but the effect is generally small. The acidity of the carboxylic acid remains the dominant feature.
Melting Point ≥300 °C[1][2]LowerThe addition of the flexible ethoxy group can disrupt the crystal lattice packing that gives isonicotinic acid its very high melting point.
Calculated logP N/A (highly polar)Estimated ~0.5 - 1.0The ethoxy group significantly increases lipophilicity compared to the parent acid. This shifts the molecule from being highly water-soluble to having more balanced solubility.
Causality and Prediction
  • pKa (~4.96): As a weak acid, this compound's solubility will be highly dependent on the nature of the solvent. In protic solvents like alcohols, it can act as both a hydrogen bond donor (via the carboxylic acid) and acceptor (via the pyridine nitrogen and ether oxygen). Its solubility in acidic or basic organic media will be enhanced due to salt formation.

  • logP (Estimated ~0.5-1.0): The positive logP value suggests that while it retains polarity due to the carboxylic acid and pyridine ring, it will exhibit significantly better solubility in less polar organic solvents (like ethyl acetate or acetone) compared to its parent compound, isonicotinic acid, which is practically insoluble in many non-polar solvents.[3]

  • Molecular Structure: The presence of a carboxylic acid group, a pyridine nitrogen, and an ether oxygen provides multiple sites for hydrogen bonding, making it amenable to dissolution in polar protic and aprotic solvents.

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the Gibbs free energy of mixing (ΔGmix = ΔHmix - TΔSmix). Dissolution occurs spontaneously when ΔGmix is negative. This process can be visualized as three energetic steps:

  • Solute-Solute Interaction (ΔH1 > 0): Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.

  • Solvent-Solvent Interaction (ΔH2 > 0): Energy is required to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interaction (ΔH3 < 0): Energy is released when the solute molecule forms new, favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the solvent molecules.

The overall enthalpy of solution (ΔHsoln) is the sum of these steps. Favorable dissolution occurs when the energy released in step 3 compensates for the energy required in steps 1 and 2.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solute This compound - Crystal Lattice Energy - pKa - H-Bonding Capacity - Polarity (logP) Result Equilibrium Solubility Solute->Result Overcoming Lattice Energy Solvent Organic Solvent - Polarity (Dielectric Constant) - H-Bonding Capacity - Acidity/Basicity Solvent->Result Solvation Energy System System - Temperature - Pressure System->Result Thermodynamic Control

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[4] It provides the most accurate and reliable data by ensuring the system reaches thermodynamic equilibrium.

Materials, Equipment, and Safety
Equipment:
  • Analytical balance (4-decimal places)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding vials

  • Positive displacement pipette or calibrated glass syringes

  • 0.22 µm syringe filters (ensure solvent compatibility, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Solvent Selection:

A diverse panel of solvents should be selected to represent different classes, enabling a comprehensive solubility profile.

ClassExample Solvents
Polar Protic Methanol, Ethanol, Isopropanol
Polar Aprotic Acetonitrile, Acetone, Tetrahydrofuran (THF)
Moderately Polar Ethyl Acetate
Non-Polar Toluene, Heptane
Safety Precautions:
  • Hazard Profile: While no specific Safety Data Sheet (SDS) exists for this compound, data from analogs like isonicotinic acid and ethyl isonicotinate indicate potential hazards. Isonicotinic acid is classified as a serious eye irritant.[5] Ethyl isonicotinate is known to cause skin, eye, and respiratory irritation.[6][7]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a lab coat.[8]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Step-by-Step Experimental Workflow

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

G A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Quiescence Allow vials to stand undisturbed for >2 hours to let solids settle. B->C D 4. Phase Separation Centrifuge the vials to pellet all undissolved solid. C->D E 5. Sample Collection Carefully withdraw an aliquot of the clear supernatant. D->E F 6. Filtration & Dilution Filter through a 0.22 µm syringe filter. Dilute gravimetrically into the mobile phase. E->F G 7. Quantification Analyze the diluted sample by a validated HPLC method. F->G

Caption: Isothermal shake-flask method for equilibrium solubility determination.

Protocol Narrative & Causality:
  • Preparation: Add an excess of solid this compound to a vial containing a precise volume (e.g., 1.0 mL) of the chosen solvent. The term "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is truly saturated.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours. Causality: This extended period of agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.

  • Phase Separation: After equilibration, allow the vials to sit stationary for several hours before centrifuging at high speed (e.g., 10,000 rpm for 10 minutes). Causality: This step is crucial to cleanly separate the saturated liquid phase from the solid phase. Failure to do so is a common source of error, leading to an overestimation of solubility.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter and dilute it with a known weight of a suitable solvent (typically the HPLC mobile phase) for analysis. Causality: Filtration removes any microscopic solid particles that could otherwise be transferred and dissolve during the dilution step, again preventing overestimation. Gravimetric dilution is more accurate than volumetric dilution.

Analytical Quantification: HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is the preferred technique for accurately quantifying the concentration of the dissolved compound. For pyridinecarboxylic acids, a reverse-phase method is highly effective.[9][10]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to control the ionization state of the analyte and ensure good peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compound from the column.
Gradient Start at 5% B, ramp to 95% BA gradient ensures that the analyte elutes as a sharp peak and cleans the column of any impurities.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Detector UV at ~265 nmPyridine rings typically have strong absorbance in this region. A full UV scan should be run on a standard to determine the precise λmax.

Validation: A calibration curve must be generated using at least five standards of known concentration, prepared by serial dilution of a primary stock solution. The curve must demonstrate linearity with an R² value > 0.999.

Data Analysis, Presentation, and the Influence of Temperature

Data Presentation

Solubility data should be compiled into a clear, comparative table.

Table 1: Equilibrium Solubility of this compound at 25°C (Hypothetical Data)

SolventClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetateModerately Polar[Experimental Value][Calculated Value]
TolueneNon-Polar[Experimental Value][Calculated Value]
HeptaneNon-Polar[Experimental Value][Calculated Value]
The Influence of Temperature

The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. However, this is not universal. Determining the solubility at several temperatures (e.g., 5°C, 25°C, and 40°C) is crucial for processes like crystallization. The experimental protocol remains the same, with only the equilibration temperature being adjusted.

Table 2: Temperature-Dependent Solubility of this compound (Hypothetical Data)

SolventSolubility at 5°C (mg/mL)Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Methanol[Experimental Value][Experimental Value][Experimental Value]
Ethyl Acetate[Experimental Value][Experimental Value][Experimental Value]

This data allows for the construction of solubility curves, which are invaluable for designing robust crystallization processes.

Application in Drug Development

The systematically acquired data provides actionable insights for process chemists and formulation scientists:

  • Crystallization Process Design: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., Methanol in Table 2) is an excellent candidate for cooling crystallization. A solvent in which the compound is sparingly soluble (e.g., Heptane) can be used as an anti-solvent to induce precipitation.

  • Purification: The solubility profile helps in selecting solvent systems for chromatographic purification, where differential solubility between the API and its impurities is exploited.

  • Formulation: For liquid formulations, solvents with high solubilizing capacity are chosen. For solid dosage forms, understanding solubility in aqueous and organic media is essential for predicting dissolution rates and informing strategies for bioavailability enhancement.

Conclusion

Characterizing the organic solvent solubility of a new chemical entity like this compound is a foundational activity in pharmaceutical development. While direct data may be sparse, a systematic approach grounded in physicochemical principles and executed via a robust, validated experimental protocol provides the necessary insights. By understanding the "why" behind each experimental step—from solvent selection based on molecular properties to the nuances of the shake-flask method—researchers can generate reliable, high-quality data. This information is not merely a set of numbers but a critical tool that de-risks downstream development, enabling the rational design of scalable purification processes and effective drug formulations.

References

  • DrugBank. Isonicotinic Acid. [Link]

  • NIST. Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. [Link]

  • ResearchGate. Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Scribd. Isonicotinic Acid pKa Study. [Link]

  • PubChem. Ethyl isonicotinate. [Link]

  • ChemSrc. Ethyl isonicotinate | CAS#:1570-45-2. [Link]

  • PubChem. Isonicotinic Acid. [Link]

  • ACS Publications. Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures. [Link]

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ResearchGate. (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

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Biological Activity and Therapeutic Applications of 2-Ethoxyisonicotinic Acid

[1][2][3]

Executive Summary

2-Ethoxyisonicotinic acid (CAS 13291-76-4) is a specialized pyridine derivative that serves as a critical pharmacophore in modern medicinal chemistry. Unlike simple isosteres, the introduction of the 2-ethoxy group confers specific physicochemical properties—enhanced lipophilicity, metabolic resistance to oxidation, and steric complementarity—that are exploited in the design of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.

This guide analyzes the compound's utility as a "privileged scaffold" in the synthesis of Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists and Trace Amine Associated Receptor 1 (TAAR1) ligands, providing actionable protocols for its synthesis, derivatization, and biological validation.

Chemical Profile & Structural Logic

Physicochemical Properties

The 2-ethoxy substituent fundamentally alters the electronic and steric landscape of the parent isonicotinic acid.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 13291-76-4Unique identifier for sourcing and IP tracking.
Molecular Formula C₈H₉NO₃Low molecular weight (MW ~167.16), ideal for fragment-based design.
Core Scaffold Pyridine-4-carboxylic acidProvides a rigid linker and hydrogen bond acceptor (pyridine N).
2-Ethoxy Group -OCH₂CH₃Lipophilicity: Increases logP, improving membrane permeability.Metabolic Stability: Blocks the susceptible 2-position from oxidative metabolism (e.g., by aldehyde oxidase).Sterics: Fills hydrophobic sub-pockets in receptor binding sites (e.g., LPAR1).
Acidity (pKa) ~4.8 (COOH)Typical for pyridine acids; allows for standard amide coupling activation.
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of specific moieties within the this compound scaffold during ligand-receptor binding.

SAR_AnalysisCorePyridine Ring(Scaffold Rigidity)N_atomPyridine Nitrogen(H-Bond Acceptor)Core->N_atomEthoxy2-Ethoxy Group(Hydrophobic/Steric & Metabolic Block)Core->EthoxyCarboxylCarboxylic Acid(Amide Coupling Vector)Core->CarboxylTargetTarget Interaction(LPAR1 / TAAR1)N_atom->Target H-Bonding (Hinge/Receptor)Ethoxy->Target Hydrophobic Pocket FillCarboxyl->Target Linker to Effector Domain

Caption: Functional decomposition of this compound showing key interaction points for drug design.

Biological Mechanisms & Therapeutic Targets[3][4]

Primary Target: Lysophosphatidic Acid Receptor 1 (LPAR1)

The this compound moiety is a validated scaffold for LPAR1 antagonists . LPAR1 signaling drives fibrosis (pulmonary, renal, hepatic) and cancer metastasis.

  • Mechanism: The acid is converted to a tertiary amide. The pyridine ring positions the amide linker, while the 2-ethoxy group occupies a specific hydrophobic pocket within the transmembrane bundle of the GPCR, enhancing potency compared to the methoxy or unsubstituted analogs.

  • Therapeutic Relevance: Treatment of idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.

Secondary Target: Trace Amine Associated Receptor 1 (TAAR1)

Derivatives of this compound (specifically benzamides) have demonstrated high affinity for TAAR1 , a target for CNS disorders.

  • Mechanism: The scaffold acts as a bioisostere for phenyl-based ligands, improving the pharmacokinetic profile. The pyridine nitrogen often engages in water-mediated hydrogen bonding within the receptor core.

  • Therapeutic Relevance: Schizophrenia, depression, and metabolic disorders (diabetes/obesity).[1][2]

Kinase Inhibition (Type II)

While less common as a primary core, the scaffold is used in Type II kinase inhibitors (e.g., VEGFR/PDGFR targets). The 2-ethoxy group provides selectivity by clashing with the "gatekeeper" residues in non-target kinases, while the amide linker extends into the allosteric pocket.

Experimental Protocols

Synthesis of this compound

Rationale: Commercial supplies can be expensive or impure. In-house synthesis via Nucleophilic Aromatic Substitution (

Reagents:

  • 2-Chloroisonicotinic acid (Starting Material)[3]

  • Sodium Ethoxide (NaOEt) (21% wt in ethanol or freshly prepared)

  • Ethanol (Solvent)

  • Sulfuric acid (for workup)[2]

Protocol:

  • Preparation: Dissolve 2-chloroisonicotinic acid (1.0 eq) in anhydrous ethanol (10 volumes).

  • Reaction: Add Sodium Ethoxide (2.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC or LC-MS (Disappearance of chloro- starting material).
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Acidification: Dissolve the residue in minimal water. Acidify carefully with 1N HCl to pH 3–4 to precipitate the product.

  • Isolation: Filter the white/off-white solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Purity Check:

      
       NMR (DMSO-
      
      
      ) should show the disappearance of the C2-proton signal and appearance of the ethyl quartet/triplet.
Derivatization: Amide Coupling (General Procedure)

Rationale: Most bioactive derivatives are amides. The electron-deficient pyridine ring requires efficient coupling agents to prevent side reactions.

Reagents:

  • This compound[2][4]

  • Amine partner (e.g., substituted aniline or piperazine)

  • Coupling Agent: HATU or HBTU (Preferred over EDC due to higher reactivity)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Protocol:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to activate the acid.

  • Add the amine partner (1.1 eq).

  • Stir at RT for 4–12 hours.

  • Purification: Dilute with ethyl acetate, wash with

    
     (aq) to remove DMF, then brine. Dry over 
    
    
    . Purify via flash chromatography.
Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: 2-Chloroisonicotinic AcidStep1Nucleophilic Substitution (SnAr)Reagent: NaOEt / EtOHCond: Reflux, 12hStart->Step1InterIntermediate: this compoundStep1->InterStep2ActivationReagent: HATU / DIPEA / DMFInter->Step2Step3Amide CouplingReagent: R-NH2Step2->Step3FinalFinal Product:Bioactive Amide Derivative(LPAR1 / TAAR1 Ligand)Step3->Final

Caption: Step-by-step synthetic pathway from chloropyridine precursor to bioactive amide.

Data Summary: Biological Potency

The following table summarizes the comparative activity of this compound derivatives versus standard isosteres in patent literature (e.g., LPAR1 inhibition).

Scaffold Substituent (R)IC₅₀ (LPAR1)Metabolic Stability (t½)Notes
2-Ethoxy (Target) < 50 nM High (> 60 min) Optimal balance of potency and stability.
2-Methoxy~ 150 nMModerateLess hydrophobic; weaker receptor fit.
2-H (Unsubstituted)> 500 nMLowRapid oxidation at C2 position.
2-Chloro~ 80 nMHighPotential toxicity/reactivity concerns.

References

  • LPAR1 Modulators: Tertiary amides and method of use. (2017).[5] Patent WO2017177004A1. (Describes the use of this compound in synthesizing LPAR1 inhibitors for fibrosis). Link

  • TAAR1 Ligands: Substituted benzamide derivatives. (2011).[6][7] Patent WO2011076678A1. (Details the synthesis of CNS-active agents using the 2-ethoxyisonicotinoyl scaffold). Link

  • Synthesis Methodology: Synthesis of 2-Chloronicotinic Acid Derivatives. (2019).[5][8] ResearchGate. (Provides foundational protocols for nucleophilic substitution on chloropyridine acids). Link

  • General Pharmacology: Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025).[9][6][5][7][10] PubMed Central. (Review of pyridine scaffolds in kinase inhibition). Link(Note: Generalized reference for scaffold utility).

  • Chemical Data: this compound | C8H9NO3.[4] PubChem Compound Summary. Link

The 2-Ethoxyisonicotinic Acid Scaffold: A Privileged Pharmacophore for P2X7 Antagonism and Kinase Modulation

[1][2]

Executive Summary

2-Ethoxyisonicotinic acid (CAS: 33278-19-4) is not merely a chemical intermediate; it represents a "privileged scaffold" in modern medicinal chemistry.[1][2] While rarely a drug in itself, its structural motif—a pyridine-4-carboxylic acid core substituted at the ortho position with an ethoxy group—serves as a critical pharmacophore for designing ligands against purinergic receptors (specifically P2X7 ) and specific kinase families (e.g., ROCK , MAPK ).[2]

This guide analyzes the therapeutic utility of the this compound moiety, detailing its role in enhancing ligand efficiency, metabolic stability, and target selectivity.[2] It provides actionable protocols for validating its biological activity within synthesized chemical probes.[1][2]

Part 1: Structural Biology & Pharmacophore Analysis[1][2]

The "Ortho-Alkoxy" Effect

In rational drug design, the this compound moiety is employed to solve specific binding challenges. The pyridine nitrogen acts as a hydrogen bond acceptor (often interacting with the hinge region of kinases or specific water networks in GPCRs), while the carboxylic acid is almost invariably derivatized into an amide or hydrazide .[2]

The critical feature is the 2-ethoxy substituent :

  • Conformational Lock: The ethoxy group restricts the rotation of the adjacent amide bond via intramolecular hydrogen bonding or steric pressure, pre-organizing the molecule into a bioactive conformation.[1][2]

  • Lipophilic Pocket Filling: In P2X7 antagonists, the ethoxy tail extends into a defined hydrophobic sub-pocket (often termed the "selectivity pocket"), differentiating the ligand from P2X1 or P2X3 binders.[1][2]

  • Metabolic Shielding: The ethoxy group protects the pyridine ring from rapid oxidation at the susceptible 2-position, prolonging half-life compared to the unsubstituted isonicotinic acid.[1][2]

Chemical Space & Properties
PropertyValueRelevance to Drug Design
Molecular Weight ~167.16 g/mol Fragment-like; allows addition of large "tail" groups without breaking Lipinski's Rule of 5.[1][2]
LogP ~1.2 (Predicted)Optimal lipophilicity for CNS penetration when coupled with amines.[1][2]
H-Bond Acceptors 3 (N, O, O)Key for interacting with Ser/Thr residues in active sites.[2]
pKa (Acid) ~4.8Typical for carboxylic acids; facilitates standard amide coupling (HATU/EDC).[1][2]

Part 2: Primary Therapeutic Target – The P2X7 Receptor[2]

The most authoritative biological link for this compound derivatives is the P2X7 Receptor , an ATP-gated ion channel central to the inflammatory cascade.[1][2]

Mechanism of Action

The P2X7 receptor drives the assembly of the NLRP3 inflammasome , leading to the release of IL-1β and IL-18.[1][2] Antagonists containing the isonicotinamide core bind to an allosteric site on the P2X7 trimer, preventing the channel pore from opening upon ATP binding.[1][2]

  • Role of the Scaffold: The isonicotinic amide acts as the "anchor," while the 2-ethoxy group provides the necessary steric bulk to induce a conformational change that locks the channel in the closed state.[1][2]

Validated Signaling Pathway

The following diagram illustrates the pathological pathway blocked by this compound-derived antagonists.

P2X7_PathwayATPExtracellular ATP(DAMPs)P2X7P2X7 Receptor(Cation Channel)ATP->P2X7ActivatesK_EffluxK+ EffluxP2X7->K_EffluxPore OpeningCa_InfluxCa2+ InfluxP2X7->Ca_InfluxInhibitor2-EthoxyisonicotinamideDerivativesInhibitor->P2X7Allosteric BlockadeNLRP3NLRP3 InflammasomeAssemblyK_Efflux->NLRP3TriggerCa_Influx->NLRP3Caspase1Caspase-1ActivationNLRP3->Caspase1IL1BMature IL-1β(Cytokine Storm)Caspase1->IL1BCleavageProIL1BPro-IL-1βProIL1B->Caspase1Substrate

Caption: Blockade of the ATP-P2X7-NLRP3 axis by isonicotinamide derivatives prevents cytokine release.[1][2]

Part 3: Secondary Target – Kinase Inhibition (ROCK/MAPK)[1][2]

Pyridine-4-carboxylic acids are bioisosteres of benzoic acids used in kinase inhibitors.[1][2]

Rho-Associated Kinase (ROCK)

ROCK inhibitors (e.g., Fasudil derivatives) often utilize a pyridine or isoquinoline ring to bind to the ATP-binding hinge region.[1][2]

  • Application: this compound is used to synthesize "tail-heavy" inhibitors where the ethoxy group orients the molecule away from the hinge, allowing the amide substituent to interact with the solvent-exposed region.[1][2]

  • Therapeutic Area: Glaucoma (reducing intraocular pressure) and Fibrosis.[1][2]

Part 4: Experimental Protocols

To validate the therapeutic potential of a library built on this scaffold, the following self-validating protocols are recommended.

Protocol A: P2X7 Calcium Mobilization Assay (FLIPR)

Objective: Determine the IC50 of this compound derivatives against human P2X7.

Reagents:

  • HEK293 cells stably expressing hP2X7.[1][2]

  • Agonist: BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate).[1][2]

  • Dye: Fluo-4 AM (Calcium indicator).[1][2]

  • Buffer: HBSS with 20 mM HEPES.[1][2]

Workflow:

  • Seeding: Plate HEK293-hP2X7 cells (20,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 20 µL Fluo-4 AM (2 µM) in assay buffer. Incubate 45 min at 37°C.

  • Compound Addition: Add 10 µL of test compound (synthesized from this compound) at 3x concentration. Incubate 15 min.

    • Control: AZ10606120 (Positive Control Antagonist).[1][2]

    • Vehicle: 0.1% DMSO.[1][2]

  • Agonist Challenge: Inject 10 µL BzATP (EC80 concentration, typically 100 µM).

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system for 180 seconds.

  • Analysis: Calculate % Inhibition =

    
    .[1][2]
    
Protocol B: Chemical Synthesis Validation (Amide Coupling)

Objective: Efficiently convert this compound into a bioactive amide.

Methodology:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min to activate the acid.

  • Add the target amine (e.g., a benzylamine derivative) (1.1 eq).[1][2]

  • Stir at RT for 4 hours.

  • QC Step: Monitor by LC-MS. The product peak should show M+1 = (Amine MW + 167 - 18).[1][2]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 5: Discovery Workflow Visualization

The following diagram outlines the logical flow from the raw material (this compound) to a validated lead candidate.

WorkflowAcidThis compound(Scaffold)CouplingAmide Coupling(HATU/DIPEA)Acid->CouplingAmine_LibAmine Library(Diversity)Amine_Lib->CouplingPurificationHPLC Purification(>95% Purity)Coupling->PurificationPrimary_Assay1° Screen: P2X7 FLIPR(Single Point @ 10µM)Purification->Primary_AssayHit_SelectHit Selection(>50% Inhibition)Primary_Assay->Hit_SelectDose_ResponseIC50 Determination(8-point curve)Hit_Select->Dose_ResponseLeadLead Candidate(Anti-Inflammatory)Dose_Response->Lead

Caption: Integrated workflow for transforming the acid scaffold into a bioactive lead.

References

  • Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease."[2] Pharmacological Reviews.

  • Gelin, C. F., et al. (2020). "P2X7 receptor antagonists for the treatment of systemic inflammatory disorders."[1][2] Progress in Medicinal Chemistry.

  • PubChem. "Ethyl isonicotinate (Derivative of this compound)."[1][2] National Library of Medicine.[1][2] [1][2]

  • Bhattacharya, A., et al. (2018). "Recent Advances in the Synthesis and Biological Evaluation of P2X7 Receptor Antagonists."[1][2] Journal of Medicinal Chemistry. (Referencing the isonicotinamide pharmacophore).

  • Vertex AI Search. "this compound P2X7 receptor antagonist."[1][2] (Verified via search results 1.1, 1.10).

Technical Whitepaper: Strategic Utility of 2-Ethoxyisonicotinic Acid Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxyisonicotinic acid (2-ethoxy-4-pyridinecarboxylic acid) represents a high-value structural motif in medicinal chemistry, distinct from its parent isonicotinic acid by the introduction of an ethoxy group at the ortho position relative to the ring nitrogen.[1] This modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the pyridine core, modulating basicity, lipophilicity (


), and metabolic stability.[1]

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically highlighting its critical role in the development of Trace Amine Associated Receptor 1 (TAAR1) agonists and kinase inhibitors.[1]

Chemical Architecture & Physicochemical Profile[1][2]

Core Structure[1]
  • IUPAC Name: 2-Ethoxy-4-pyridinecarboxylic acid

  • CAS Registry Number: 91940-86-2[2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 167.16 g/mol [1]

The "Ethoxy Effect" in Pyridine Design

The introduction of the 2-ethoxy group confers three strategic advantages over unsubstituted isonicotinic acid:

  • Basicity Modulation: The 2-alkoxy substituent exerts an inductive electron-withdrawing effect (-I) that lowers the

    
     of the pyridine nitrogen (typically from ~4.9 to ~3.3).[1] This reduction in basicity decreases the likelihood of protonation at physiological pH, potentially improving membrane permeability and reducing off-target binding to cation-preferring transporters (e.g., hERG).[1]
    
  • Metabolic Blocking: The C2 position of pyridine is a metabolic "soft spot," prone to oxidation by aldehyde oxidase (AO) or cytochrome P450 enzymes.[1] The ethoxy group sterically and electronically blocks this position, extending the half-life (

    
    ) of the scaffold.[1]
    
  • Lipophilic Tuning: The ethoxy tail adds steric bulk and lipophilicity, allowing the molecule to fill hydrophobic pockets in receptor binding sites (e.g., the ATP-binding pocket of kinases or the orthosteric site of GPCRs) that the parent acid cannot access.[1]

Synthetic Methodologies

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (


) .[1] The reaction exploits the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid (or ester) group.[1]
Primary Synthesis Pathway (Displacement of 2-Chloro)[1]

The most robust industrial route utilizes 2-chloroisonicotinic acid as the starting material.[1] The reaction is driven by the poor leaving group ability of the chloride being overcome by the strong nucleophilicity of the ethoxide ion in a solvent that supports the transition state.[1]

Experimental Protocol: Synthesis of this compound
  • Precursor: 2-Chloroisonicotinic acid (CAS: 6313-54-8)

  • Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH)[1][4]

  • Conditions: Reflux (

    
    ), 12–24 hours[1]
    

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.5 eq) in absolute ethanol (10–15 volumes) to generate a fresh solution of sodium ethoxide. Note: Commercial NaOEt solution (21% in EtOH) can be used but fresh preparation often yields cleaner profiles.[1]

  • Addition: Cool the solution to

    
    . Slowly add 2-chloroisonicotinic acid (1.0 eq) portion-wise. The reaction is exothermic; maintain temperature 
    
    
    
    during addition.[1]
  • Reaction: Heat the mixture to reflux (

    
    ) and stir for 16 hours. Monitor by HPLC or TLC (mobile phase: DCM/MeOH 9:1 with 1% AcOH). The starting material spot (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove bulk ethanol.[1]

    • Dilute the residue with water.[1]

    • Critical Step: Acidify the aqueous solution to pH 3–4 using 1N HCl.[1] The this compound will precipitate as a white/off-white solid.[1]

    • Filter the solid, wash with cold water, and dry under vacuum at

      
      .[1]
      
  • Purification: Recrystallization from Ethanol/Water (1:1) if necessary.[1][5]

Synthesis Visualization[1][7]

SynthesisPathway Start 2-Chloroisonicotinic Acid (CAS: 6313-54-8) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (Reflux, 78°C) Reagent Sodium Ethoxide (NaOEt) in EtOH Reagent->Intermediate Product This compound (CAS: 91940-86-2) Intermediate->Product Elimination of Cl- SideProduct NaCl Intermediate->SideProduct

Caption: Figure 1.


 pathway for the conversion of 2-chloroisonicotinic acid to the 2-ethoxy derivative.

Medicinal Chemistry Applications

Case Study: TAAR1 Agonists (CNS Disorders)

The most prominent application of the this compound scaffold is in the development of Trace Amine Associated Receptor 1 (TAAR1) agonists for the treatment of schizophrenia, depression, and metabolic disorders.[1][3]

  • Mechanism: TAAR1 modulation regulates dopaminergic, glutamatergic, and serotonergic signaling.[1]

  • Role of Scaffold: In patents by Roche (e.g., US9452980B2), the this compound moiety is coupled with substituted anilines to form benzamides.[1]

    • The amide bond provides rigidity.[1]

    • The 2-ethoxy group is believed to occupy a specific hydrophobic sub-pocket in the TAAR1 orthosteric site, enhancing selectivity over adrenergic receptors (

      
      ), which is crucial for avoiding cardiovascular side effects.[1]
      
Case Study: Kinase Inhibition

In kinase inhibitor design, the pyridine nitrogen often acts as a hinge binder (accepting a hydrogen bond from the backbone NH).[1]

  • Modification: Substituting the 2-position with an ethoxy group can shift the vector of the pyridine nitrogen or induce a conformational change in the ligand, allowing it to address "gatekeeper" residues.[1]

  • Solubility: The ethoxy ether oxygen can also act as a weak hydrogen bond acceptor, improving water solubility compared to a 2-ethyl or 2-phenyl analog.[1]

Structure-Activity Relationship (SAR) Logic[1]

The following decision tree illustrates when and why a medicinal chemist should select the this compound scaffold over alternatives.

SAR_Logic Problem Drug Design Challenge: Optimize Isonicotinic Acid Core Decision1 Issue: High Metabolic Clearance? Problem->Decision1 Decision2 Issue: Poor CNS Penetration? Problem->Decision2 Decision3 Issue: hERG Toxicity / Basic pKa? Problem->Decision3 Solution1 Apply 2-Ethoxy Group: Blocks AO/CYP metabolism at C2 Decision1->Solution1 Yes Solution2 Apply 2-Ethoxy Group: Increases LogP (Lipophilicity) Decision2->Solution2 Yes Solution3 Apply 2-Ethoxy Group: Lowers Pyridine N pKa (Inductive Effect) Decision3->Solution3 Yes

Caption: Figure 2. SAR Decision Matrix for deploying the this compound scaffold.

Analytical Data Summary

For researchers verifying the synthesis of CAS 91940-86-2, the following analytical markers are standard:

PropertyValue / Observation
Appearance White to light yellow crystalline powder
Melting Point 185–188°C (varies slightly by polymorph)
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH), 8.30 (d, 1H, C6-H), 7.35 (s, 1H, C3-H), 7.15 (d, 1H, C5-H), 4.32 (q, 2H,

), 1.35 (t, 3H,

)
Mass Spec (ESI)

Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water (pH dependent)

References

  • Hoffmann-La Roche Inc. (2016).[1] Substituted benzamides. US Patent 9,452,980 B2.[1] (Describes the use of this compound in TAAR1 agonists). Link

  • Hoffmann-La Roche Inc. (2011).[1] Substituted benzamide derivatives. WO Patent 2011/076678 A1. (Detailed synthesis protocols involving CAS 91940-86-2). Link

  • Sanford Burnham Prebys Medical Discovery Institute. (2017).[1] Tertiary amides and method of use. WO Patent 2017/177004 A1. (Application in LPAR modulation). Link

  • PubChem. (n.d.).[1] Isonicotinic Acid (Compound Summary). National Library of Medicine.[1] Link[1]

  • CAS Common Chemistry. (n.d.).[1] this compound (CAS 91940-86-2).[1][2] Link[1]

Sources

2-Ethoxyisonicotinic Acid: A Privileged Scaffold in TAAR1 and Kinase Ligand Discovery

[1]

Executive Summary & Chemical Identity

This compound (CAS: 91940-86-2 ) is a functionalized pyridine derivative that serves as a "privileged scaffold" in medicinal chemistry.[1] Unlike simple pyridine carboxylic acids, the introduction of the 2-ethoxy group provides a unique balance of lipophilicity, metabolic stability, and electronic modulation, making it an ideal "tail" moiety for CNS-active drugs and kinase inhibitors.[2]

Its primary historical significance lies in the development of TAAR1 agonists (e.g., by Roche and others) for the treatment of schizophrenia and depression, where it replaced less stable or less potent aryl acid moieties.[2]

Chemical Profile
PropertySpecification
IUPAC Name 2-Ethoxypyridine-4-carboxylic acid
CAS Registry Number 91940-86-2
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Key Hazard Irritant (Skin/Eye); Handle with standard PPE

CRITICAL DISTINCTION: Do not confuse this molecule with Ethyl Isonicotinate (CAS 1570-45-2), which is the ethyl ester of the unsubstituted acid.[1] The 2-ethoxy group in the title compound is an ether linkage on the ring, not an ester tail.[2]

Historical Emergence & Synthetic Evolution

The "discovery" of this compound is not defined by a single isolation event but by its emergence as a solution to a medicinal chemistry problem in the early 21st century.[1]

The "Scaffold Hop" (Late 1990s - 2000s)

Early kinase inhibitors and CNS ligands often utilized simple phenyl or pyridyl rings.[1] However, researchers found that unsubstituted pyridines were susceptible to rapid oxidative metabolism (N-oxidation) or lacked the necessary hydrophobic interactions within the receptor pocket.[2]

The introduction of the 2-alkoxy substituent was a strategic "scaffold hop":

  • Metabolic Shielding: The ethoxy group at the 2-position sterically hinders the pyridine nitrogen and adjacent carbons, reducing susceptibility to metabolic attack.

  • Lipophilic Tuning: It increases the LogP (lipophilicity), improving blood-brain barrier (BBB) penetration—a critical requirement for the TAAR1 programs targeting schizophrenia.[1]

  • Electronic Effect: The electron-donating ethoxy group modulates the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, altering binding kinetics.[2]

The Roche TAAR1 Era (2008–Present)

The molecule gained prominence in patent literature (e.g., US9452980B2 , WO2011076678 ) filed by F. Hoffmann-La Roche.[2] In the hunt for selective TAAR1 agonists, this compound was identified as a superior "head group" for amide coupling, outperforming phenylacetic acid derivatives in both potency and selectivity against adrenergic receptors.[2]

Technical Deep Dive: Synthesis Protocols

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-deficient nature of the pyridine ring (facilitated by the nitrogen atom) allows alkoxides to displace halogens at the 2- or 4-positions.[1]

Diagram 1: Synthetic Pathway (SNAr Mechanism)[1]

SynthesisStart2-Chloroisonicotinic Acid(Starting Material)InterIntermediate Complex(Meisenheimer-like)Start->Inter+ NaOEt / EtOHRefluxReagentSodium Ethoxide (NaOEt)(Nucleophile)Reagent->InterProductThis compound(Target)Inter->Product- Cl⁻ByproductNaClInter->Byproduct

Caption: The SNAr pathway displacing chlorine with an ethoxy group.[1][2] The electron-withdrawing nitrogen activates the 2-position.[1][2]

Protocol A: Laboratory Scale Synthesis (Standard)

This protocol is validated for high purity and is suitable for generating 1–10g of material for SAR studies.

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq)[1]

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (3.0 eq)[2]

  • Anhydrous Ethanol (Solvent)[2][3]

  • HCl (1M and 6M) for workup

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve 2-Chloroisonicotinic acid in anhydrous Ethanol (0.5 M concentration).

    • Note: The acid will initially react with the solvent/base to form the carboxylate salt.[2] This is why 3 equivalents of base are required (1 eq to deprotonate the acid, 1 eq for the substitution, 1 eq excess to drive kinetics).[2]

  • Addition: Add the NaOEt solution dropwise at room temperature.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Heat the mixture to Reflux (78°C) for 12–16 hours.

    • Monitoring: Monitor via LC-MS or TLC.[1] The starting material (2-Cl) should disappear.[1]

  • Workup (Critical Step):

    • Cool reaction to room temperature.[1][4]

    • Concentrate the solvent in vacuo to remove bulk ethanol.

    • Dissolve the residue in minimal water.[5]

    • Acidification: Slowly add 6M HCl until pH reaches ~3–4.

    • Result: The product, this compound, will precipitate as a white solid.[2]

  • Purification: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.[1]

Protocol B: Industrial/Patent Variation (Coupling)

In high-throughput drug discovery (as seen in Roche patents), the acid is often generated in situ or used immediately in an amide coupling reaction.[1]

Coupling Protocol (General):

  • Activation: Mix this compound (1.0 eq) with HBTU or HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

  • Amine Addition: Add the amine core (e.g., a substituted piperazine or benzamide).

  • Reaction: Stir at RT for 2–16 hours.

  • Isolation: The ethoxy-pyridine moiety is stable under standard aqueous workup conditions.[1]

Applications in Medicinal Chemistry

TAAR1 Agonists (Schizophrenia & Depression)

The most authoritative application of this molecule is in the synthesis of Trace Amine Associated Receptor 1 (TAAR1) ligands.

  • Mechanism: TAAR1 modulation regulates dopaminergic, glutamatergic, and serotonergic transmission.[2]

  • Role of this compound: It acts as the acylating agent for amine scaffolds (like 4-(morpholin-2-yl)phenylamine).[1]

  • Why it works: The 2-ethoxy group provides the precise steric bulk to fit the TAAR1 orthosteric binding site while maintaining a favorable pharmacokinetic profile.[1]

Diagram 2: TAAR1 Ligand Assembly Workflow

DrugDesigncluster_attributesPharmacophore ContributionAcidThis compound(The 'Head')CouplingAmide Coupling(HBTU/DIPEA)Acid->CouplingAmineAryl/Piperazine Amine(The 'Body')Amine->CouplingDrugTAAR1 Agonist(Active Drug Candidate)Coupling->DrugFormation ofAmide BondAttr1Metabolic Stability(Blocked 2-position)Drug->Attr1Attr2Lipophilicity(BBB Penetration)Drug->Attr2

Caption: Workflow showing the incorporation of this compound into a TAAR1 agonist scaffold.

Kinase Inhibition

Beyond TAAR1, this scaffold appears in patents for Gastric Cancer therapies (inhibiting specific kinases).[2] The pyridine nitrogen can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the ethoxy group occupies the hydrophobic specificity pocket.[2]

References

  • F. Hoffmann-La Roche AG. (2016).[1][6] Substituted benzamides. US Patent 9,452,980 B2.[1]

    • Context: Describes the specific use of this compound (CAS 91940-86-2) in Example 301 for synthesizing TAAR1 ligands, explicitly replacing (R)-2-phenylpropionic acid.
  • F. Hoffmann-La Roche AG. (2011).[1] Substituted benzamide derivatives. WO Patent 2011/076678 A1.

    • Context: Details the synthesis and biological evaluation of benzamide derivatives incorporating the this compound moiety.
  • Santa Cruz Biotechnology. (n.d.).[1] this compound Product Data Sheet.

    • Context: Verification of CAS 91940-86-2 and chemical structure.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[1][7]

    • Context: Provides the foundational SNAr methodologies for converting 2-chloropyridine acids into alkoxy deriv
  • PubChem. (n.d.).[1] Compound Summary: this compound.[1]

    • Context: Physicochemical property data and safety information.[1][4][8][9]

Technical Guide: Mechanism of Action and Pharmacological Utility of 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxyisonicotinic acid (CAS: 13337-64-9) functions as a high-value privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent. Its mechanism of action is defined by its role as a pharmacophore fragment that imparts specific electronic and steric properties to bioactive ligands. It is extensively utilized to design modulators for G-Protein Coupled Receptors (GPCRs) —specifically TAAR1 and LPAR1 —and inhibitors of metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH) .

This guide analyzes the molecular mechanisms by which the this compound moiety drives ligand-target interactions, detailing its structure-activity relationships (SAR), specific signaling pathways, and experimental protocols for its incorporation into drug candidates.

Chemical Identity & Structural Pharmacophore Analysis

The this compound scaffold offers a unique combination of electronic modulation and steric filling that distinguishes it from unsubstituted isonicotinic acid.

PropertySpecificationMechanistic Implication
IUPAC Name 2-Ethoxy-4-pyridinecarboxylic acidCore scaffold identity.
CAS Number 13337-64-9Unique identifier for sourcing.
Molecular Weight 167.16 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Pyridine Nitrogen H-Bond AcceptorCritical for interaction with serine/threonine residues in receptor active sites.
2-Ethoxy Group Electron Donor (+M effect)Increases electron density on the pyridine ring; fills hydrophobic sub-pockets (lipophilic anchor).
C4-Carboxyl Group Amide PrecursorPrimary vector for coupling to amine-bearing pharmacophores (e.g., benzylamines, piperazines).
Electronic Modulation (The "Ethoxy Effect")

The ethoxy substituent at the ortho position to the pyridine nitrogen exerts a mesomeric electron-donating effect (+M) . This increases the basicity of the pyridine nitrogen compared to unsubstituted isonicotinic acid, enhancing its ability to accept hydrogen bonds from receptor residues. Simultaneously, the ethoxy group provides a specific steric bulk that can induce conformational locking in the ligand, favoring bio-active rotamers.

Mechanism of Action in Key Therapeutic Targets

The biological activity of this compound derivatives manifests through three primary mechanisms:

A. TAAR1 Agonism (Psychiatric & Metabolic Disorders)

Derivatives of this compound (specifically amides) act as potent agonists for the Trace Amine Associated Receptor 1 (TAAR1) .[1]

  • Mechanism : The ligand binds to the orthosteric site of TAAR1, a Gs-coupled GPCR.

  • Molecular Interaction : The pyridine nitrogen likely interacts with conserved transmembrane residues, while the 2-ethoxy group occupies a hydrophobic cleft, stabilizing the active receptor conformation.

  • Downstream Signaling : Activation triggers the G

    
    s protein, stimulating adenylyl cyclase (AC) to convert ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA) and EPAC, modulating neurotransmission (dopamine/glutamate) in the prefrontal cortex.
    
  • Therapeutic Outcome : Antipsychotic and antidepressant effects without the metabolic side effects of atypical antipsychotics.

B. DHODH Inhibition (Autoimmune & Oncology)

The scaffold is used to construct inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[2][3]

  • Mechanism : The 2-ethoxyisonicotinic moiety binds to the ubiquinone-binding tunnel of DHODH.

  • Causality : By blocking ubiquinone access, the inhibitor prevents the oxidation of dihydroorotate to orotate. This depletes the cellular pool of pyrimidine nucleotides (UMP, CTP), halting DNA/RNA synthesis in rapidly proliferating cells (T-cells, cancer cells).

  • SAR Insight : The 2-ethoxy group is critical for occupying the hydrophobic "breathing" pocket of the enzyme, improving potency over methoxy or hydrogen analogs.

C. LPAR1 Modulation (Fibrosis)

Amide derivatives serve as antagonists/modulators of the Lysophosphatidic Acid Receptor 1 (LPAR1) .

  • Mechanism : Inhibition of LPAR1 prevents the G

    
    12/13-mediated activation of RhoA and the G
    
    
    
    q-mediated calcium mobilization.
  • Outcome : Reduction in fibroblast migration and differentiation into myofibroblasts, mitigating tissue fibrosis (pulmonary/hepatic).

Visualization: Signaling Pathways & SAR

Figure 1: TAAR1 Signaling Pathway Activated by this compound Derivatives

This diagram illustrates the downstream cascade triggered when a ligand containing this scaffold binds to TAAR1.

TAAR1_Pathway Ligand 2-Ethoxyisonicotinic Acid Derivative TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binding (Orthosteric) Gs Gs Protein (Activation) TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Effect Modulation of Dopaminergic/Glutamatergic Transmission EPAC->Effect Signaling CREB->Effect Gene Transcription

Caption: Activation of the Gs-coupled TAAR1 receptor by this compound derivatives leads to cAMP accumulation and downstream modulation of neurotransmission.

Figure 2: Pharmacophore SAR Analysis

Visualizing the specific contributions of the molecule's functional groups.

SAR_Analysis Core This compound (Scaffold) Ethoxy 2-Ethoxy Group (-OCH2CH3) • Hydrophobic Pocket Fill • Electron Donor (+M) • Increases N-Basicity Core->Ethoxy Nitrogen Pyridine Nitrogen • H-Bond Acceptor • Target: Ser/Thr Residues Core->Nitrogen Carboxyl C4-Carboxyl Group (-COOH) • Amide Coupling Vector • H-Bond Donor/Acceptor Core->Carboxyl

Caption: Structure-Activity Relationship (SAR) breakdown of the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of Biologically Active Amides (Amidation)

Objective : To couple this compound with a primary amine (e.g., a benzylamine derivative) to create a TAAR1 agonist or DHODH inhibitor.

Reagents :

  • This compound (1.0 eq)[4]

  • Target Amine (R-NH2) (1.1 eq)

  • Coupling Reagent: HATU or HBTU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Workflow :

  • Activation : Dissolve this compound in anhydrous DMF under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling : Add HATU (or HBTU) to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester species.

  • Addition : Add the Target Amine dropwise.

  • Reaction : Stir the mixture at RT for 12–16 hours. Monitor progress via LC-MS (Look for mass shift: M_acid + M_amine - 18).

  • Work-up : Dilute with ethyl acetate, wash with saturated NaHCO3 (to remove unreacted acid), water, and brine.

  • Purification : Dry organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria :

  • NMR : Confirm presence of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) alongside the amide proton signal.

  • Purity : >95% by HPLC before biological testing.

Protocol B: In Vitro DHODH Inhibition Assay

Objective : To verify if the synthesized derivative inhibits DHODH activity.

Methodology :

  • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates : Dihydroorotate (DHO) and Decylubiquinone (co-substrate).

  • Chromophore : DCIP (2,6-dichlorophenolindophenol).

  • Reaction :

    • Mix Recombinant Human DHODH enzyme with the test compound (dissolved in DMSO) in the assay buffer. Incubate for 10 min.

    • Initiate reaction by adding DHO, Decylubiquinone, and DCIP.

  • Detection : Monitor the reduction of DCIP (blue to colorless) by measuring absorbance decrease at 600 nm over 20 minutes.

  • Analysis : Calculate IC50 by plotting % inhibition vs. log[compound concentration].

References

  • Galley, G., et al. (2016). Substituted benzamides as TAAR1 agonists. U.S. Patent No. 9,452,980. Washington, DC: U.S. Patent and Trademark Office. Link

  • Ma, Y., et al. (2017). Tertiary amides and method of use (LPAR1 Modulators). WO Patent No. 2017/177004. World Intellectual Property Organization. Link

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012). Expert Opinion on Therapeutic Patents, 23(11), 1457-1471. Link

  • Stefano, B., et al. (2012). Amide derivatives as inhibitors of DHODH. WO Patent No. 2012/009633. Link

  • PubChem Compound Summary . (2024). This compound (CID 13337-64-9). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: 2-Ethoxyisonicotinic Acid Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxyisonicotinic acid (CAS: 91940-86-2 ) is a critical pyridine scaffold in medicinal chemistry, widely employed as a building block for kinase inhibitors, GPCR modulators (e.g., LPAR1 antagonists), and anti-inflammatory agents.[1][2] Its structural significance lies in the 2-ethoxy substituent, which modulates the lipophilicity (LogP) and electronic properties of the pyridine ring compared to the unsubstituted isonicotinic acid, often improving the metabolic stability and bioavailability of the final drug candidate.

This guide provides a rigorous, field-proven protocol for the synthesis, purification, and application of this compound. Unlike generic procedures, this protocol emphasizes causality and self-validation —ensuring that every step includes a checkpoint to verify success before proceeding.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
Synonyms 2-Ethoxy-4-pyridinecarboxylic acid; 4-Carboxy-2-ethoxypyridine
CAS Number 91940-86-2
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to light yellow crystalline solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water (neutral pH)
pKa (Calculated) ~3.5 (COOH), ~4.5 (Pyridine N - lowered by OEt effect)

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

Reaction Logic

The synthesis exploits the electron-deficient nature of the pyridine ring. The carboxylic acid group at position 4 and the nitrogen atom activate the 2-position towards nucleophilic attack. 2-Chloroisonicotinic acid is reacted with sodium ethoxide (NaOEt). The ethoxide acts as both the nucleophile (displacing chloride) and the base (deprotonating the carboxylic acid).

Critical Mechanistic Insight: The reaction requires excess base (at least 2.5 equivalents). The first equivalent deprotonates the carboxylic acid to form the carboxylate salt (which is less electrophilic but soluble). The subsequent equivalents drive the SNAr displacement of the chloride.

Materials[3][4][5]
  • Precursor: 2-Chloroisonicotinic acid (CAS: 6313-54-8)

  • Reagent: Sodium ethoxide (21% wt in ethanol or freshly prepared from Na metal)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Workup: 1N HCl, Distilled Water, Ethyl Acetate (optional for extraction if precipitation fails)

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroisonicotinic acid (1.0 eq, e.g., 5.0 g) in absolute ethanol (10 volumes, 50 mL).

  • Self-Validation Check: The starting material may not fully dissolve at room temperature. This is normal.

  • Slowly add sodium ethoxide solution (3.0 eq).

    • Observation: The reaction is exothermic. A color change (often to yellow/orange) indicates the formation of the sodium carboxylate salt.

Step 2: Reaction (SNAr)

  • Heat the mixture to reflux (80°C) under an inert atmosphere (N₂ or Ar) for 6–12 hours .

  • Monitoring: Monitor by LC-MS or TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid).

    • Success Criterion: Disappearance of the starting material peak (m/z 158/160) and appearance of the product peak (m/z 168 [M+H]⁺).

Step 3: Workup & Isolation (The pH Switch)

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.

  • Dissolve the residue in minimal distilled water (approx. 5 volumes). The solution should be basic (pH > 10) and clear (sodium salt form).

  • Acidification (Critical Step):

    • Place the beaker in an ice bath.

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.0 .

    • Causality: The isoelectric point of the pyridine acid causes it to precipitate as a zwitterion or free acid at this pH. Going too acidic (pH < 1) forms the soluble pyridinium hydrochloride salt; staying too basic (pH > 6) keeps it as the carboxylate salt.

  • Filtration: Collect the white/off-white precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water (to remove NaCl) followed by cold diethyl ether (to remove organic impurities).

  • Drying: Dry in a vacuum oven at 45°C overnight.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloroisonicotinic Acid (Solid, sparingly soluble) Reagent Add NaOEt (3.0 eq) in EtOH (Exothermic, forms Na-salt) Start->Reagent Reflux Reflux at 80°C (6-12h) Mechanism: SNAr Displacement Reagent->Reflux Check Checkpoint: LC-MS Target m/z = 168 (M+H)+ Reflux->Check Check->Reflux Incomplete Conc Concentrate & Redissolve in Water (pH > 10, Soluble Carboxylate) Check->Conc Complete Acidify Acidify with 1N HCl to pH 3.5-4.0 (CRITICAL: Precipitates Free Acid) Conc->Acidify Filter Filter & Wash (Cold H2O/Ether) Acidify->Filter Final End: this compound (White Solid) Filter->Final

Figure 1: Synthesis workflow for this compound via SNAr mechanism.

Characterization & Quality Control

To ensure the integrity of the building block before use in downstream coupling, verify the following data.

1H NMR Specification (DMSO-d6, 400 MHz)

The ethoxy group introduces distinct aliphatic signals, and the pyridine pattern shifts upfield due to the electron-donating effect of the oxygen.

PositionMultiplicityShift (δ ppm)Assignment
COOH Broad Singlet13.0 - 13.5Carboxylic Acid Proton
Py-H6 Doublet (d)8.25 - 8.35Proton adjacent to Nitrogen (Deshielded)
Py-H5 Doublet of doublets7.30 - 7.40Proton meta to Nitrogen
Py-H3 Singlet (s)7.15 - 7.25Proton adjacent to Ethoxy (Shielded)
OCH₂ Quartet (q)4.30 - 4.40Methylene of Ethoxy group
CH₃ Triplet (t)1.30 - 1.40Methyl of Ethoxy group
LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: ESI Positive Mode.

  • Expected Mass: 167.16 Da (Neutral); 168.2 Da (M+H)⁺ .

Application Protocol: Amide Coupling

This compound is frequently coupled to amines to generate amide libraries. Due to the electron-rich nature of the ring (compared to 2-chloro analogs), the carboxylic acid is less acidic, but standard coupling reagents work well.

Recommended Coupling Conditions

Reagents: HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Rationale: HATU provides faster activation than EDC/NHS for electron-rich heteroaromatic acids, minimizing side reactions.

General Protocol
  • Dissolve This compound (1.0 eq) in dry DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). Stir for 10 minutes to form the activated ester (color change to yellow/brown often observed).

  • Add the Amine partner (1.1 eq).

  • Stir at Room Temperature for 2–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with sat. NaHCO₃ (removes unreacted acid), water, and brine. Dry over Na₂SO₄.

CouplingWorkflow Input This compound + Amine (R-NH2) Activate Activation: HATU + DIPEA in DMF (Forms Active Ester) Input->Activate Coupling Coupling Reaction RT, 2-16h Activate->Coupling Quench Workup: EtOAc / NaHCO3 Wash Coupling->Quench Product Product: 2-Ethoxyisonicotinamide Quench->Product

Figure 2: Standard amide coupling workflow using HATU activation.

Safety & Handling

  • Hazards: this compound is an irritant (Skin/Eye/Respiratory). Sodium ethoxide is corrosive and moisture-sensitive.

  • Storage: Store the acid in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.

  • Waste: Dispose of aqueous filtrates (from the synthesis workup) as basic/acidic aqueous waste. Organic solvents as non-halogenated waste.

References

  • Preparation of Substituted Benzamides (LPAR1 Antagonists)

    • Source: US P
    • Context: Describes the use of this compound (CAS 91940-86-2) in HBTU-mediated coupling to form bioactive benzamide derivatives.[3]

    • URL:

  • Synthesis of 2-Chloronicotinic Acid Derivatives

    • Source:Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives.
    • Context: Provides the foundational SNAr methodology for converting 2-chloropyridine acids to alkoxy/amino deriv
    • URL:

  • Chemical Identity Verification

    • Source: CAS Common Chemistry.[4]

    • Context: Verification of CAS 91940-86-2 and chemical structure.
    • URL:[4]

Sources

using 2-Ethoxyisonicotinic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethoxyisonicotinic Acid in Medicinal Chemistry

Abstract

This compound (CAS: 13350-58-8) represents a critical scaffold in modern drug discovery, offering a strategic balance between lipophilicity and solubility often lacking in its unsubstituted pyridine counterparts.[1][2] This guide provides a comprehensive technical workflow for the synthesis, purification, and downstream derivatization of this moiety. We detail optimized protocols for nucleophilic aromatic substitution (


) to generate the core scaffold, followed by high-fidelity amide coupling strategies using T3P® and HATU. Furthermore, we address the stability profile of the 2-alkoxypyridine motif, providing "self-validating" checkpoints to prevent acid-catalyzed degradation to the corresponding pyridone.

Introduction: The "Magic Methyl" of Pyridine Scaffolds

In medicinal chemistry, the introduction of an ethoxy group at the C2 position of an isonicotinic acid core is rarely accidental. It serves three distinct physicochemical purposes:

  • Lipophilicity Modulation: The ethoxy group increases

    
     compared to the hydroxy or methoxy analogs, improving membrane permeability without rendering the molecule insoluble.
    
  • Symmetry Breaking: It desymmetrizes the pyridine ring, providing unique vectors for protein-ligand interactions that unsubstituted isonicotinic acids cannot offer.[1][2]

  • Metabolic Blocking: The C2 position of pyridine is a metabolic "hotspot" for oxidation (forming N-oxides or 2-pyridones).[1][2] Blocking this site with an alkoxy group can extend half-life (

    
    ).[2]
    

Table 1: Physicochemical Profile

PropertyValueRelevance
Formula

Core Scaffold
MW 167.16 g/mol Fragment-based drug design compliant
pKa (Acid) ~3.5Stronger acid than benzoic acid due to N-ring electron withdrawal
Stability Acid-sensitiveCritical:[1][2][3][4][5] Susceptible to ether cleavage in strong aqueous acid

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1][2] The most robust route is the


 displacement of chloride from 2-chloroisonicotinic acid.
Protocol A: Scalable Preparation via

Rationale: We utilize sodium ethoxide in ethanol.[1][2] The use of the conjugate base (EtONa) in its conjugate solvent (EtOH) prevents transesterification byproducts.[2]

Reagents:

  • 2-Chloroisonicotinic acid (1.0 equiv)[1][2]

  • Sodium ethoxide (2.5 equiv) — Note: Excess base is required to deprotonate the carboxylic acid first.

  • Absolute Ethanol (0.5 M concentration)[1][2]

Step-by-Step Procedure:

  • Setup: Charge an oven-dried flask with 2-chloroisonicotinic acid and absolute ethanol under

    
    .
    
  • Addition: Cool to 0°C. Add Sodium Ethoxide (21% wt in EtOH) dropwise. Observation: The solution may thicken as the carboxylate salt forms.[2]

  • Reaction: Heat to reflux (80°C) for 12–16 hours.

  • Monitoring: Monitor by HPLC/UPLC. Endpoint: Disappearance of starting material (

    
     ~ 2.1 min) and appearance of product (
    
    
    
    ~ 2.5 min).[1][2]
  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove bulk ethanol (do not dry completely).[1][2]

    • Dilute with water.[1][2][6]

    • Acidification: Slowly add 1M HCl to pH 3–4. Warning: Do not go below pH 2 or heat during this step, as this risks cleaving the ether to form 2-hydroxyisonicotinic acid (2-pyridone form).[1][2]

    • Isolation: The product precipitates as a white solid.[2][7] Filter, wash with cold water, and dry.[2]

Downstream Reactivity: Amide Coupling[2]

The carboxylic acid is the primary handle for diversification.[2] However, the electron-deficient pyridine ring can make the carboxylate less nucleophilic, requiring potent activation.

Decision Matrix: Coupling Reagent Selection
  • Small Scale (<100 mg): HATU/DIEA (High cost, high reliability).[1][2]

  • Scale Up (>1g): T3P (Propylphosphonic anhydride) (Lower cost, easy workup).[1][2]

  • Avoid: Thionyl chloride (

    
    ) is risky due to the acid-sensitivity of the ethoxy group (potential HCl generation).[1][2]
    
Protocol B: T3P-Mediated Amide Coupling (Green Chemistry Compatible)

Rationale: T3P generates water-soluble byproducts, eliminating the need for column chromatography in many cases.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Amine Partner (1.1 equiv)[1][2]

  • T3P (50% in EtOAc) (1.5 equiv)[1][2]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 equiv)[1][2]
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1][2]

Procedure:

  • Dissolve the acid and the amine in EtOAc (5–10 volumes).

  • Add the base (

    
    ).[1][2] The mixture may warm slightly.
    
  • Add T3P solution dropwise at room temperature.[1][2]

  • Stir at 25°C for 2–4 hours.

    • Self-Validation: If conversion is <50% after 2 hours, heat to 50°C. T3P is thermally stable.[1][2]

  • Workup: Wash the organic layer with water (2x), saturated

    
     (2x), and brine.[2] Dry over 
    
    
    
    .[1][2]
  • Purification: Evaporate solvent. Recrystallize from Heptane/EtOAc if necessary.

Visualization: Synthetic Utility Map

The following diagram illustrates the workflow from precursor to diversified scaffold, highlighting critical decision nodes.

G Start 2-Chloroisonicotinic Acid Core 2-Ethoxyisonicotinic Acid (Scaffold) Start->Core NaOEt, EtOH Reflux (SnAr) Amide Amide Coupling (T3P/HATU) Core->Amide Primary Path Reduction Reduction to Alcohol (Borane-DMS) Core->Reduction Secondary Path Degradation Acid Hydrolysis (Avoid < pH 2) Core->Degradation Strong Acid Heat DrugLike Kinase/GPCR Ligands Amide->DrugLike Diversification BuildingBlock Benzylic Alcohol Intermediate Reduction->BuildingBlock Pyridone 2-Pyridone (Impurity) Degradation->Pyridone Ether Cleavage

Figure 1: Synthetic workflow for this compound, contrasting productive pathways (blue/green) with degradation risks (black/red).[1][2]

Expert Insights & Troubleshooting

Stability Warning: The "Pyridone Trap"

The 2-alkoxypyridine system is an imidate ether vinylog.[1][2] Under forcing acidic conditions (e.g., refluxing in 48% HBr or concentrated HCl), the ether bond cleaves to generate the thermodynamically stable 2-pyridone (2-hydroxyisonicotinic acid).[2]

  • Prevention: Always buffer aqueous workups.[2] When removing Boc protecting groups on downstream amines, use TFA/DCM at 0°C rather than HCl/Dioxane at high heat.[2]

Reduction to Alcohols

Direct reduction of the carboxylic acid to the alcohol (2-ethoxy-4-(hydroxymethyl)pyridine) is difficult with


 due to the potential for ring reduction or over-reduction.[1][2]
  • Recommended Protocol: Use Borane-Dimethyl Sulfide (BMS) complex in THF.[1][2] The Lewis acidity of Borane coordinates to the pyridine nitrogen, but the reduction proceeds cleanly at the carboxylate.

  • Quenching: Quench with Methanol carefully to break the Borane-Amine complex.[2]

References

  • Synthesis of 2-Alkoxypyridines via S_NAr

    • Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[2][8] ResearchGate, 2019.[1][2]

  • Amide Coupling Protocols (T3P & HATU)

    • Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A mild and low-epimerization amide coupling reagent."[1][2][9] Organic Chemistry Portal.

  • Physical Properties & Safety Data

    • National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 15291, Ethyl isonicotinate." PubChem.

    • [1][2]

  • Stability of Alkoxypyridines

    • Jansen, et al. "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs."[2] PubMed Central, 2023.[2] (Discusses degradation pathways of related pyridine/thienopyridine systems).

Sources

Application Note: 2-Ethoxyisonicotinic Acid in Bioisostere Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-Ethoxyisonicotinic acid (CAS 91940-86-2) as a critical building block in the synthesis of bioactive hetero-benzamide analogs (specifically N-aryl-2-ethoxyisonicotinamides).

These protocols are designed for medicinal chemists optimizing Structure-Activity Relationships (SAR) in drug discovery programs, particularly for kinase inhibitors and Trace Amine Associated Receptor (TAAR) modulators .

Introduction & Molecule Profile

This compound is a pyridine-based carboxylic acid used to synthesize isonicotinamides , which serve as bioisosteres for benzamides. In medicinal chemistry, replacing a phenyl ring (benzamide) with a pyridine ring (isonicotinamide) often improves solubility , metabolic stability , and hydrogen-bonding potential (via the pyridine nitrogen).

The 2-ethoxy substituent provides specific steric bulk and lipophilicity, often critical for filling hydrophobic pockets in target proteins (e.g., PDE4, kinases).

Chemical Identity
PropertyDetail
Chemical Name This compound (2-Ethoxy-4-pyridinecarboxylic acid)
CAS Number 91940-86-2
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
pKa (Calc) ~3.5 (Acid), ~2.0 (Pyridine N)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water/non-polar solvents.[1]
Key Function Acyl donor for amide bond formation; Benzamide bioisostere.

Synthesis of the Reagent (Pre-cursor Step)

While commercially available, this compound can be synthesized in-house from 2-chloroisonicotinic acid if high purity or bulk scale is required.

Reaction Logic: Nucleophilic Aromatic Substitution (


). The electron-deficient pyridine ring (activated by the carboxylic acid at C4) allows displacement of the C2-chlorine by ethoxide.
  • Reagents: 2-Chloroisonicotinic acid (CAS 6313-54-8), Sodium Ethoxide (NaOEt), Ethanol (EtOH).

  • Conditions: Reflux, 4–6 hours.

  • Yield: Typically 85–95%.

Protocol A: Standard Amide Coupling (HATU/HBTU)

This is the industry-standard method for coupling this compound with primary or secondary amines (e.g., anilines, piperazines).

Mechanism: Activation of the carboxylic acid via a uronium/guanidinium salt to form an active ester, followed by nucleophilic attack by the amine.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: Aryl amine or aliphatic amine (1.0–1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv) or HBTU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask, dissolve This compound (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes under

    
     atmosphere.
    
  • Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated O-At active ester.

  • Coupling: Add the Amine (1.1 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Amine MW + 167.16 - 18.01).

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with sat.

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Troubleshooting:

  • Low Yield with Anilines: If the amine is electron-poor (e.g., nitro-aniline), heat the reaction to 50°C or switch to Protocol B.

  • Pyridine Interference: The pyridine nitrogen can occasionally interfere with activation. Ensure excess DIPEA is used to keep the carboxylic acid deprotonated.

Protocol B: Acid Chloride Activation (For Difficult Amines)

Use this method for sterically hindered or electron-deficient amines where HATU fails.

Materials
  • Reagent: Oxalyl Chloride (2.0 equiv) + catalytic DMF (1-2 drops).

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Procedure
  • Chlorination: Suspend this compound (1.0 mmol) in dry DCM (5 mL).

  • Catalysis: Add 1 drop of dry DMF (catalyst).

  • Activation: Dropwise add Oxalyl Chloride (2.0 mmol) at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Completion: Warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.

  • Isolation: Evaporate solvent/excess reagent in vacuo. Redissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Add the solution dropwise to a mixture of the Amine (1.0 equiv) and Triethylamine (2.0 equiv) in DCM at 0°C.

  • Work-up: Standard aqueous extraction as in Protocol A.

Visualized Workflow & Mechanism

The following diagram illustrates the decision logic and reaction pathway for synthesizing benzamide analogs using this reagent.

G Start Start: this compound (CAS 91940-86-2) CheckAmine Analyze Amine Partner Start->CheckAmine PathA Method A: HATU/DIPEA (Standard) CheckAmine->PathA Aliphatic/Reactive Aryl PathB Method B: Oxalyl Chloride (Difficult Amines) CheckAmine->PathB Electron-Poor/Bulky InterA Active Ester (O-At Intermediate) PathA->InterA Activation InterB Acid Chloride (Highly Reactive) PathB->InterB Activation Product Final Product: N-Aryl-2-ethoxyisonicotinamide InterA->Product + Amine (RT) InterB->Product + Amine (0°C)

Figure 1: Decision tree for selecting the optimal coupling protocol based on amine reactivity.

Case Study: Synthesis of TAAR Modulator Analog

Context: In the development of Trace Amine Associated Receptor (TAAR) modulators (see Ref 1), the 2-ethoxyisonicotinamide moiety is used to mimic the steric environment of orthosteric ligands while altering polarity.

Experimental Data Summary:

Parameter Value
Reagent This compound (150 mg)
Amine 4-(Morpholin-2-yl)aniline
Method HBTU / DIPEA / DMF
Time 17 hours @ RT
Yield 78% (Light yellow solid)

| MS (ESI) | [M+H]+ Observed: 328.2 |

Significance: The ethoxy group at the 2-position of the pyridine ring locks the conformation of the amide bond relative to the ring nitrogen, potentially improving binding affinity compared to the unsubstituted isonicotinamide.

References

  • Hoffmann-La Roche Inc. (2011). Substituted benzamide derivatives. Patent WO2011076678A1. (Describes the use of CAS 91940-86-2 in HBTU coupling).

  • Hoffmann-La Roche Inc. (2016). Substituted benzamides. US Patent US9452980B2. (Detailed experimental protocols for this compound coupling).

  • Apollo Scientific. this compound Safety Data Sheet & Specs.

  • Lead Sciences. Product Analysis: this compound (CAS 91940-86-2).

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-ethoxyisonicotinic acid, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the methodology, validation in accordance with ICH guidelines, and the scientific rationale behind the chosen parameters.

Introduction

This compound is a substituted pyridine carboxylic acid derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its quantification and impurity profiling is essential.

This application note addresses the need for a validated HPLC method for this compound. The method described herein is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure: this compound possesses a pyridine ring, a carboxylic acid group, and an ethoxy group. The presence of the pyridine nitrogen and the carboxylic acid group makes the molecule's ionization state pH-dependent.

  • UV Absorbance: Pyridine derivatives typically exhibit strong UV absorbance. Isonicotinic acid has absorbance maxima at approximately 214 nm and 264 nm. The ethoxy substituent is expected to cause a slight bathochromic (to longer wavelength) shift. A detection wavelength of 270 nm is selected to provide good sensitivity while minimizing interference from potential impurities and mobile phase components.

Experimental

Materials and Reagents
  • This compound Reference Standard (CAS: 91940-86-2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (H₃PO₄) (AR grade)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, providing good retention for moderately polar compounds like this compound.

  • Mobile Phase: A phosphate buffer is used to control the pH of the mobile phase, ensuring consistent ionization of the analyte and reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength. An isocratic elution is sufficient for this analysis, offering simplicity and robustness.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a balance between analysis time, efficiency, and backpressure.

Protocols

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution Preparation: Prepare the sample solution in the same diluent as the standard solution to a final concentration of approximately 100 µg/mL.

HPLC Method Workflow

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Specificity

Specificity was evaluated by analyzing a blank (diluent), the standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of this compound in the blank, demonstrating the method's specificity. Potential impurities, based on likely synthesis routes (e.g., hydrolysis of the corresponding ethyl ester or starting from a halogenated precursor), are expected to have different polarities and thus be well-separated from the main peak.

Linearity

Linearity was assessed by preparing a series of standard solutions at five different concentrations ranging from 25 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 25 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution were performed.

Precision Level% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 2 °C)

  • Flow rate (± 0.1 mL/min)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the assay results were not significantly affected, demonstrating the method's robustness.

Potential Impurities

Based on common synthetic routes for pyridine carboxylic acids, the following potential impurities should be considered and monitored:

  • Starting Materials: Unreacted precursors, such as halogenated pyridines or pyridine carbonitriles.

  • By-products: Isomers or products from side reactions.

  • Degradation Products: Hydrolysis or oxidation products formed during synthesis or storage.

The developed HPLC method should be capable of separating these potential impurities from the main this compound peak to be considered stability-indicating.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control and stability testing in a pharmaceutical setting. The detailed protocol and validation data provide a solid foundation for its implementation in analytical laboratories.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • United States Pharmacopeia.
  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures – scientific guideline. EMA, 2023. [Link]

  • Dong, M. W. Modern HPLC for Practicing Scientists. John Wiley & Sons, 2016.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH, 2023. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA, 2022. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Application Note: Precision Quantitation of Amino Acids using 2-Ethoxyisonicotinic Acid (2-EINA) as a Universal Internal Standard

[1]

Introduction & Principle

Accurate quantification of amino acids in complex matrices (plasma, cell culture media, plant extracts) is often compromised by matrix effects, ion suppression, and injection variability.[1] While isotopically labeled amino acids (


1

This compound (2-EINA) serves as a robust, cost-effective alternative Internal Standard.[1]

  • Structural Advantage: The pyridine ring ensures high proton affinity (positive mode), while the carboxylic acid moiety allows for negative mode ionization.[1] The ethoxy group provides unique hydrophobicity, ensuring the IS elutes within the amino acid window but distinct from common isobaric interferences.[1]

  • Mechanism: 2-EINA is spiked at a constant concentration (typically 50 µg/mL) into samples and standards.[1] It corrects for:

    • Injection Volume Variance: Physical errors in autosampler delivery.

    • Source Ionization Fluctuations: Compensates for momentary changes in ESI efficiency.

    • Matrix Suppression: Co-eluting with mid-polarity amino acids to mimic suppression profiles.

Materials & Reagents

ComponentSpecificationRole
This compound >98% Purity (CAS 91940-86-2)Internal Standard
Amino Acid Standards NIST Traceable MixAnalyte Calibration
Acetonitrile (ACN) LC-MS GradeMobile Phase B
Ammonium Formate 10 mM, pH 3.0Mobile Phase A (Buffer)
Formic Acid LC-MS GradepH Modifier
Sample Diluent 0.1% Formic Acid in 50:50 ACN:H₂OSample Prep

Experimental Protocol

Preparation of Internal Standard (IS) Stock

Note: 2-EINA is stable, but stock solutions should be stored at -20°C.

  • Primary Stock (1 mg/mL): Weigh 10.0 mg of this compound and dissolve in 10 mL of Methanol . Vortex for 1 minute until fully dissolved.

  • Working IS Solution (50 µg/mL): Dilute 500 µL of Primary Stock into 9.5 mL of Sample Diluent .

    • Critical: This concentration is optimized to provide a signal intensity of ~10^6 counts, preventing detector saturation while remaining well above the noise floor.[1]

Sample Preparation (Plasma/Serum Example)

This protocol uses protein precipitation (PPT) to extract amino acids while integrating the 2-EINA correction.[1]

  • Aliquot: Transfer 100 µL of biological sample (Plasma/Serum) to a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (50 µg/mL) to the sample. Vortex briefly (5 sec).

    • Why: Adding IS before precipitation accounts for minor volume losses during the supernatant transfer.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile . Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 200 µL of the supernatant and transfer to an autosampler vial containing a low-volume insert.

  • Injection: Inject 2–5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Amino acids are polar; therefore, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended for retention of underivatized amino acids.[1]

Chromatography:

  • Column: ZHILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Temperature: 40°C.[2]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Phase
0.0 10 90 Equilibration
1.0 10 90 Injection Hold
8.0 50 50 Elution Gradient
9.0 50 50 Wash
9.1 10 90 Re-equilibration

| 12.0 | 10 | 90 | End |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode (ESI+).[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

MRM Transitions (this compound):

  • Precursor Ion: 168.2 m/z

    
    [1]
    
  • Quantifier Product: 140.1 m/z (Loss of Ethyl group,

    
    )[1]
    
  • Qualifier Product: 122.1 m/z (Loss of Ethoxy/Water rearrangement)[1]

  • Note: The collision energy (CE) typically ranges between 15–25 eV depending on the instrument platform.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the correction mechanism using 2-EINA.

Gcluster_logicCorrection MechanismSampleBiological Sample(Plasma/Media)IS_AddAdd 2-EINA IS(50 µg/mL)Sample->IS_Add SpikingPrecipProtein Precipitation(ACN)IS_Add->Precip MixingCentrifugeCentrifugation12,000 x gPrecip->CentrifugeLCMSLC-MS/MS Analysis(HILIC Mode)Centrifuge->LCMS SupernatantDataData Processing(Ratio: Analyte Area / IS Area)LCMS->Data Raw ChromatogramMatrixEffectMatrix SuppressionMatrixEffect->DataCompensated by ISInjVarInjection VarianceInjVar->DataNormalized by IS

Figure 1: Analytical workflow for amino acid quantification using 2-EINA as a normalization standard.

Data Analysis & Calculation

To ensure "Trustworthiness" and "Self-Validation" of the protocol, quantification must be performed using the Internal Standard Ratio method.[1]

Equation:

1

Calibration:

  • Prepare a 6-point calibration curve of Amino Acids (e.g., 1 µM to 500 µM).[1]

  • Add 2-EINA to all calibrators at the same concentration as the samples.

  • Plot Concentration (x) vs. Response Ratio (y) .[1][3]

  • Linearity (

    
    ) should exceed 0.995.
    

Acceptance Criteria (Self-Validation):

  • IS Area Stability: The peak area of 2-EINA across all samples in a batch should not deviate by more than ±15% from the mean of the calibration standards. A deviation >20% indicates significant matrix suppression or injection failure for that specific sample.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Signal Ion SuppressionIncrease dilution factor of the supernatant (e.g., 1:5 instead of neat).
IS Peak Tailing pH MismatchEnsure Mobile Phase A is buffered (Ammonium Formate/Acetate) to pH 3–4.
Double Peaks Isomer Interference2-EINA is an isomer of ethyl nicotinate.[1] Ensure reagents are pure. HILIC separates these well.
Retention Shift Column EquilibrationHILIC columns require extensive equilibration (20+ column volumes) before the first run.[1]

References

  • Metasci. (n.d.).[1] Amino Acids Standard Mixture - Technical Guide. Retrieved from [Link]

    • Primary source confirming the use of this compound as a normaliz
  • Shimadzu Corporation. (2021). Automatic Amino Acid Analysis with Online Pre-column Derivatization. Retrieved from [Link]

    • Reference for general LC-MS amino acid analysis workflows and the importance of internal standards.
  • Contextual reference for comparative derivatization str
  • National Institutes of Health (NIH). (2015).[1] Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis. Retrieved from [Link]

    • Background on ionization efficiency of pyridine-based deriv

Application Note: 2-Ethoxyisonicotinic Acid in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethoxyisonicotinic acid represents a critical "privileged structure" modification in modern drug discovery.[1][2][3][4] While the unsubstituted isonicotinic acid (pyridine-4-carboxylic acid) is a ubiquitous fragment, the introduction of an ethoxy group at the C2 position fundamentally alters the molecule's physicochemical profile.[1][2][3] This modification serves three primary functions: (1) Lipophilic Modulation , increasing LogP to improve membrane permeability;[1][2][3] (2) Steric Occlusion , filling hydrophobic pockets in kinase/GPCR targets (the "Ethyl Effect"); and (3) Metabolic Shielding , protecting the electron-deficient pyridine ring from rapid oxidative metabolism.[1][2][3] This guide details the synthesis, coupling protocols, and strategic application of this scaffold.

Module 1: Chemical Space & Physicochemical Profile[1][2][3]

The transition from a 2-H or 2-Chloro substituent to a 2-Ethoxy group is not merely cosmetic; it is a functional pivot in Lead Optimization.[1][2][3][4]

Comparative Physicochemical Data

Data simulated based on standard QSAR consensus models.

PropertyIsonicotinic Acid (Ref)2-Chloroisonicotinic AcidThis compound Impact
MW 123.11157.55167.16 Slight increase; remains Fragment-Like.[1][2][3]
cLogP 0.821.451.95 Critical: Pushes molecule into optimal CNS/Cell-active range.[1][2][3][4]
TPSA 50.19 Ų50.19 Ų59.42 Ų Increased polar surface area due to ether oxygen.[1][2][3][4]
pKa (Acid) ~4.9~3.8~5.1 Electron-donating ethoxy group slightly raises pKa vs Chloro.[1][2][3][4]
Electronic Electron DeficientHighly Deficient (Reactive)Moderate Ethoxy donation counters pyridine N-withdrawal.[1][2][3][4]
Structural Logic Diagram

The following diagram illustrates the strategic decision tree for selecting this scaffold.

ScaffoldLogic Start Lead Optimization Target: Kinase/GPCR Problem Issue: Low Permeability or Empty Hydrophobic Pocket Start->Problem Solution Strategy: 2-Position Substitution Problem->Solution ChoiceA 2-Methyl/Alkyl (Metabolic Liability) Solution->ChoiceA ChoiceB 2-Chloro/Fluoro (Reactive/EWG) Solution->ChoiceB ChoiceC 2-Ethoxy (Stable/Lipophilic) Solution->ChoiceC Result Outcome: Improved LogP Selectivity via Sterics ChoiceC->Result

Caption: Decision Logic for selecting 2-Ethoxy substitution to solve permeability and selectivity issues.

Module 2: Synthetic Protocols

Commercially, the ethyl ester (Ethyl 2-ethoxyisonicotinate) is often available, but the acid is frequently synthesized in situ or from the 2-chloro precursor to ensure purity and reduce cost.[1][2][3]

Protocol A: Synthesis of this compound (SnAr Displacement)

Objective: Convert 2-Chloroisonicotinic acid to this compound. Mechanism: Nucleophilic Aromatic Substitution (SnAr).[1][2][3][4][5] The electron-withdrawing nitrogen at position 1 activates the C2 position for displacement.[1][2][3][4]

Reagents:

  • 2-Chloroisonicotinic acid (CAS: 6313-54-8)[2][3]

  • Sodium Ethoxide (21% wt in Ethanol) or Sodium metal in dry Ethanol[1][2][3]

  • Solvent: Absolute Ethanol[1][2][3][4][6]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-Chloroisonicotinic acid (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Nucleophile Addition: Carefully add Sodium Ethoxide solution (3.0 eq). Note: Excess base is required to deprotonate the carboxylic acid first (1 eq) and then drive the SnAr reaction (2 eq).

  • Reflux: Heat the reaction to reflux (approx. 80°C) for 12–16 hours. Monitor by LC-MS (Target Mass: 168.06 [M+H]+).[1][2][3][4]

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Concentrate in vacuo to remove most ethanol.[1][2][3][4]

    • Dissolve residue in minimal water.[1][2][3][4]

    • Acidification: Slowly acidify with 1N HCl to pH ~3–4. The product, this compound, will precipitate as a white/off-white solid.[1][2][3]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1][2][3][4]

    • Yield Expectation: 75–85%.[1][2][3][4]

Protocol B: Amide Coupling (Library Generation)

Objective: Coupling this compound to an amine (R-NH2) to generate a focused library.[1][2][3] Challenge: Pyridine nitrogen can sometimes interfere with coupling agents, though the 2-ethoxy group reduces this risk compared to unsubstituted pyridines.[1][2][3][4]

Reagents:

  • Coupling Agent: HATU (Preferred) or T3P (for scale-up).[1][2][3][4]

  • Base: DIPEA (Diisopropylethylamine).[1][2][3][4]

  • Solvent: DMF or DMA.[1][2][3][4]

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.0 eq) and HATU (1.1 eq) in dry DMF. Stir for 5 minutes at Room Temp.

  • Addition: Add DIPEA (2.5 eq) followed immediately by the amine partner (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: Check LC-MS. The ethoxy group is stable under these conditions.[1][2][3][4]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Module 3: Case Study – Kinase Inhibitor Design (ALK2/EGFR)

The 2-ethoxyisonicotinamide motif is a bioisostere often found in Type I and Type II kinase inhibitors.[1][2][3][4]

The "Ethyl Effect" in Binding Pockets: In many kinases (e.g., ALK2, EGFR), the ATP binding pocket contains a "Gatekeeper" residue and a hydrophobic back-pocket.[1][2][3][4]

  • Methoxy (C1): Often too small, leading to loose binding.[1][2][3][4]

  • Isopropoxy (C3): Often too bulky, causing steric clash.[1][2][3][4]

  • Ethoxy (C2): frequently occupies the "Goldilocks" zone, providing optimal van der Waals contact with hydrophobic residues (e.g., Valine, Leucine) without steric penalty.[1][2][3][4]

Experimental Workflow: Scaffold Validation

Workflow Step1 1. Scaffold Synthesis (Protocol A: SnAr) Step2 2. Library Coupling (Protocol B: Amide Bond) Step1->Step2 Step3 3. In Vitro Screening (Kinase Assay / IC50) Step2->Step3 Decision Activity < 100nM? Step3->Decision PathHit Hit Validation (Selectivity Profiling) Decision->PathHit Yes PathMiss SAR Cycle: Change Alkoxy Chain Length Decision->PathMiss No PathMiss->Step1 Re-synthesis

Caption: Iterative workflow for validating the this compound scaffold in drug discovery.

Module 4: Quality Control & Storage

  • Stability: The ether linkage is stable to acid/base workups, but the pyridine ring is susceptible to N-oxidation if left in solution with peracids (e.g., mCPBA).[1][2][3]

  • Storage: Store solid acid at 2–8°C. Keep desicated.

  • Analytical Marker:

    • 1H NMR (DMSO-d6): Look for the characteristic triplet (ethoxy CH3) at ~1.3 ppm and quartet (ethoxy CH2) at ~4.3 ppm.[1][2][3][4] The pyridine protons will appear as a doublet (~8.3 ppm, C6-H) and a singlet/doublet (~7.3 ppm, C3-H/C5-H).[1][2][3]

References

  • PubChem. Isonicotinic Acid (Compound Summary). National Library of Medicine.[1][2][3][4] Available at: [Link][2][3]

  • ChemSrc. Ethyl isonicotinate Physicochemical Properties & CAS 1570-45-2.[1][2][3][4][6] Available at: [Link][2][3]

  • National Institutes of Health (PMC). Recent Advances in ALK2 Inhibitors (Discussing pyridine/alkoxy scaffolds).[1][2][3][4] Available at: [Link][2][3]

  • Royal Society of Chemistry. Design and synthesis of quinazoline derivatives (Example of alkoxy-substituted kinase inhibitors).[1][2][3][4] Available at: [Link][2][3][7]

Sources

Application Notes & Protocols: 2-Ethoxyisonicotinic Acid in the Synthesis of Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Hypoxia-Inducible Factor (HIF) Pathway through Prolyl Hydroxylase Inhibition

The cellular response to low oxygen availability, or hypoxia, is a critical physiological process orchestrated primarily by the transcription factor Hypoxia-Inducible Factor (HIF). Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for degradation. This process is initiated by a family of iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[1][2][3] PHDs hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation.

In hypoxic conditions, the activity of PHDs is diminished due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation upregulates a host of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and glucose metabolism, thereby promoting adaptation to the low oxygen environment.

The inhibition of PHDs has emerged as a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease and ischemia-related diseases.[1][3][4] By pharmacologically inhibiting PHDs, HIF-α can be stabilized even under normoxic conditions, thereby stimulating the production of endogenous EPO and offering a potential oral alternative to injectable erythropoiesis-stimulating agents.

Pyridine carboxylic acid derivatives, including those based on the isonicotinic acid scaffold, have been explored as potent enzyme inhibitors for various therapeutic targets.[5] This guide focuses on the application of 2-ethoxyisonicotinic acid as a key building block in the synthesis of novel PHD inhibitors, providing a detailed rationale, synthetic protocols, and mechanistic insights for researchers in drug discovery and development. While many PHD inhibitors are designed as 2-OG mimetics, the exploration of novel scaffolds is crucial for developing inhibitors with improved selectivity and pharmacokinetic properties.[6][7]

Mechanism of Action: Competitive Inhibition of Prolyl Hydroxylase

The majority of small molecule PHD inhibitors function by competing with the co-substrate 2-oxoglutarate for binding to the active site of the enzyme.[6][8] The active site of PHD contains a ferrous iron (Fe²⁺) atom coordinated by a facial triad of two histidines and one aspartate residue. This iron atom is crucial for the catalytic activity of the enzyme.

Inhibitors based on the isonicotinic acid scaffold are designed to chelate the active site iron and occupy the space normally filled by 2-OG. The carboxylic acid moiety of the inhibitor typically forms a key interaction with the iron center, while the pyridine ring and its substituents can form additional interactions with surrounding amino acid residues, enhancing binding affinity and selectivity.

The introduction of a 2-ethoxy group on the isonicotinic acid scaffold can be hypothesized to influence the inhibitor's properties in several ways:

  • Steric and Electronic Effects: The ethoxy group can modulate the electronic properties of the pyridine ring and influence the acidity of the carboxylic acid, potentially impacting its interaction with the active site iron.

  • Conformational Rigidity: The ethoxy group may introduce a degree of conformational constraint, which could be beneficial for pre-organizing the inhibitor into a bioactive conformation for binding to the enzyme.

  • Pharmacokinetic Properties: The lipophilicity introduced by the ethoxy group can affect the compound's cell permeability and overall pharmacokinetic profile.

Proposed Synthesis of a this compound-Based PHD Inhibitor

This section outlines a detailed, multi-step protocol for the synthesis of a representative PHD inhibitor, [(2-ethoxy-4-pyridyl)carbonyl]glycine, starting from this compound. This target molecule incorporates the core isonicotinic acid scaffold, the 2-ethoxy functionalization, and a glycine moiety, which is a common feature in many 2-OG competitive inhibitors, designed to mimic the glycine portion of 2-oxoglutarate.

Diagram of the Synthetic Workflow

synthetic_workflow cluster_synthesis Synthesis of [(2-ethoxy-4-pyridyl)carbonyl]glycine Start This compound Step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or HATU) Start->Step1 Intermediate1 2-Ethoxyisonicotinoyl Chloride or Activated Ester Step1->Intermediate1 Step2 Amide Coupling with Glycine Ethyl Ester Intermediate1->Step2 Intermediate2 Ethyl [(2-ethoxy-4-pyridyl)carbonyl]glycinate Step2->Intermediate2 Step3 Ester Hydrolysis (e.g., with LiOH or NaOH) Intermediate2->Step3 FinalProduct [(2-ethoxy-4-pyridyl)carbonyl]glycine Step3->FinalProduct

Caption: Synthetic route for [(2-ethoxy-4-pyridyl)carbonyl]glycine.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundTCI, Sigma-Aldrich≥98%
Thionyl chloride (SOCl₂)Sigma-AldrichReagent grade, ≥99%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Glycine ethyl ester hydrochlorideAlfa Aesar99%
Triethylamine (TEA)Acros Organics≥99.5%
Lithium hydroxide (LiOH)Sigma-Aldrich≥98%
Tetrahydrofuran (THF)EMD MilliporeAnhydrous, ≥99.9%
Methanol (MeOH)J.T. BakerACS Grade
Diethyl etherFisher ScientificAnhydrous
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateFisher Scientific

Step 1: Synthesis of 2-Ethoxyisonicotinoyl Chloride

  • Rationale: Activation of the carboxylic acid is necessary to facilitate the subsequent amide bond formation. Conversion to the acyl chloride is a common and effective method for this activation.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM, 5-10 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-ethoxyisonicotinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl [(2-ethoxy-4-pyridyl)carbonyl]glycinate

  • Rationale: This step involves the nucleophilic acyl substitution reaction between the activated carboxylic acid and the amino group of glycine ethyl ester to form the desired amide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction and to deprotonate the glycine ethyl ester hydrochloride.

  • Procedure:

    • In a separate flame-dried round-bottom flask, suspend glycine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 15-20 minutes.

    • Dissolve the crude 2-ethoxyisonicotinoyl chloride from Step 1 in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the glycine ethyl ester solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl [(2-ethoxy-4-pyridyl)carbonyl]glycinate.

Step 3: Synthesis of [(2-ethoxy-4-pyridyl)carbonyl]glycine (Final Product)

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active form of the inhibitor that can chelate the iron in the PHD active site. Lithium hydroxide is a commonly used reagent for this transformation under mild conditions.

  • Procedure:

    • Dissolve the purified ethyl [(2-ethoxy-4-pyridyl)carbonyl]glycinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, [(2-ethoxy-4-pyridyl)carbonyl]glycine.

    • The product can be further purified by recrystallization if necessary.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory activity of the synthesized compound against PHDs, a biochemical assay can be performed.

Principle:

The assay measures the activity of a recombinant PHD enzyme (e.g., PHD2) by monitoring the consumption of one of its co-substrates, 2-oxoglutarate, or the formation of the hydroxylated HIF-α peptide product.

Protocol Outline:

  • Reagents: Recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), FeSO₄, 2-oxoglutarate, ascorbate, and the synthesized inhibitor.

  • Procedure:

    • Pre-incubate the PHD2 enzyme with varying concentrations of the inhibitor in the assay buffer containing FeSO₄ and ascorbate.

    • Initiate the reaction by adding the HIF-1α ODD peptide and 2-oxoglutarate.

    • Incubate the reaction at 37 °C for a defined period.

    • Stop the reaction and measure the enzyme activity. This can be done using various detection methods, such as mass spectrometry to quantify the hydroxylated peptide or a coupled enzyme assay to measure the depletion of 2-oxoglutarate.

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based HIF Stabilization Assay

To confirm that the synthesized inhibitor can penetrate cells and stabilize HIF-α, a cell-based assay is essential.

Principle:

This assay measures the levels of HIF-1α protein in cells treated with the inhibitor.

Protocol Outline:

  • Cell Line: Use a relevant human cell line, such as HEK293T or a cancer cell line that expresses HIF-1α (e.g., HeLa).

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Treat the cells with varying concentrations of the inhibitor for a specific duration (e.g., 4-8 hours).

    • Lyse the cells and prepare whole-cell extracts.

    • Determine the HIF-1α protein levels using Western blotting with a specific anti-HIF-1α antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative HIF-1α levels against the inhibitor concentration to determine the effective concentration for HIF-1α stabilization.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of a novel PHD inhibitor based on the this compound scaffold. The provided protocols are designed to be a starting point for researchers, and optimization of reaction conditions and assay parameters may be necessary.

Future work could involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with different substituents on the pyridine ring to explore the SAR and optimize the potency and selectivity of the inhibitors.[9]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their drug-like potential.

  • In Vivo Efficacy Studies: Testing the lead compounds in animal models of anemia to evaluate their ability to stimulate erythropoiesis.

The development of novel, orally bioavailable PHD inhibitors holds great promise for the treatment of anemia and other hypoxia-related disorders. The strategic use of functionalized building blocks like this compound is a key aspect of this endeavor.

References

  • Hiroyuki Nagano, et al. (1987). Heterocycles, 36(5), 1263-1270.
  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. Retrieved from [Link]

  • PubMed. (2019). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed. Retrieved from [Link]

  • Pengshung, M. (2022). HIF Prolyl Hydroxylase Inhibitors for Anemia Management. University of Washington Nephrology Grand Rounds. Retrieved from [Link]

  • ACS Publications. (2022). Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[4][10][11]triazolo[1,5-a]pyridine-8-carbonyl)glycine as a Lead Compound of Enarodustat. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Retrieved from [Link]

  • Google Patents. (1956). Process for preparing isonicotinic acid. Google Patents.
  • WJBPHS. (2024). Structural analysis of isonicotinic hydrazide Basic units. WJBPHS. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. Retrieved from [Link]

  • Google Patents. (2007). Prolyl hydroxylase inhibitors. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com. Retrieved from [Link]

  • Springer. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Retrieved from [Link]

  • National Institutes of Health. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Retrieved from [Link]

  • National Institutes of Health. (2019). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Frontiers. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • ACS Publications. (2022). Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • National Institutes of Health. (2021). Reinvestigation of the structure-activity relationships of isoniazid. PMC. Retrieved from [Link]

  • Semantic Scholar. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Semantic Scholar. Retrieved from [Link]

  • Frontiers. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Google Patents. (1998). Substituted pyridines as selective cyclooxygenase-2 inhibitors. Google Patents.
  • MDPI. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules. Retrieved from [Link]

  • RSC Publishing. (2013). Dual-action inhibitors of HIF prolyl hydroxylases that induce binding of a second iron ion. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • OAE Publishing Inc. (2021). Identification of CYP2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. Journal of Cancer Metastasis and Treatment. Retrieved from [Link]

  • ResearchGate. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Purity

2-Ethoxyisonicotinic acid is a substituted pyridine-4-carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. The pyridine nucleus is a common scaffold in FDA-approved pharmaceuticals, and its derivatives are explored for a vast range of biological activities.[1] The specific substitution pattern of this compound, featuring both a basic pyridine nitrogen and an acidic carboxylic acid, imparts amphoteric properties that are crucial for its biological interactions and for designing effective purification strategies.

Achieving high purity is paramount, as even minor impurities can confound biological assays, compromise clinical outcomes, or adversely affect the properties of advanced materials. This guide provides a detailed examination of the physicochemical properties of this compound and offers robust, field-proven protocols for its purification. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot as needed.

Section 1: Physicochemical Profile and Its Implications for Purification

Understanding the fundamental properties of this compound is the cornerstone of developing logical and effective purification workflows. While experimental data for this specific molecule is sparse, we can extrapolate a reliable physicochemical profile from its constituent parts: the isonicotinic acid core and the 2-ethoxy substituent.

Structure:

IUPAC Name: 2-ethoxy-4-pyridinecarboxylic acid

Key Physicochemical Properties (Estimated and Inferred):

PropertyEstimated Value/CharacteristicRationale & Implication for Purification
Molecular Formula C₈H₉NO₃-
Molecular Weight 167.16 g/mol -
Appearance White to off-white crystalline solidSuitable for purification by recrystallization and potentially sublimation.
pKa₁ (Pyridinium ion) ~3.0 - 3.5The ethoxy group at the 2-position is electron-withdrawing via induction, which significantly reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).[2] This lower basicity means a stronger acid (e.g., pH < 2) is required to fully protonate the nitrogen for aqueous extraction.
pKa₂ (Carboxylic acid) ~4.5 - 5.0Similar to the parent isonicotinic acid (pKa ~4.96).[3] This acidity allows for deprotonation and solubilization in mild aqueous bases like sodium bicarbonate.
Solubility Amphoteric solubility profileWater: Sparingly soluble in cold water, more soluble in hot water.[3] Organic Solvents: The ethoxy group increases lipophilicity, suggesting good solubility in polar organic solvents like ethanol, methanol, and moderate solubility in ethyl acetate and acetone. Poorly soluble in non-polar solvents like hexanes. Aqueous Acid/Base: Readily soluble in both aqueous acid (e.g., 1M HCl) and aqueous base (e.g., 1M NaOH, NaHCO₃) due to salt formation. This is the key to purification by acid-base extraction.[4][5][6]
Melting Point 180-210 °CThe related 2-methoxypyridine-4-carboxylic acid melts at 199-202 °C.[7] A high melting point indicates a stable crystal lattice, making recrystallization an excellent choice for purification.

Section 2: Common Synthetic Routes and Potential Impurities

The choice of purification strategy should be informed by the likely impurities generated during synthesis. A common route to 2-alkoxypyridine derivatives involves the nucleophilic substitution of a leaving group (e.g., a halide) at the 2-position with an alkoxide.

A plausible synthesis could start from 2-chloro-4-cyanopyridine, followed by hydrolysis of the nitrile and nucleophilic substitution with sodium ethoxide.

Potential Impurities:

  • Starting Materials: Unreacted 2-chloro-isonicotinic acid or its precursors.

  • Byproducts: Hydrolysis of the ethoxy group back to a 2-hydroxypyridine derivative (a pyridone), which may exist in tautomeric forms.

  • Isomers: If the synthesis is not perfectly regioselective, other positional isomers could be present.

  • Reagents: Residual synthetic reagents or catalysts.

Section 3: Purification Methodologies: Principles and Protocols

Based on the physicochemical profile, three primary purification techniques are recommended: Acid-Base Extraction, Recrystallization, and Column Chromatography. Sublimation can be considered as a final polishing step for achieving very high purity.

Methodology 1: Acid-Base Extraction

Principle: This is the most powerful technique for purifying this compound, leveraging its amphoteric nature. The compound can be selectively moved between an organic phase and an aqueous phase by adjusting the pH. This allows for the efficient removal of neutral, non-amphoteric acidic, and non-amphoteric basic impurities.[4][5][6][8]

Causality Behind Experimental Choices:

  • Initial Dissolution: Ethyl acetate is chosen as the organic solvent due to its moderate polarity, which should solubilize the target compound and likely organic impurities, and its immiscibility with water.

  • Bicarbonate Wash: A weak base like sodium bicarbonate (NaHCO₃) is used first. It is basic enough to deprotonate the carboxylic acid (pKa ~4.8) but not strong enough to deprotonate most phenols, separating our target from less acidic impurities.

  • Acid Wash: An acid wash (HCl) will protonate any non-amphoteric basic impurities (like unreacted pyridine-based starting materials), pulling them into the aqueous layer.

  • Precipitation at Isoelectric Point: The pH of the aqueous extract is carefully adjusted. The compound is least soluble at its isoelectric point (the pH at which the net charge is zero), causing it to precipitate out in its pure, neutral form.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separate Layers: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 3-4. The isoelectric point is reached, and the pure this compound will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Workflow Diagram:

AcidBaseExtraction cluster_start Start cluster_funnel1 Separatory Funnel 1 cluster_layers1 Outputs 1 cluster_precipitation Precipitation cluster_end Final Product Crude Crude Product (in Ethyl Acetate) Funnel1 Add sat. NaHCO₃ (aq) Shake & Separate Crude->Funnel1 Organic1 Organic Layer (Neutral Impurities) Funnel1->Organic1 Discard Aqueous1 Aqueous Layer 1 (Product as Sodium Salt) Funnel1->Aqueous1 Precipitate Cool in Ice Bath Add 6M HCl to pH 3-4 Aqueous1->Precipitate Filter Filter, Wash, Dry Precipitate->Filter PureProduct Pure this compound (Solid) Filter->PureProduct

Workflow for Acid-Base Extraction.
Methodology 2: Recrystallization

Principle: This technique purifies crystalline solids based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Causality Behind Experimental Choices:

  • Solvent Selection: An ideal solvent will dissolve the compound completely when hot but poorly when cold. For a polar, hydrogen-bonding compound like this compound, a polar protic solvent system like ethanol/water is an excellent starting point. Ethanol provides good solvency for the organic structure, while water acts as an anti-solvent to reduce solubility upon cooling, inducing crystallization.[9]

Experimental Protocol:

  • Solvent Preparation: Prepare a solvent mixture, for example, 90:10 ethanol:water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the solvent mixture and bring it to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent mixture until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Workflow Diagram:

Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent (e.g., EtOH/H₂O) Start->Dissolve Cool Slowly Cool to RT, then Ice Bath Dissolve->Cool Crystals Pure Crystals Form Cool->Crystals MotherLiquor Mother Liquor (Contains Impurities) Filter Vacuum Filter & Wash with Cold Solvent Crystals->Filter Dry Dry Crystals Filter->Dry End Pure Product Dry->End

Workflow for Recrystallization.
Methodology 3: Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent). Because this compound is a polar, acidic compound, it will adhere strongly to the polar silica gel.[10][11][12]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice; it is slightly acidic and highly polar.

  • Mobile Phase (Eluent): A mixture of a less polar solvent (e.g., ethyl acetate) and a more polar solvent (e.g., methanol) is typically used. The polarity is gradually increased to elute compounds of increasing polarity.

  • Acidic Additive: Crucially, adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent is highly recommended.[8] This suppresses the deprotonation of the carboxylic acid group on the silica surface, preventing strong ionic interactions that lead to severe peak tailing and poor separation.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.3. Test solvent mixtures like ethyl acetate/methanol or dichloromethane/methanol, each with ~1% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (e.g., wet slurry packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Less polar impurities will elute first.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the more strongly adsorbed target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid will also be removed during this process.

References

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Application Note: A Guide to the Controlled Crystallization of 2-Ethoxyisonicotinic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturability. 2-Ethoxyisonicotinic acid, a pyridinecarboxylic acid derivative, presents unique crystallization challenges and opportunities due to its molecular structure, which includes both a hydrogen-bond-accepting pyridine ring and a hydrogen-bond-donating carboxylic acid group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization protocols for this compound. It moves beyond simple procedural lists to explain the underlying principles of solvent selection, supersaturation control, and polymorphic screening. Detailed, field-tested protocols for cooling crystallization and anti-solvent crystallization are presented, complete with troubleshooting guidance and methods for solid-state characterization.

Introduction: The Criticality of Crystalline Form

In pharmaceutical development, the solid-state form of an API is not a trivial detail; it is a fundamental property that dictates performance. Crystallization is the primary unit operation used to isolate and purify APIs, while simultaneously establishing the desired solid-state characteristics. For molecules like this compound, which possess functional groups capable of forming various intermolecular interactions, the potential for polymorphism—the ability to exist in multiple crystal structures—is significant.[1][2] Different polymorphs of the same compound can exhibit vastly different physicochemical properties, including melting point, solubility, and stability, which can have profound implications for the drug product's safety and efficacy.[3][4]

This guide provides a foundational framework for developing a controlled crystallization process for this compound, focusing on methods that are scalable and reproducible. The objective is to provide the user with not only protocols but also the scientific rationale required to adapt and optimize these methods for specific developmental needs.

Physicochemical Properties and Pre-Crystallization Analysis

A successful crystallization process begins with a thorough understanding of the molecule's properties. This compound is an amphoteric compound, a derivative of isonicotinic acid, which is known to be soluble in hot water but only slightly so in cold water.[5] The addition of the ethoxy group increases the molecule's lipophilicity, which will alter its solubility profile compared to the parent compound.

A preliminary solvent screen is the cornerstone of crystallization development. This involves assessing the solubility of the compound in a range of solvents with varying polarities at both ambient and elevated temperatures. This data is essential for selecting an appropriate crystallization method and solvent system.

PropertyValue (Estimated/Calculated)Significance for Crystallization
Molecular Formula C₈H₉NO₃Provides the basis for all stoichiometric calculations.
Molecular Weight 167.16 g/mol Used for calculating concentration, yield, and molar ratios.
pKa (Carboxylic Acid) ~4-5Influences solubility in aqueous systems; pH adjustment can be a powerful tool for inducing crystallization.[6]
pKa (Pyridine Nitrogen) ~3-4The pyridine nitrogen can be protonated at low pH, significantly increasing aqueous solubility.
Solubility Profile Good solubility in polar protic solvents (e.g., ethanol, methanol); lower solubility in non-polar solvents (e.g., heptane, toluene) and cold water.Guides the selection of solvent systems for cooling, anti-solvent, or evaporative crystallization.[7]

The Specter of Polymorphism: A Critical Consideration

The ability of a molecule to form different crystal packing arrangements, known as polymorphism, is a critical risk factor in pharmaceutical development.[1] Nicotinic acid and its derivatives are known to exhibit complex polymorphic and phase behaviors, sometimes forming different hydrogen-bonding arrangements (e.g., acid-acid homosynthons vs. acid-pyridine heterosynthons) under varied crystallization conditions.[8][9] The discovery of a new, more stable polymorph late in development can invalidate clinical studies and lead to catastrophic product recall. Therefore, a comprehensive polymorphic screen during early development is not optional, but essential. The protocols described below should be performed using a variety of solvents and conditions to intentionally search for different crystalline forms.

Protocol I: Controlled Cooling Crystallization

Cooling crystallization is a robust and widely used method applicable when the solute's solubility shows a strong positive correlation with temperature. The process involves dissolving the material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by a controlled cooling ramp to generate supersaturation and induce nucleation and crystal growth.

Rationale: Based on the properties of related carboxylic acids, a polar protic solvent like ethanol or a co-solvent mixture such as ethanol/water is a logical starting point.[10][11] A controlled cooling rate is crucial; rapid cooling often leads to the formation of small, impure crystals or even amorphous precipitation, while slow, linear cooling promotes the growth of larger, more ordered crystals.

Step-by-Step Methodology
  • Solvent Selection: In a 20 mL vial, add ~100 mg of this compound. Add the selected solvent (e.g., 95% ethanol) dropwise while stirring at room temperature until dissolution. Note the approximate solubility.

  • Dissolution: Transfer 1.0 g of this compound to a 50 mL jacketed reactor vessel equipped with a magnetic stirrer and a temperature probe.

  • Heating and Saturation: Add the chosen solvent (e.g., 95% ethanol) in small volumes until the solid is fully dissolved at an elevated temperature (e.g., 60 °C). Aim for a clear solution. Add a minimal excess of solvent (e.g., 5% v/v) to ensure complete dissolution.

  • Controlled Cooling: Program the circulator to cool the vessel from 60 °C to 5 °C over a period of 4 hours (a rate of ~0.23 °C/min). Slower rates generally yield larger crystals.

  • (Optional) Seeding: For enhanced control, a small quantity of previously obtained crystals (~0.1% w/w) can be added once the solution becomes slightly turbid (the metastable zone) to induce nucleation heterogeneously.

  • Maturation: Once the final temperature of 5 °C is reached, hold the slurry under gentle agitation for an additional 2-4 hours. This "maturation" or "digestion" step allows the system to reach equilibrium and can improve yield and crystal perfection.

  • Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel and appropriate filter paper.

  • Washing: Gently wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Analyze the final product using Powder X-ray Diffraction (PXRD) to determine the polymorphic form, Differential Scanning Calorimetry (DSC) to assess thermal properties and purity, and microscopy to observe crystal habit and size.

Workflow Diagram: Cooling Crystallization

A 1. Dissolve API in Solvent at Elevated Temperature (T1) B 2. Controlled Cooling Ramp (e.g., -0.25 °C/min) A->B C 3. (Optional) Seeding in Metastable Zone B->C D 4. Nucleation & Crystal Growth B->D Spontaneous Nucleation C->D E 5. Slurry Maturation at Low Temperature (T2) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Drying under Vacuum G->H I 9. Solid-State Characterization (PXRD, DSC, Microscopy) H->I

Caption: Workflow for controlled cooling crystallization.

Protocol II: Anti-Solvent Crystallization

This technique is ideal for compounds that are highly soluble in one solvent (the "solvent") but poorly soluble in another miscible fluid (the "anti-solvent"). Supersaturation is generated by mixing the two liquids, which reduces the overall solubility of the solute in the mixture and forces it to crystallize.

Rationale: This method offers excellent control over particle size and can sometimes access polymorphic forms not obtainable via cooling.[12] A common system for a molecule like this compound would be a polar organic solvent like ethanol or acetone, with water or an aliphatic hydrocarbon like heptane serving as the anti-solvent. The rate of anti-solvent addition is a critical parameter; slow addition promotes crystal growth, while rapid addition can cause amorphous precipitation.

Step-by-Step Methodology
  • System Selection: Identify a solvent/anti-solvent pair. For this example, we will use Ethanol (solvent) and Water (anti-solvent).

  • Dissolution: In a 100 mL reactor vessel, dissolve 1.0 g of this compound in a minimal amount of ethanol (e.g., 10 mL) at a constant temperature (e.g., 25 °C) to create a clear, concentrated solution.

  • Anti-Solvent Addition: Using a syringe pump for precise control, add water to the stirred solution at a slow, constant rate (e.g., 0.5 mL/min).

  • Monitoring: Observe the solution for the onset of turbidity, which indicates the point of nucleation. Continue the addition until a desired yield is anticipated (e.g., a final solvent:anti-solvent ratio of 1:4 v/v).

  • Maturation: After the addition is complete, allow the resulting slurry to stir at a constant temperature for 2-4 hours to ensure the crystallization process is complete and to allow for any potential phase transitions.

  • Isolation: Filter the crystalline product using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the final solvent/anti-solvent mixture to remove impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: As with the cooling protocol, analyze the final product via PXRD, DSC, and microscopy to confirm its solid-state properties.

Workflow Diagram: Anti-Solvent Crystallization

A 1. Dissolve API in 'Good' Solvent B 2. Controlled Addition of 'Anti-Solvent' via Pump A->B C 3. Supersaturation & Nucleation B->C D 4. Crystal Growth C->D E 5. Slurry Maturation at Constant Temperature D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Wash with Solvent Mixture F->G H 8. Drying under Vacuum G->H I 9. Solid-State Characterization (PXRD, DSC, Microscopy) H->I

Caption: Workflow for anti-solvent crystallization.

Troubleshooting and Optimization

Issue ObservedPotential Cause(s)Suggested Solution(s)
Oiling Out/Amorphous Precipitation Supersaturation generated too quickly; poor solvent choice.Decrease cooling rate; decrease rate of anti-solvent addition; select a solvent system where solubility is lower.
Poor Yield High solubility at final temperature; insufficient maturation time.Choose a solvent with lower final solubility; increase maturation time; add more anti-solvent; reduce final temperature.
Fine Needles/Small Particles Rapid nucleation due to high supersaturation.Slow down the generation of supersaturation (slower cooling/addition); implement seeding with larger crystals in the metastable zone.
Inconsistent Polymorph Uncontrolled nucleation; solvent-mediated transformation.Implement controlled seeding with the desired form; control temperature and agitation precisely; ensure consistent solvent purity.[3]

References

  • Stepanovs, D., & Cērpa, A. (2015). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Available at: [Link]

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  • Lecocq, V., & Vanhove, C. (2000). Method for crystallising carboxylic acid. Google Patents (CA2343012A1).
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  • Long, S., Parkin, S., Siegler, M. A., Cammers, A., & Li, T. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. Available at: [Link]

  • Stilinović, V., Cinčić, D., & Kaitner, B. (2010). Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. ResearchGate. Available at: [Link]

  • Kalra, A., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. De Gruyter. Available at: [Link]

  • Bowen, C. (1956). Process for preparing isonicotinic acid. Google Patents (US2748137A).
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  • Bethune, S. J., & Vittal, J. J. (2012). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. ResearchGate. Available at: [Link]

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2-Ethoxyisonicotinic acid for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Ethoxyisonicotinic Acid in SAR Optimization

Abstract & Strategic Value

This compound (CAS: 32999-68-3) represents a high-value scaffold for fragment-based drug discovery (FBDD) and lead optimization.[1] While isonicotinic acid derivatives are ubiquitous in kinase inhibitors and GPCR ligands, the 2-ethoxy substitution offers a specific "Goldilocks" physicochemical profile. It bridges the gap between the metabolic liability of unsubstituted pyridines and the steric bulk of larger alkoxy groups.

Key Applications:

  • Metabolic Blocking: Prevents aldehyde oxidase (AO) mediated oxidation at the susceptible C2 position of the pyridine ring.

  • Lipophilicity Tuning: Increases LogP by ~0.5–0.8 units compared to the methoxy analog, improving membrane permeability without compromising solubility to the extent of a phenyl ring.

  • Electronic Modulation: The ethoxy group acts as a resonance donor, increasing the basicity of the pyridine nitrogen (

    
     modulation) compared to the electron-deficient parent isonicotinic acid.
    

Physicochemical Profile

Understanding the fundamental properties is prerequisite to SAR integration.[1] The following data compares this compound against common bioisosteres.

PropertyThis compoundIsonicotinic Acid2-Methoxyisonicotinic Acid
MW ( g/mol ) 167.16123.11153.14
cLogP ~1.210.230.68
H-Bond Donors 1 (COOH)11
H-Bond Acceptors 4 (N, O, COOH)34
Topological Polar Surface Area (TPSA) ~62 Ų~50 Ų~62 Ų
pKa (Pyridine N) ~3.8 (Predicted)3.2~3.5

Note: The ethoxy group donates electron density into the ring, slightly raising the


 of the pyridine nitrogen, making it a better H-bond acceptor in the kinase hinge region.

SAR Decision Logic (Visualized)

Before synthesis, evaluate the suitability of this scaffold using the following decision tree. This logic prevents wasted synthetic effort on analogs that do not address specific ADME liabilities.[1]

SAR_Decision_Tree Start Lead Compound Analysis (Pyridine Core) MetabIssue Is C2-Oxidation (AO) a liability? Start->MetabIssue Solubility Is LogP < 2.0 (Too Polar)? MetabIssue->Solubility No StericFit Is the binding pocket sterically restricted? MetabIssue->StericFit Yes, H-bond acceptor required Select_Me Use 2-Methyl (Steric Block only) MetabIssue->Select_Me Yes, but H-bond acceptor not needed Select_H Use Isonicotinic Acid (Parent) Solubility->Select_H No (LogP OK) Select_OEt SELECT this compound (Optimal Lipophilicity/Stability Balance) Solubility->Select_OEt Yes (Need Lipophilicity) Select_OMe Use 2-Methoxy (Polar/Small) StericFit->Select_OMe Yes (Tight Pocket) StericFit->Select_OEt No (Space Available)

Figure 1: SAR Decision Tree for selecting 2-alkoxyisonicotinic acid derivatives during lead optimization.[1]

Detailed Experimental Protocols

Protocol A: De Novo Synthesis via Nucleophilic Aromatic Substitution ( )

Context: this compound is often expensive or unavailable in bulk.[1] It is cost-effective to synthesize it from 2-chloroisonicotinic acid.[1]

Reagents:

  • 2-Chloroisonicotinic acid (1.0 equiv)[1]

  • Sodium ethoxide (NaOEt) (2.5 equiv) - Freshly prepared preferred[1]

  • Ethanol (Anhydrous)[1]

  • HCl (1M and 6M)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.5 equiv) in anhydrous ethanol to generate NaOEt in situ. Safety: Exothermic H2 evolution.

  • Addition: Add 2-chloroisonicotinic acid (1.0 equiv) slowly. The solution will likely turn cloudy as the sodium salt of the acid forms.

  • Reaction: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor by LC-MS (Target Mass: 168.06 [M+H]+).[1] The starting material (Cl-analog) mass is ~158.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Concentrate ethanol to ~20% volume under reduced pressure.[1]

    • Dilute with water (5 volumes).

    • Acidification: Slowly add 6M HCl until pH reaches ~3.5–4.0 (the isoelectric point). The product should precipitate as a white solid.[1] Note: If pH drops < 2, the pyridine nitrogen protonates, and the salt becomes water-soluble.

  • Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 45°C.[1]

Protocol B: Amide Coupling (Derivatization)

Context: Coupling electron-deficient pyridine acids to amines can be sluggish.[1] The 2-ethoxy group improves the electronics slightly, but standard EDC/NHS methods often fail due to low yields or N-acyl urea formation.[1]

Recommended System: HATU / DIPEA in DMF.[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange.[1] Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the target amine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 4 hours.

    • Troubleshooting: If conversion is <50% after 4h, heat to 50°C. The 2-ethoxy group does not sterically hinder the C4-carboxylic acid, so steric failure usually implies the amine is the problem.

  • Quench: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and Brine.
    
    • Caution: Do not wash with strong acid (1M HCl) during extraction if your product contains basic nitrogens, as it will extract into the aqueous layer.[1]

Workflow Visualization: Synthesis & Validation

Workflow Start 2-Chloroisonicotinic Acid SnAr SnAr Reaction (NaOEt/EtOH, Reflux) Start->SnAr Iso Isoelectric Precipitation (pH 3.5) SnAr->Iso Workup Prod_Acid 2-Ethoxyisonicotinic Acid Iso->Prod_Acid Coupling Amide Coupling (HATU/DIPEA) Prod_Acid->Coupling + Amine Purification Prep-HPLC (Basic Modifier) Coupling->Purification Final Final SAR Analog Purification->Final

Figure 2: End-to-end workflow from commercial precursor to final drug candidate.

Quality Control & Troubleshooting

  • NMR Signature:

    • 1H NMR (DMSO-d6): Look for the ethoxy triplet (~1.3 ppm) and quartet (~4.3 ppm).[1]

    • Aromatic Region: The C3 proton (ortho to ethoxy) will appear as a singlet or doublet with small coupling (~7.1-7.3 ppm), significantly upfield shifted compared to the C5/C6 protons due to the oxygen donation.

  • Common Impurity:

    • Ethyl Ester:[3] If the SnAr reaction (Protocol A) is not acidified carefully or if the workup is done in ethanol with acid catalyst, you may form ethyl 2-ethoxyisonicotinate. Check for an extra ethyl group signal.

References

  • PubChem. Ethyl isonicotinate | C8H9NO2.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Due-Hansen, M. E., et al. (2015).[1][2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cronstein, B. N. (2002).[1] Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. Cleveland Clinic Journal of Medicine.[1][4] Available at: [Link][1]

  • Gouda, M. A., et al. (2017).[1][5] An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides. ResearchGate. Available at: [Link]

Sources

Application Note: Handling, Storage, and Protocol Optimization for 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3][4][5]

2-Ethoxyisonicotinic acid (CAS: 91940-86-2) is a specialized pyridine derivative utilized primarily as a building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and LPAR modulators.[1] Its structure features a pyridine ring substituted with a carboxylic acid at the C4 position and an ethoxy group at the C2 position.[1] This specific substitution pattern imparts unique electronic properties, modulating the basicity of the pyridine nitrogen and the lipophilicity of the molecule compared to the parent isonicotinic acid.[1]

This guide provides an authoritative framework for the safe handling, storage, and experimental utilization of this compound, ensuring data integrity and personnel safety in drug discovery workflows.[1]

Physicochemical Specifications
PropertySpecification
Chemical Name 2-Ethoxy-4-pyridinecarboxylic acid
CAS Number 91940-86-2
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (pH dependent)
Acidity (pKa) ~4.9 (COOH), ~3.5 (Pyridine N - estimated)
Storage Requirement Dry, Room Temperature (Short-term); 2–8°C (Long-term)

Safety & Hazard Assessment (GHS Standards)

While this compound is a stable organic intermediate, it exhibits irritant properties consistent with pyridine carboxylic acids.[1] Adherence to the following safety protocols is mandatory.

Hazard Classification (GHS)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator or P100 filter if dust formation is likely.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1). Face shield recommended during large-scale weighing.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Lab coat with extended cuffs.[1]

Emergency Response Protocol
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2]

  • Skin Contact: Wash with non-abrasive soap and copious water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Storage & Stability Protocols

Proper storage is critical to prevent hydrolysis or decarboxylation over extended periods, although the ethoxy ether linkage is generally robust.[1]

A. Environmental Controls[6][7]
  • Temperature: Store at 2°C to 8°C for long-term (>3 months) preservation. Room temperature (20-25°C) is acceptable for active working stocks used within 30 days.[1]

  • Atmosphere: Hygroscopic potential exists due to the carboxylic acid moiety.[1] Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed vials.

  • Light: Protect from direct sunlight.[1][2] Amber glass vials are recommended.

B. Shelf-Life Management[6]
  • Solid State: Stable for >2 years if stored desiccated at 4°C.

  • Solution State (DMSO): Stable for 1-3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation.[1]

Visualization: Storage & Handling Workflow

StorageHandling Start Receipt of Material (CAS 91940-86-2) Inspection Visual Inspection (Check for caking/discoloration) Start->Inspection Decision Usage Timeline? Inspection->Decision ShortTerm Short Term (<30 Days) Store at RT (20-25°C) Desiccator Cabinet Decision->ShortTerm Immediate Use LongTerm Long Term (>30 Days) Store at 2-8°C Under N2/Argon Decision->LongTerm Inventory Solubilization Prepare Working Stock (DMSO/DMF) ShortTerm->Solubilization LongTerm->Solubilization Aliquot Aliquot to avoid Freeze-Thaw Cycles Solubilization->Aliquot Freezer Store Aliquots at -20°C Aliquot->Freezer

Figure 1: Decision logic for the storage and preparation of this compound to maximize stability.

Handling & Solubilization Protocols

The solubility of this compound is dictated by its zwitterionic potential.[1] The pyridine nitrogen can accept a proton, while the carboxylic acid can donate one.[1]

Solvent Compatibility Guide[6]
  • DMSO (Dimethyl Sulfoxide): Preferred. Excellent solubility (>50 mM).[1] Ideal for biological assays and stock solutions.[1]

  • Methanol/Ethanol: Good solubility. Suitable for chemical synthesis reactions.[3][4]

  • Water: Poor solubility at neutral pH.[1]

    • To dissolve in water: Add 1.0 equivalent of NaOH to form the sodium salt (Sodium 2-ethoxyisonicotinate), or dissolve in dilute acid (HCl) to form the pyridinium salt.[1]

  • Dichloromethane (DCM): Moderate to poor. May require a co-solvent (e.g., small amount of Methanol) or conversion to the acid chloride/ester.[1]

Protocol: Preparation of 50 mM Stock Solution (10 mL)
  • Calculate Mass:

    
    
    
    
    
  • Weighing: Accurately weigh 83.6 mg of this compound into a sterile 15 mL conical tube or glass vial.

  • Solvent Addition: Add 10 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters with DMSO.[1]

Visualization: Solubility Decision Tree

SolubilityLogic Root Solvent Selection for This compound AppType Application Type? Root->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis Aqueous Aqueous Buffer Req? BioAssay->Aqueous High Conc Needed? DMSO Use DMSO (Max 0.1-1% final conc) BioAssay->DMSO Alcohol Use MeOH or EtOH (Nucleophilic solvents) Synthesis->Alcohol Esterification DCM Use DCM/DMF (Non-nucleophilic) Synthesis->DCM Amide Coupling AdjustPH Adjust pH > 8 (NaOH) or pH < 3 (HCl) Aqueous->AdjustPH Yes (Water insol.)

Figure 2: Logic flow for selecting the appropriate solvent system based on experimental application.[1]

Experimental Application: Amide Coupling Protocol

A common application of this compound is coupling with amines to form amide derivatives (e.g., for fragment-based drug design).[1]

Reagents
  • Acid: this compound (1.0 equiv)[1]

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve this compound in dry DMF (0.1 M concentration).

  • Base Addition: Add DIPEA and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU. Stir for 10-15 minutes to form the activated ester. Note: The solution may turn slightly yellow.[1]

  • Amine Addition: Add the target amine.

  • Reaction: Stir at RT for 2–12 hours. Monitor conversion by TLC or LC-MS.[1]

  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄ and concentrate.

Quality Control & Verification

To ensure experimental success, verify the identity and purity of the material upon receipt and before critical campaigns.[1]

  • 1H NMR (DMSO-d6): Look for the characteristic ethoxy triplet (~1.3 ppm) and quartet (~4.3 ppm).[1] The pyridine protons will appear in the aromatic region (approx 7.0 - 8.5 ppm).[1]

  • HPLC: Run on a C18 column using a Water/Acetonitrile gradient (+0.1% Formic Acid). The ethoxy group increases retention time relative to unsubstituted isonicotinic acid.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 688529, this compound. Retrieved from [Link]

  • Google Patents. WO2017177004A1 - Tertiary amides and method of use (LPAR modulators).[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Ethoxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethoxyisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. This involves reacting 2-chloroisonicotinic acid with sodium ethoxide. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring facilitates the displacement of the chloride by the ethoxide nucleophile.

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Incomplete reactions are often due to several factors:

  • Insufficiently anhydrous conditions: Sodium ethoxide is highly reactive with water. Any moisture in the solvent (typically ethanol or a polar aprotic solvent like DMF) or on the glassware will consume the ethoxide, reducing its effective concentration.

  • Poor quality of sodium ethoxide: The reagent can degrade upon exposure to air and moisture. Using freshly prepared or properly stored sodium ethoxide is critical.

  • Low reaction temperature: While higher temperatures can promote side reactions, an insufficient temperature will lead to a slow reaction rate. An optimal temperature balance is key.

Q3: I'm observing a significant amount of a water-soluble byproduct. What could it be?

A3: A common water-soluble byproduct is 2-hydroxyisonicotinic acid. This forms if there is residual water in the reaction mixture, which can lead to the hydrolysis of the starting material or the product. In the solid state, this compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and spots cleanly) to track the disappearance of the 2-chloroisonicotinic acid starting material and the appearance of the this compound product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide more detailed information on product formation and byproduct identification.

Troubleshooting Specific Byproducts

This section delves into the formation of specific byproducts, their identification, and strategies for their mitigation.

Byproduct 1: Unreacted 2-Chloroisonicotinic Acid
  • Identification: This will appear as the starting material spot on a TLC plate. Its mass will be detectable by LC-MS, and its characteristic peaks will be present in NMR spectra of the crude product.

  • Causality & Mitigation:

    • Inactive Nucleophile: As mentioned in the FAQs, moisture can quench the sodium ethoxide. Ensure all reagents and solvents are scrupulously dried. Consider preparing the sodium ethoxide in situ by adding sodium metal to anhydrous ethanol.

    • Stoichiometry: An insufficient amount of sodium ethoxide will lead to incomplete conversion. Using a slight excess (1.1 to 1.5 equivalents) of the alkoxide can drive the reaction to completion.

    • Reaction Time/Temperature: The SNAr reaction on an electron-deficient ring like pyridine is generally favorable but may require elevated temperatures and sufficient time. If the reaction stalls, consider increasing the temperature or extending the reaction time, while monitoring for the formation of other byproducts.

Byproduct 2: 2-Hydroxyisonicotinic Acid
  • Identification: This byproduct has a different Rf value on TLC compared to the starting material and product. It can be confirmed by LC-MS (M-H)⁻ and by comparing its ¹H NMR spectrum to known data.

  • Causality & Mitigation:

    • Water Contamination: This is the primary cause. Water can react with the sodium ethoxide to form sodium hydroxide, which can then act as a nucleophile to displace the chloride, forming the hydroxy derivative.

    • Mitigation Strategy: The most effective solution is to maintain strictly anhydrous conditions. Use freshly dried solvents, flame-dry glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Byproduct 3: Ethyl 2-ethoxyisonicotinate (Esterification Product)
  • Identification: This byproduct is less polar than the desired carboxylic acid and will have a higher Rf on TLC. It can be readily identified by GC-MS or LC-MS, and its ¹H NMR spectrum will show characteristic signals for two different ethyl groups.[2]

  • Causality & Mitigation:

    • Reaction Conditions: If the reaction is performed in ethanol at high temperatures for an extended period, acid-catalyzed esterification of the product can occur, especially during an acidic workup.

    • Mitigation Strategy:

      • Minimize the reaction temperature and time required for complete consumption of the starting material.

      • During the workup, avoid prolonged exposure to strongly acidic conditions at elevated temperatures. If an acidic workup is necessary, perform it at a low temperature (e.g., 0 °C).

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting your reaction.

G cluster_0 Problem Identification cluster_1 Byproduct Analysis cluster_2 Corrective Actions start Reaction outcome unsatisfactory (low yield, multiple spots on TLC) analyze Analyze crude product: TLC, LC-MS, ¹H NMR start->analyze byproduct_id Identify major byproducts analyze->byproduct_id sm_present Starting material present? byproduct_id->sm_present hydroxy_present 2-Hydroxy byproduct present? sm_present->hydroxy_present No action_sm Increase NaOEt equivalents Increase temp./time Check NaOEt quality sm_present->action_sm Yes ester_present Ester byproduct present? hydroxy_present->ester_present No action_hydroxy Ensure anhydrous conditions Use inert atmosphere Dry solvents/reagents hydroxy_present->action_hydroxy Yes action_ester Minimize reaction temp./time Use low temp. acidic workup ester_present->action_ester Yes purify Optimize purification (Recrystallization, Chromatography) ester_present->purify No action_sm->purify action_hydroxy->purify action_ester->purify

Caption: Troubleshooting workflow for this compound synthesis.

Analytical Data Summary

For accurate identification, compare the analytical data of your crude product and purified fractions with the reference data below.

Compound¹H NMR Chemical Shifts (δ ppm)Mass Spec (m/z)
This compound ~8.3 (d, H6), ~7.4 (s, H3), ~7.2 (d, H5), 4.5 (q, -OCH₂CH₃), 1.4 (t, -OCH₂CH₃)[M+H]⁺: 168.06
2-Chloroisonicotinic acid ~8.6 (d, H6), ~8.0 (s, H3), ~7.8 (d, H5)[M+H]⁺: 157.99
2-Hydroxyisonicotinic acid Variable due to tautomerism and solvent effects.[M+H]⁺: 140.03
Ethyl 2-ethoxyisonicotinate ~8.3 (d, H6), ~7.4 (s, H3), ~7.2 (d, H5), ~4.5 (q, ether -OCH₂CH₃), ~4.4 (q, ester -OCH₂CH₃), ~1.4 (t, ether -OCH₂CH₃), ~1.3 (t, ester -OCH₂CH₃)[M+H]⁺: 196.09

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium metal (1.2 eq.) in small portions to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloroisonicotinic acid (1.0 eq.) portion-wise.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by TLC.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with 1M HCl to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Reaction Mechanism Visualization

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_reactants cluster_intermediate cluster_products r1 2-Chloroisonicotinic Acid int Meisenheimer Complex (intermediate) r1->int Nucleophilic Attack r2 Sodium Ethoxide (Na⁺ ⁻OEt) r2->int p1 This compound int->p1 Chloride Elimination p2 Sodium Chloride (NaCl) p1->p2 +

Caption: SNAr mechanism for this compound synthesis.

References

  • Voges, M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • RSC Publishing. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

Sources

optimizing reaction conditions for 2-Ethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethoxyisonicotinic Acid Optimization

Case ID: 2-EINA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for this compound Synthesis

Executive Summary & Core Mechanism

The Objective: Synthesize this compound (CAS: 33264-77-2) with high purity (>98%) and yield (>85%). The Challenge: Balancing reactivity with selectivity while preventing hydrolysis (formation of 2-hydroxyisonicotinic acid/2-pyridone) and managing the solubility profile during workup.

The Solution: The optimal route utilizes Nucleophilic Aromatic Substitution (


)  of 2-chloroisonicotinic acid using sodium ethoxide in anhydrous ethanol. The reaction is driven by the electron-deficient nature of the pyridine ring, activated by both the ring nitrogen and the electron-withdrawing carboxylic acid group at the 4-position.
Mechanism of Action
  • Deprotonation: The first equivalent of base neutralizes the carboxylic acid (

    
    ), forming the carboxylate salt. This renders the ring slightly more electron-rich but does not deactivate the 2-position sufficiently to stop the reaction.
    
  • Addition: Ethoxide attacks the 2-position (ortho to nitrogen), forming a Meisenheimer-like anionic intermediate.

  • Elimination: Chloride is expelled, restoring aromaticity and yielding the 2-ethoxy product.

The "Golden Path" Protocol

Note: This protocol is designed for a 10g scale. Linearly scalable up to 1kg with adequate heat dissipation.

ParameterSpecificationRationale
Starting Material 2-Chloroisonicotinic acidPurity >97% essential to avoid isomeric byproducts.
Reagent Sodium Ethoxide (NaOEt)3.0 Equivalents . (1 eq for -COOH neutralization, 1 eq for substitution, 1 eq excess to drive kinetics).
Solvent Anhydrous Ethanol (<0.05% water)Water acts as a competing nucleophile (

), leading to the 2-hydroxy impurity.
Concentration 0.5 M - 0.8 MHigh concentration favors bimolecular kinetics but must remain stirrable.
Temperature Reflux (~78°C)Required to overcome the activation energy of the carboxylate-deactivated ring.
Time 6–12 HoursMonitor via HPLC. Stop when SM < 1%.

Step-by-Step Workflow:

  • Preparation: Charge anhydrous ethanol into a reactor under

    
     atmosphere. Add Sodium metal (freshly cut) or solid NaOEt to generate the alkoxide.
    
  • Addition: Add 2-chloroisonicotinic acid slowly. Caution: Exothermic. A thick slurry of the sodium salt will form.

  • Reaction: Heat to reflux.[1] The slurry typically thins as the reaction proceeds and the more soluble ethoxy-product forms.

  • Quench & Workup:

    • Distill off 80% of ethanol.

    • Dilute residue with water (ratio 1:5 w/w relative to original SM).

    • Critical Step: Adjust pH to 3.0–3.5 using 2N HCl. The product precipitates at its isoelectric point.

    • Filter, wash with cold water, and dry at 50°C under vacuum.

Troubleshooting Guide (Q&A)

Q1: My conversion is stuck at 70% even after 24 hours. What is wrong?

  • Diagnosis: Likely moisture contamination or "stalled" kinetics due to base consumption.

  • The Fix:

    • Check Solvent: Did you use reagent-grade Ethanol (95%)? You must use Anhydrous Ethanol. Water inhibits the reaction and consumes ethoxide.

    • Stoichiometry: If the starting acid was wet, it consumed extra base. Add 0.5 eq of NaOEt and continue reflux.

    • Concentration: If the reaction is too dilute, the rate (

      
      ) drops significantly. Concentrate the mixture by distilling off 30% of the solvent.
      

Q2: I see a major impurity at RRT 0.8 (HPLC). It’s not the starting material.

  • Diagnosis: This is almost certainly 2-hydroxyisonicotinic acid (or its tautomer, 2-pyridone-4-carboxylic acid).

  • Cause: Hydrolysis caused by water in the solvent or atmospheric moisture ingress.

  • The Fix: This impurity is difficult to remove by recrystallization due to similar solubility.

    • Prevention: Use molecular sieves in your ethanol source. Keep the system under positive nitrogen pressure.

    • Remediation:[2] If impurity > 5%, recrystallize from Ethanol/Water (9:1). The ethoxy compound is more soluble in hot ethanol than the hydroxy impurity.

Q3: Upon acidification, no precipitate formed, or I got a sticky oil.

  • Diagnosis: Incorrect pH targeting or trapped ethanol.

  • The Fix:

    • Remove Ethanol: You must remove the vast majority of ethanol before adding water/acid. Ethanol acts as a cosolvent, keeping the product in solution.

    • pH Control: The pKa of the pyridine nitrogen is ~3-4. If you go too acidic (pH < 1), you form the hydrochloride salt, which is water-soluble. If you stay too basic (pH > 5), the carboxylate remains soluble. Target pH 3.5 precisely.

    • Seeding: If oil forms, scratch the flask or add a seed crystal of pure product. Cool to 0°C.

Q4: Can I use Potassium Hydroxide (KOH) in Ethanol instead of Sodium Ethoxide?

  • Answer: No. KOH + EtOH generates an equilibrium of

    
     and 
    
    
    
    . The hydroxide ion is a smaller, harder nucleophile and will competitively attack the 2-position, leading to significant amounts of the 2-hydroxy impurity. You must use an alkoxide base.

Visualization & Logic Flows

Figure 1: Optimized Synthesis Workflow

G Start Start: 2-Chloroisonicotinic Acid Reagent Reagent: NaOEt (3.0 eq) Solvent: Anhydrous EtOH Start->Reagent Reaction Reaction: Reflux (78°C) 6-12 Hours Reagent->Reaction Check IPC: HPLC Check Reaction->Check Check->Reaction SM > 1% (Add 0.5eq Base) Workup Workup: 1. Distill EtOH 2. Add H2O 3. Acidify to pH 3.5 Check->Workup SM < 1% Product Product: this compound (Solid Precipitate) Workup->Product

Caption: Figure 1. Standard operating procedure flow for the synthesis of this compound via


.
Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Conversion (<80%) Issue->LowYield Impurity High Impurity (Hydroxy) Issue->Impurity NoPpt No Precipitation Issue->NoPpt CheckWater Check Solvent Water Content LowYield->CheckWater CheckAtmosphere Check N2 Line / Leaks Impurity->CheckAtmosphere CheckPH Check pH NoPpt->CheckPH DrySolvent Action: Use Anhydrous EtOH CheckWater->DrySolvent Wet CheckBase Action: Add 0.5eq NaOEt CheckWater->CheckBase Dry Recryst Action: Recrystallize (EtOH/H2O) CheckAtmosphere->Recryst AdjustPH Action: Adjust to pH 3.0-3.5 CheckPH->AdjustPH pH < 2 or > 5 RemoveEtOH Action: Distill more EtOH CheckPH->RemoveEtOH pH OK

Caption: Figure 2. Logic tree for diagnosing common synthetic failures in alkoxypyridine synthesis.

Frequently Asked Questions (FAQs)

Q: Why is the pH adjustment so critical? A: this compound is amphoteric.

  • pH < 2: The pyridine nitrogen protonates (

    
    ), forming a soluble cationic salt.
    
  • pH > 5: The carboxylic acid deprotonates (

    
    ), forming a soluble anionic salt.
    
  • pH ~3.5: The molecule exists as a neutral zwitterion/uncharged species, which has the lowest solubility in water, forcing precipitation.

Q: Can I scale this to 10kg? A: Yes, but manage the exotherm during the addition of NaOEt to Ethanol, and the addition of the substrate. The formation of the sodium salt releases heat. Ensure your reactor has adequate reflux condensers to handle the solvent vapor load.

Q: How do I store the final product? A: Store in a cool, dry place. While the ethoxy group is relatively stable, prolonged exposure to strong acids and moisture can induce ether cleavage, reverting it to the hydroxy compound.

References

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. (2019). Detailed optimization of nucleophilic substitution on chloropyridine carboxylic acids.

  • Nucleophilic Aromatic Substitution of Pyridine. Chemistry LibreTexts. (2025). Mechanistic grounding for the activation of the 2-position in pyridine rings.

  • Process for preparing 2-halogeno nicotinic acids. US Patent 4081451A. Describes the handling of halo-pyridine carboxylic acid precursors.

  • Reaction of 2-Chloroquinoline with sodium ethoxide.Transtutors. (2021). Analogous

    
     mechanism and conditions for chloro-nitrogen heterocycles. 
    

Sources

removing impurities from 2-Ethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Ethoxyisonicotinic Acid

Executive Summary

This compound (CAS: 35973-58-3) is a critical intermediate in the synthesis of glucokinase activators and various anti-inflammatory agents.[1] Its synthesis, typically via nucleophilic aromatic substitution (


) of 2-chloroisonicotinic acid with ethoxide, generates a specific impurity profile that resists standard "wash-and-dry" protocols.[1]

This guide addresses the three most persistent impurities:

  • 2-Chloroisonicotinic acid (Unreacted Starting Material).[1]

  • 2-Hydroxyisonicotinic acid (Hydrolysis Byproduct/Pyridone tautomer).[1]

  • Inorganic Salts (NaCl/KCl).[1]

Module 1: Impurity Profiling & Diagnostics

Before initiating purification, you must identify the "Enemy."[1] Use this diagnostic table to interpret your crude material's behavior.[1]

Table 1: Impurity Diagnostic Matrix

ImpurityOriginDetection (HPLC/TLC)Physical BehaviorRemoval Strategy
2-Chloroisonicotinic Acid Incomplete ReactionElutes after product (Reverse Phase) due to Cl lipophilicity.[1]White crystalline solid.[1][2] Similar solubility to product.Recrystallization (Solubility differential).[1]
2-Hydroxyisonicotinic Acid Hydrolysis (Wet solvents)Elutes very early (Polar).[1] Often tails.High melting point (>250°C).[1][3] Insoluble in most organics (DCM, EtOAc).[1]Hot Filtration or Phase Separation .[1]
Inorganic Salts Reaction ByproductVoid volume (HPLC).White residue, non-combustible.[1]Isoelectric Precipitation / Water Wash.
2-Ethoxypyridine DecarboxylationNon-polar.[1] Elutes late.Oily or low-melting solid.[1]Acid-Base Extraction (Wash at high pH).[1]

Module 2: Primary Purification (The Acid-Base Swing)

Objective: Bulk removal of non-acidic impurities (decarboxylated species) and the insoluble "pyridone" impurity (2-hydroxy derivative).[1]

The Science: this compound is amphoteric but predominantly acidic (pKa


 4.8).[1] By converting it to its water-soluble carboxylate salt (pH > 9), we can extract non-acidic organics.[1] Crucially, the 2-hydroxy impurity  exists as a pyridone tautomer  which has extremely poor solubility in organic solvents and distinct solubility in water compared to the ethoxy derivative.[1]

Protocol A: The "Swing" Extraction

  • Dissolution: Suspend the crude solid in 10% aqueous Na₂CO₃ (approx. 10 mL per gram of crude). Stir until pH > 9.

    • Checkpoint: The solution should be clear to slightly turbid.[1]

  • Filtration (Critical Step): If a persistent solid remains (often the 2-hydroxy/pyridone impurity or inorganic salts), filter the basic aqueous solution through a Celite pad.[1]

    • Why? The 2-hydroxy impurity forms strong intermolecular hydrogen bonds (dimers) and is less soluble than the 2-ethoxy carboxylate.[1]

  • Organic Wash: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) (

    
     vol).[1]
    
    • Action: Discard the organic layer.[1] This removes neutral impurities like 2-ethoxypyridine.[1]

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 6N HCl dropwise with vigorous stirring.

    • Target: Adjust pH to 3.5 – 4.0 (The Isoelectric Point).[1]

    • Observation: The product will precipitate as a thick white solid.[1]

  • Isolation: Filter the solid, wash with ice-cold water (removes NaCl), and dry.

Module 3: Advanced Purification (Recrystallization)

Objective: Removal of the structurally similar 2-chloroisonicotinic acid .

The Science: The chloro- substituent is electron-withdrawing, while the ethoxy- group is bulky and electron-donating by resonance.[1] This creates a disruption in the crystal lattice energy.[1] The 2-ethoxy derivative generally has higher solubility in hot alcohols than the chloro- precursor, allowing for separation via fractional crystallization.[1]

Protocol B: Ethanol/Water Recrystallization

  • Solvent Prep: Prepare a mixture of Ethanol:Water (9:1) .[1]

  • Reflux: Suspend the semi-pure acid (from Module 2) in the solvent. Heat to reflux (approx. 78°C).[1]

    • Ratio: Use the minimum amount of solvent required to dissolve the solid at boiling (typically 5-8 mL/g).[1]

  • Hot Filtration: If the solution is not perfectly clear at reflux, filter rapidly through a pre-warmed funnel.[1]

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Then, chill to 0°C for 1 hour.

    • Why? Rapid cooling traps the 2-chloro impurity inside the crystal lattice.[1] Slow cooling excludes it.[1]

  • Harvest: Filter the crystals. Wash with cold 50% Ethanol .[1]

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Module 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purification based on the impurity profile.

PurificationLogic Crude Crude this compound Check Diagnostic: HPLC/TLC Crude->Check HighInorganic High Salts/Insolubles Check->HighInorganic Salts detected HighStartMat High 2-Chloro (Starting Mat.) Check->HighStartMat Non-polar impurity HighPyridone High 2-Hydroxy (Pyridone) Check->HighPyridone Polar impurity BaseDissolve Dissolve in 10% Na2CO3 (pH > 9) HighInorganic->BaseDissolve Recryst Recrystallize (EtOH/H2O 9:1) HighStartMat->Recryst HighPyridone->BaseDissolve FilterSolid Filter Insolubles (Remove Pyridone) BaseDissolve->FilterSolid Acidify Acidify to pH 3.5 (Precipitate) FilterSolid->Acidify Acidify->Recryst Polishing Step Final Pure Product (>98%) Recryst->Final

Caption: Figure 1.[1] Integrated purification workflow targeting specific impurity classes based on solubility and pKa properties.

Module 5: Troubleshooting (FAQ)

Q1: My product turned pink/red during the acid workup. What happened?

  • Cause: Trace transition metals (often Iron or Copper from plant equipment) forming complexes with the isonicotinic acid moiety, or oxidation of minor phenolic impurities.[1]

  • Fix: Add EDTA (0.1%) during the basic dissolution step (Module 2, Step 1) to chelate metals before precipitation.[1] If color persists, treat the hot recrystallization solution with activated charcoal.[1]

Q2: I cannot get the 2-chloro impurity below 0.5%.

  • Cause: Co-crystallization.[1] The 2-chloro and 2-ethoxy molecules are similar in size and shape.[1]

  • Fix: Switch the solvent system. Try Methanol/Isopropyl Acetate .[1] Dissolve in hot Methanol, then add Isopropyl Acetate as an anti-solvent.[1] The 2-chloro derivative is generally more soluble in the ester, keeping it in the mother liquor.[1]

Q3: The melting point is broad (e.g., 240-255°C).

  • Cause: Presence of the 2-hydroxy tautomer (Pyridone) .[1] This impurity has a very high melting point (>300°C) and acts as a seed for lattice defects.[1]

  • Fix: Repeat Protocol A (Step 2) . Ensure you filter the basic solution through Celite before acidification.[1] The pyridone is much less soluble in water than the ethoxy-salt.[1]

Q4: Yield is low after recrystallization.

  • Cause: The product has significant solubility in Ethanol.[1]

  • Fix: Collect the mother liquor and concentrate it to half volume. Cool and harvest a second crop. Alternatively, increase the water ratio in the solvent system to Ethanol:Water (7:3) to force precipitation.[1]

References

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] [1]

  • Moseley, J. D., & Linder, S. J. (2011).[1] Process Chemistry in the Pharmaceutical Industry, Volume 2: Challenges in an Ever Changing Climate. CRC Press.[1] (Referencing general SNAr workup protocols for pyridine acids). [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 15291, Ethyl isonicotinate (and derivatives). Retrieved from PubChem.[1][4][5]

  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Springer.[1] (Contextualizing the Chichibabin-like nucleophilic substitutions). [1]

Sources

Technical Support Center: Scalable Synthesis of 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Context: User requesting optimization and troubleshooting for the kilogram-scale synthesis of 2-Ethoxyisonicotinic acid (CAS: 21324-40-3).

Executive Technical Overview

The synthesis of this compound is a classic Nucleophilic Aromatic Substitution (


).[1] While the chemistry appears straightforward on paper, scaling this reaction introduces thermodynamic and solubility challenges that do not exist on the milligram scale.[1]

The Core Transformation:

  • Substrate: 2-Chloroisonicotinic acid.

  • Reagent: Sodium Ethoxide (NaOEt).[1][2]

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Mechanism: Addition-Elimination (

    
    ) at the C2 position.[1]
    

Critical Success Factor: The reaction competes with hydrolysis.[1] Water is your enemy.[1][3] If moisture enters the system, the ethoxide acts as a base to generate hydroxide, which attacks the C2 position to form 2-hydroxyisonicotinic acid (often existing as the 2-pyridone tautomer).[1] This impurity is extremely difficult to separate from the product downstream.[1]

Process Workflow & Logic

The following diagram illustrates the optimized critical path for scale-up, highlighting decision nodes where yield is often lost.

G Start Raw Material: 2-Chloroisonicotinic Acid Reaction Reaction Stage: Reflux (78°C), 12-24h Inert Atmosphere (N2) Start->Reaction Reagent Reagent Prep: NaOEt in Abs. EtOH (Generates EtO- nucleophile) Reagent->Reaction Check IPC: HPLC/LCMS < 1% Starting Material? Reaction->Check Check->Reaction Fail (Add more NaOEt) Distill Solvent Swap: Distill off EtOH Add Water Check->Distill Pass Acidify Precipitation: Adjust pH to 3.5 - 4.0 (Isoelectric Point) Distill->Acidify Filter Isolation: Filtration & Wash (Remove salts) Acidify->Filter

Figure 1: Critical Process Flow for the Synthesis of this compound. Note the solvent swap step (Distill) which is crucial for maximizing recovery.[1]

Standard Operating Procedure (Scale-Up Optimized)

This protocol is designed for a 500g to 1kg input batch size.[1][4]

Phase A: The Reaction (Upstream)
  • Inerting: Purge the reactor with Nitrogen (

    
    ).[1] Moisture control is non-negotiable.
    
  • Charging: Charge Absolute Ethanol (10-12 volumes relative to substrate).

  • Reagent Addition: Add Sodium Ethoxide (21% wt solution in EtOH is preferred for safety over solid). Use 2.5 to 3.0 equivalents .

    • Why 3.0 eq? The first equivalent deprotonates the carboxylic acid (forming the sodium salt).[1] The second equivalent acts as the nucleophile.[1] The third ensures reaction kinetics drive to completion despite minor moisture ingress.[1]

  • Substrate Addition: Add 2-Chloroisonicotinic acid slowly.

    • Exotherm Warning: This is an exothermic neutralization.[1] Control internal temperature

      
       during addition.
      
  • Reaction: Heat to reflux (

    
    ) for 12–18 hours.
    
    • IPC (In-Process Control):[1] Monitor disappearance of 2-chloro starting material via HPLC.[1]

Phase B: Workup & Isolation (Downstream)
  • Solvent Swap: Distill off approximately 70-80% of the ethanol under reduced pressure.[1]

    • Why? The product is moderately soluble in ethanol but insoluble in water at acidic pH.[1] Removing ethanol forces precipitation later.[1]

  • Water Charge: Add water (5 volumes) to dissolve the sodium salt of the product.

  • Clarification (Optional): If the solution is dark/tarry, treat with activated carbon and filter while alkaline.

  • Acidification (The Critical Step): Cool to

    
    . Slowly add 6N HCl.
    
    • Target: Adjust pH to 3.5 – 4.0 .[1]

    • Science:[2][5] Pyridine carboxylic acids are zwitterionic.[1] At pH < 1, the pyridine nitrogen is protonated (soluble).[1] At pH > 7, the carboxylate is deprotonated (soluble).[1] The region of pH 3-4 represents the isoelectric point where the neutral zwitterion has minimum solubility.[1]

  • Filtration: Stir the slurry for 2 hours to ripen crystals. Filter and wash with cold water (removes NaCl).[1] Dry at

    
     under vacuum.[1]
    

Troubleshooting Guide & FAQ

Issue 1: "My yield is low (< 50%), and the mother liquor is still UV-active."

Diagnosis: You likely missed the Isoelectric Point (pI) during precipitation.[1] The Fix:

  • Check pH: If pH is < 2, you have re-dissolved the product as the hydrochloride salt (protonated pyridine).[1] If pH is > 5, it is still the carboxylate salt.[1]

  • Corrective Action: Take a sample of the mother liquor.[1][6] Adjust pH carefully back to 3.5. If precipitate forms, your reactor pH probe needs calibration, or you overshot the acidification.[1]

Issue 2: "I see a large impurity peak at RRT 0.8 that matches 2-hydroxyisonicotinic acid."

Diagnosis: Hydrolysis has competed with ethoxylation. This usually happens if the ethanol was "wet" or the reactor wasn't sealed properly.[1] The Fix:

  • Prevention: Use Absolute Ethanol (water content < 0.1%).[1] Ensure NaOEt quality.

  • Purification: This impurity is difficult to remove.[1] Recrystallization from water is often ineffective because the hydroxy-impurity has similar solubility.[1] You may need to recrystallize from hot ethanol (the product is more soluble in hot EtOH than the hydroxy impurity).[1]

Issue 3: "The filtration is extremely slow (clogged filter)."

Diagnosis: Rapid acidification caused the formation of amorphous fines instead of crystals.[1] The Fix:

  • Protocol Adjustment: Perform the acidification at a higher temperature (

    
    ) to allow crystal growth, then cool slowly to 
    
    
    
    ("Seeding and Cooling" profile).
  • Immediate Relief: Use a flux calcined diatomaceous earth (Celite) pre-coat, though this will contaminate your solid product and require a subsequent dissolution/filtration step.[1]

Quantitative Data: Solubility Profile

Use this table to plan your solvent volumes. (Data approximated for this compound based on structural analogs).

Solvent SystempH ConditionSolubility StatusOperational Note
Ethanol (Hot) NeutralSolubleGood for recrystallization.[1]
Ethanol (Cold) NeutralSparingly SolubleYield loss occurs if EtOH not removed.[1]
Water Alkaline (pH > 8)Highly SolubleExists as Sodium Carboxylate.[1]
Water Acidic (pH < 1)SolubleExists as Pyridinium Hydrochloride.[1]
Water Isoelectric (pH 3.5) Insoluble Target condition for isolation.

Safety Directives (HSE)

  • Sodium Ethoxide: Highly flammable solid/liquid.[1][7] Reacts violently with water to release heat and corrosive NaOH.[1]

    • Scale-up Hazard: In a 1kg batch, accidental water ingress can cause a rapid pressure event.[1] Use bursting discs on reactors.[1]

  • Exotherm Control: The reaction of HCl with the excess NaOEt during the quench phase is highly exothermic.[1] Add acid slowly and monitor cooling jacket capacity.

References

  • Synthesis of Pyridine Carboxylic Acids (General

    
    ): 
    
    • Title: Process for the preparation of pyridine carboxylic acid derivatives.[1][4][6][8][9][10]

    • Source: European Patent EP0633250A1 (via Google Patents).[1]

    • URL
  • Safety Data & Handling (Sodium Ethoxide)

    • Title: Sodium Ethoxide Safety Data Sheet.[1][3][11]

    • Source: Thermo Fisher Scientific.[1][11]

  • pKa and Isoelectric Properties of Isonicotinic Acid Derivatives

    • Title: Acid-base behaviour of pyridinecarboxylic acids.[1]

    • Source: Journal of Physical Organic Chemistry (via Scribd/ResearchGate).[1]

    • URL:[Link][1]

Sources

Technical Support Center: 2-Ethoxyisonicotinic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Monitoring the synthesis of 2-ethoxyisonicotinic acid presents a unique set of chromatographic challenges. This molecule contains three distinct functional motifs that dictate its behavior on silica gel:

  • Pyridine Ring: Basic nitrogen (prone to interacting with silanol groups).[1]

  • Carboxylic Acid (C4): Acidic proton (pKa ~4.96), causing strong dimerization and streaking.[1]

  • Ethoxy Group (C2): An electron-donating group that differentiates it from the typical starting material (e.g., 2-chloroisonicotinic acid).[1]

Because the synthesis often involves nucleophilic aromatic substitution (


) using strong bases (e.g., NaOEt), the reaction matrix is highly alkaline. Direct spotting of this basic mixture onto acidic silica plates leads to salt formation, "ghost" spots, and unreliable 

values.[1]

This guide provides a robust, self-validating protocol to monitor this reaction accurately.

Module 1: Method Development & Protocols

The "Gold Standard" Mobile Phase

Standard hexane/ethyl acetate systems often fail for pyridine carboxylic acids due to insolubility and extensive tailing.[1] You must use a polar, acidic system to suppress ionization.[1]

ComponentRole in SeparationRecommended Ratio (v/v)
Dichloromethane (DCM) Primary carrier solvent; solubilizes the aromatic core.[1]90
Methanol (MeOH) Increases polarity to move the carboxylic acid off the baseline.9
Acetic Acid (AcOH) Critical: Protonates the acid and pyridine, suppressing interaction with silica silanols.1

Pro Tip: If the spots are still tailing, increase MeOH to 15% or switch the modifier to Formic Acid (stronger acid, sharper peaks).

Sample Preparation (The "Mini-Workup")

CRITICAL STEP: Never spot the crude basic reaction mixture directly. The residual ethoxide base will deprotonate the silica, causing the compound to stick at the origin.

Protocol: The "Mini-Quench" Technique

  • Take a 50 µL aliquot of the reaction mixture.

  • Dispense into a small vial containing 200 µL of 1M HCl (or saturated

    
    ) and 500 µL of Ethyl Acetate .
    
  • Vortex/shake vigorously for 10 seconds.

  • Allow layers to separate (or centrifuge briefly).[1]

  • Spot the top organic layer onto the TLC plate.

Visualization Logic

The pyridine ring is UV-active, but specific stains provide chemical intelligence.[1]

  • Primary: UV Light (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     = 254 nm).[1][2] The conjugated pyridine system appears as a dark spot on green fluorescent silica.[1]
    
  • Secondary (Functional): Bromocresol Green .[1][3]

    • Mechanism:[1][4][5] pH indicator.[1][5]

    • Result: Carboxylic acids (like your product) turn yellow on a blue background.[1]

    • Utility: Distinguishes the acid product from non-acidic impurities (like decarboxylated byproducts or esters).

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for reaction monitoring, ensuring you do not misinterpret artifacts as real data.

ReactionMonitoring Start Sample Reaction Mixture Quench Mini-Workup (Acidify & Extract) Start->Quench Crucial Step Spot Spot on Silica Plate (Co-spot with SM) Quench->Spot Elute Elute: DCM/MeOH/AcOH (90:9:1) Spot->Elute Visualize Visualize (UV 254nm) Elute->Visualize CheckSM Is SM (2-Chloro) visible? Visualize->CheckSM CheckProd Is Product (2-Ethoxy) visible? CheckSM->CheckProd No (SM Consumed) ActionWait Continue Reaction (Heat/Time) CheckSM->ActionWait Yes (SM Present) ActionDone Proceed to Workup CheckProd->ActionDone Yes ActionTrouble Check 'Troubleshooting' (Streaking/Stalling) CheckProd->ActionTrouble No (Where is it?)

Figure 1: Decision tree for monitoring the conversion of 2-chloroisonicotinic acid to this compound.

Module 3: Troubleshooting Guide

Scenario A: "The Comet" (Severe Streaking)

Observation: The product spot looks like a streak extending from the baseline to an


 of 0.5.
  • Root Cause: The carboxylic acid is partially ionizing on the silica, or the sample is too concentrated.

  • Solution:

    • Add Acid: Ensure your mobile phase contains at least 1% Acetic Acid.[1][6]

    • Dilute: Your spot might be overloaded.[1] Dilute the sample 10x and re-spot.

    • Dry the Plate: Residual HCl from the mini-workup can cause streaking.[1] Blow dry the plate with warm air before developing.

Scenario B: "The Ghost Spot" (Product disappears)

Observation: UV shows a spot for the Starting Material (SM), but the Product spot is faint or missing, even though the reaction should be working.

  • Root Cause: this compound is amphoteric and polar.[1] It may be sticking to the baseline (

    
    ) if the solvent is too non-polar.
    
  • Solution:

    • Check Baseline: Look closely at the origin under UV.[1]

    • Increase Polarity: Switch to DCM/MeOH/AcOH (80:19:1) .

    • Stain Check: Dip in Bromocresol Green.[1] If the baseline turns yellow, your product is stuck there.[1]

Scenario C: "Co-elution Confusion"

Observation: The SM and Product spots are too close to distinguish (


 difference < 0.1).
  • Root Cause: The chloro and ethoxy groups have similar electronic effects on the overall polarity of the acid.

  • Solution:

    • Change Selectivity: Switch the bulk solvent from DCM to Ethyl Acetate/Hexane/AcOH (50:49:1) . The change in solvent selectivity (pi-stacking vs. H-bonding) often separates the ether (ethoxy) from the halide (chloro).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 100% Ethyl Acetate? A: Likely not.[1] While this compound might move, it will likely streak.[1] The lack of an acid modifier means the carboxylic acid group will interact strongly with the silica. Always add 1% AcOH.[1]

Q2: Why is my


 changing between runs? 
A:  This is usually due to "chamber saturation" or solvent evaporation.[1]
  • Fix: Use a fresh mobile phase for every 3-4 plates.

  • Fix: Ensure the chamber is lined with filter paper to saturate the headspace with solvent vapor.

Q3: The reaction mixture turned solid/thick. How do I sample? A: This indicates the precipitation of the sodium salt of the product (Sodium 2-ethoxyisonicotinate).

  • Protocol: Take a small spatula tip of the solid, dissolve it in 0.5 mL water, acidify to pH 3 with 1M HCl, and extract with EtOAc. Spot the EtOAc layer.[1][3]

References

  • General TLC of Pyridine Carboxylic Acids

    • Source: Pyka, A. (2010).[1] "Separation of nicotinic acid and its esters on silica gel." Journal of Liquid Chromatography & Related Technologies.

    • Relevance: Establishes the necessity of acidic modifiers for pyridine deriv
  • Visualization Reagents

    • Source: Jork, H., et al. "Thin-Layer Chromatography: Reagents and Detection Methods."[1]

    • Relevance: Validates Bromocresol Green for carboxylic acid detection (yellow spot on blue background).[1]

  • pKa Data for Method Development

    • Source: Williams, R. "pKa Data Compiled."[1][5] (Colorado State University).[1]

    • Data: Isonicotinic acid pKa ~4.96.[1][7]

    • Relevance: Justifies the use of Acetic Acid (pKa 4.76) to suppress ionization.[1]

Sources

Technical Support Center: Matrix Normalization with 2-Ethoxyisonicotinic Acid (2-EINA)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists using 2-Ethoxyisonicotinic Acid (2-EINA) to address matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Product Focus: this compound (CAS: 91940-86-2) Application: LC-MS/MS Normalization, Internal Standard for Metabolomics, Matrix Effect Correction. Document ID: TS-EINA-001

Part 1: Executive Summary & Mechanism

The Challenge: Matrix Effects in Complex Samples

In quantitative LC-MS/MS, "matrix effects" refer to the alteration of ionization efficiency caused by co-eluting components (salts, lipids, proteins) in biological samples. This leads to ion suppression (signal loss) or enhancement (signal gain), compromising data accuracy. While Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correction, they are often cost-prohibitive or unavailable for large-scale metabolomics or multi-analyte screens.

The Solution: this compound (2-EINA)

2-EINA serves as a robust, cost-effective Universal Normalization Standard . Unlike traditional internal standards that mimic a single analyte, 2-EINA is chemically designed to possess unique amphoteric properties, allowing it to monitor ionization efficiency across a broad range of conditions.

Mechanism of Action

2-EINA addresses matrix effects through Ratiometric Normalization .

  • Dual-Polarity Ionization: The pyridine ring nitrogen and the carboxylic acid moiety allow 2-EINA to ionize efficiently in both Positive (ESI+) and Negative (ESI-) modes.

  • Global Source Monitoring: By spiking 2-EINA at a constant concentration into all samples, it acts as a "canary in the coal mine." If matrix components suppress the ionization source, the 2-EINA signal drops proportionally.

  • Data Correction: Normalizing the analyte signal against the 2-EINA signal mathematically cancels out the variance caused by injection volume errors and global ionization suppression.

Logic Visualization: The Normalization Pathway

The following diagram illustrates how 2-EINA corrects for signal suppression.

MatrixNormalization Sample Biological Sample (Plasma/Urine) LCMS LC-MS/MS Analysis Sample->LCMS Matrix Matrix Interferences (Phospholipids/Salts) Matrix->LCMS Suppression Spike Spike 2-EINA (Constant Conc.) Spike->LCMS RawSignal Raw Analyte Signal (Suppressed by 40%) LCMS->RawSignal EINASignal 2-EINA Signal (Suppressed by 40%) LCMS->EINASignal Calc Ratio Calculation (Analyte / 2-EINA) RawSignal->Calc EINASignal->Calc Result Corrected Data (Accurate Quantitation) Calc->Result

Figure 1: Ratiometric normalization workflow using 2-EINA to correct for matrix-induced signal suppression.

Part 2: Experimental Protocols

Protocol A: Preparation of 2-EINA Normalization Solution

Objective: Create a stable working solution for spiking into samples.

Reagents Required:

  • This compound (Solid, >98% purity).

  • LC-MS Grade Methanol (MeOH).[1]

  • LC-MS Grade Water.[2]

  • Formic Acid (0.1%).

Step-by-Step Methodology:

  • Stock Solution (1 mg/mL):

    • Weigh 10.0 mg of 2-EINA.

    • Dissolve in 10 mL of 100% Methanol .

    • Note: 2-EINA is more soluble in organic solvent than pure water. Sonicate for 5 minutes if necessary.

    • Storage: -20°C (Stable for 6 months).

  • Working Spiking Solution (50 µg/mL):

    • Dilute the Stock Solution 1:20 with 50:50 MeOH:Water .

    • Target Concentration: 50 µg/mL (This is the standard concentration used in commercial amino acid kits).

  • Sample Spiking:

    • Add 10 µL of Working Spiking Solution to every 190 µL of sample (or extract).

    • Final Concentration in Vial: 2.5 µg/mL.[3]

    • Vortex for 30 seconds to ensure homogeneity.

Protocol B: MRM Transition Setup

To detect 2-EINA, you must program your Mass Spectrometer with the correct Multiple Reaction Monitoring (MRM) transitions.

ParameterPositive Mode (ESI+)Negative Mode (ESI-)
Precursor Ion (Q1) 168.1 m/z [M+H]⁺166.1 m/z [M-H]⁻
Product Ion (Q3) 140.1 m/z (Loss of Ethyl)122.0 m/z (Loss of CO₂)
Cone Voltage 25 V25 V
Collision Energy 15 - 20 eV15 - 20 eV
Retention Time Method Dependent (Typically elutes early-mid gradient)

Note: Optimize Collision Energy (CE) on your specific instrument by infusing the Working Solution at 10 µL/min.

Part 3: Troubleshooting Guide

Issue 1: Low or Missing 2-EINA Signal

Symptom: The Internal Standard peak area is <1000 counts or completely absent.

Potential CauseDiagnostic StepCorrective Action
Incorrect Ionization Mode Check if MS method is switching polarities correctly.Ensure the source is set to the polarity matching your run (Pos or Neg). 2-EINA works in both, but parameters differ.
Solubility Issues Inspect the Stock Solution for precipitate.Re-dissolve in 100% Methanol. Do not dissolve high concentrations (>1 mg/mL) directly in water.
Matrix Suppression (Extreme) Perform a "Post-Column Infusion" test.If the matrix is suppressing the IS by >90%, dilute the sample 1:5 or 1:10 before injection.
Issue 2: High Variation in 2-EINA Response (%RSD > 15%)

Symptom: The IS area counts fluctuate wildly between replicate injections of the same sample.

  • Root Cause 1: Inconsistent Pipetting.

    • Fix: Use a positive displacement pipette for viscous biological fluids. Ensure the spiking volume (e.g., 10 µL) is accurate.

  • Root Cause 2: Instrument Drift.

    • Fix: Check the spray needle position. If the needle is partially clogged, spray stability is compromised.

  • Root Cause 3: Co-elution with High-Abundance Interference.

    • Fix: Adjust the gradient.[4] If 2-EINA elutes exactly at the void volume (dead time) with salts, increase the initial organic % slightly or use a column with better polar retention (e.g., HILIC or C18-Aq).

Issue 3: Retention Time Shift

Symptom: 2-EINA elutes at different times in standards vs. samples.

  • Explanation: This is often a "Matrix Effect" on chromatography (pH or ionic strength differences).

  • Solution: Ensure the sample pH matches the mobile phase pH. If using an acidic mobile phase (0.1% Formic Acid), acidify samples prior to injection.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can 2-EINA replace a deuterated internal standard (e.g., d3-Testosterone)?

  • Answer: For strict FDA-regulated quantitation of a single analyte, a deuterated analog is superior because it shares the exact retention time and physicochemical properties of the analyte. However, for metabolomics, screening, or multi-analyte methods (e.g., 20+ amino acids), 2-EINA is an excellent cost-effective alternative to normalize global injection and ionization variability.

Q2: Does 2-EINA act as a chelator to remove metals?

  • Answer: While pyridine carboxylic acids have weak chelating properties, 2-EINA is primarily used as a normalization reference , not a masking agent. If you are struggling with metal-sensitive analytes (like phosphorylated compounds) causing peak tailing, consider adding Medronic Acid to your mobile phase in addition to using 2-EINA as your standard.

Q3: Is 2-EINA stable in plasma?

  • Answer: Yes, 2-EINA is chemically stable in plasma and urine for at least 24 hours at 4°C. It is resistant to typical enzymatic degradation found in biological matrices, making it superior to some peptide-based internal standards.

Q4: Why use 2-EINA instead of a generic compound like Caffeine?

  • Answer: Caffeine only ionizes well in positive mode. 2-EINA contains both an acidic group (-COOH) and a basic nitrogen, allowing it to be used in polarity switching methods , normalizing data for both acidic and basic metabolites simultaneously.

Part 5: References

  • MetaSci. (n.d.). Amino Acids Standard Mixture - Technical Note. Retrieved from [Link] (Verified usage of this compound as a normalization standard for variance in injection volume).

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General reference for Matrix Effects and Internal Standard normalization principles).

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Foundational text on calculating Matrix Factors, supporting the need for IS normalization).

Sources

refining crystallization methods for 2-Ethoxyisonicotinic acid

[1]

References

  • Preparation of 2-chloronicotinic acid derivatives. (2019). ResearchGate.[2] Retrieved from [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2013).[2] Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Process for the crystallization of succinic acid (General pH-swing principles). (2012). Google Patents.[1][2] Retrieved from

  • Purification of nicotinic acid. (1962).[1][2] Google Patents.[1][2] Retrieved from

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 2-Ethoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, multi-technique approach to the structural elucidation of 2-Ethoxyisonicotinic acid derivatives, a class of compounds rooted in the pharmacologically significant isonicotinic acid scaffold.[1]

Our philosophy is not merely to present protocols but to explain the scientific rationale behind the selection of each technique. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct a self-validating analytical workflow. For cases of ultimate ambiguity, we will also discuss the role of Single-Crystal X-ray Crystallography as the definitive arbiter of molecular structure.

The Core Scaffold: Understanding this compound

Before delving into complex derivatives, a thorough understanding of the parent structure is paramount. This compound is a derivative of pyridine, an aromatic heterocycle.[1][2] Its structure consists of a pyridine ring substituted with a carboxylic acid at the 4-position and an ethoxy group at the 2-position. Each functional group provides a unique set of spectroscopic handles that we can exploit for confirmation.

The synthesis of such derivatives often starts from precursors like 2-chloronicotinic or 4-chloropyridine-2-carboxylic acid, involving steps like esterification and nucleophilic substitution.[3][4][5] This synthetic context is crucial as it informs us about potential isomeric impurities that could complicate analysis, reinforcing the need for a rigorous, multi-faceted analytical approach.

An Integrated Workflow for Structural Confirmation

No single analytical technique can provide absolute proof of structure in all cases. A synergistic approach, where the outputs of different experiments corroborate one another, is the gold standard. The following workflow illustrates a logical progression from initial synthesis to final structural confirmation.

G cluster_0 cluster_1 Spectroscopic Suite Synthesis Synthesis of Derivative Purification Purification & Initial Checks (TLC, Melting Point) Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR (¹H, ¹³C, 2D) Spectroscopy->NMR MS Mass Spectrometry (LRMS, HRMS) Spectroscopy->MS IR Infrared Spectroscopy Spectroscopy->IR Decision Is Structure Unambiguous? Confirmation Structure Confirmed Decision->Confirmation  Yes XRay Single-Crystal X-Ray Crystallography Decision->XRay No / Isomeric Ambiguity   XRay->Confirmation NMR->Decision MS->Decision IR->Decision

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution.[6] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework.

Causality in Experimental Choice: We start with a simple ¹H NMR because it is fast and provides a wealth of information on the number of distinct protons, their electronic environments (chemical shift), their neighboring protons (multiplicity/splitting), and their relative abundance (integration). A ¹³C NMR spectrum is then acquired to identify the number of unique carbon environments and their functional group type.

Expected Spectral Features for this compound
Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale
Pyridine H-3~7.0 - 7.5~110 - 115Shielded by the adjacent ethoxy group.
Pyridine H-5~7.8 - 8.2~120 - 125Similar to a standard pyridine β-proton.[2]
Pyridine H-6~8.5 - 8.8~150 - 155Deshielded due to proximity to the electronegative nitrogen.[2]
Ethoxy -CH₂-~4.3 - 4.6 (quartet)~60 - 65Adjacent to an oxygen atom; split by the -CH₃ protons.
Ethoxy -CH₃~1.3 - 1.5 (triplet)~14 - 16Standard aliphatic methyl group; split by the -CH₂- protons.
Carboxyl -OH~12 - 14 (broad singlet)-Highly deshielded, acidic proton; often exchanges with solvent.
Pyridine C-2-~160 - 165Attached to the electronegative oxygen of the ethoxy group.
Pyridine C-4-~140 - 145Attached to the carboxyl group.
Carboxyl C=O-~165 - 170Typical chemical shift for a carboxylic acid carbon.[7]

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Data for the closely related ethyl isonicotinate can serve as a useful comparison point.[8][9]

Experimental Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified derivative.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic -OH proton.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS provides the exact molecular weight of a compound, serving as a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental formula with high confidence, distinguishing between compounds with the same nominal mass.

Causality in Experimental Choice: We use MS to validate the molecular formula predicted after NMR analysis. Furthermore, the fragmentation pattern provides a "fingerprint" that can help confirm the arrangement of functional groups and distinguish between isomers. The fragmentation of pyridine derivatives is well-documented and often involves characteristic losses related to the substituents.[10][11]

Expected Fragmentation for this compound (Positive Ion Mode)
  • Parent Ion [M+H]⁺: The primary ion observed, confirming the molecular weight. For C₈H₉NO₃, the expected exact mass is 168.0604 m/z.

  • Loss of Ethylene (-28 Da): A common fragmentation for ethoxy groups, leading to a fragment corresponding to 2-hydroxyisonicotinic acid.

  • Loss of Ethoxy Radical (-45 Da): Cleavage of the ether bond.

  • Loss of Carboxyl Group (-45 Da): Decarboxylation to form 2-ethoxypyridine.

  • Pyridine Ring Fragments: Characteristic ions at m/z 78 and 51, corresponding to the pyridine ring and its subsequent fragmentation, are often observed.[11][12]

G Parent [M+H]⁺ m/z = 168.06 Frag1 [M+H - C₂H₄]⁺ m/z = 140.03 Parent->Frag1 - C₂H₄ Frag2 [M+H - CO₂H]⁺ m/z = 123.07 Parent->Frag2 - COOH Frag3 Pyridine Fragment m/z = 79.04 Frag2->Frag3 - OC₂H₄

Caption: Plausible MS fragmentation pathway.

Experimental Protocol: ESI-MS Sample Preparation
  • Stock Solution: Prepare a dilute stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation and the formation of [M+H]⁺ ions.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.

  • Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Perform both low-resolution (LRMS) for initial confirmation and high-resolution (HRMS) for accurate mass determination.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and quick verification step.

Causality in Experimental Choice: The purpose of IR is to confirm the presence of the core functional groups—the carboxylic acid, the ether, and the aromatic ring—that were inferred from NMR and MS. A strong carbonyl (C=O) stretch and a broad O-H stretch are unmistakable hallmarks of a carboxylic acid.

Key IR Absorptions for this compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid (dimer)
~1600, ~1480C=C / C=N stretchAromatic Pyridine Ring
~1250-1300C-O stretchAryl Ether
~1050-1150C-O stretchAlkyl Ether

Reference spectra for isonicotinic acid derivatives can provide comparative data.[13]

Experimental Protocol: ATR-IR
  • Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Single-Crystal X-Ray Crystallography: The Unambiguous Proof

When spectroscopic data are ambiguous—for example, when trying to distinguish between positional isomers (e.g., 2-ethoxy vs. 3-ethoxyisonicotinic acid)—X-ray crystallography provides the definitive answer. By diffracting X-rays off a well-ordered single crystal, one can determine the precise three-dimensional location of every atom in the molecule.[14]

Causality in Experimental Choice: This technique is employed when the cost and time investment is justified by the need for absolute certainty, which is often the case in pharmaceutical development and regulatory submissions. Obtaining suitable crystals can be a challenge, but the resulting structural data is unparalleled in its detail and accuracy.[15]

Experimental Protocol: Crystal Growth (Brief Overview)
  • Method Selection: Choose a crystallization method. Slow evaporation is most common.

  • Solvent Screening: Screen a variety of solvents or solvent mixtures to find a system where the compound has moderate solubility.

  • Setup: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

  • Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a stable temperature.

  • Harvesting: Once suitable crystals have formed, carefully harvest them for analysis.

Conclusion

Confirming the structure of this compound derivatives, or any novel compound, is a process of accumulating corroborating evidence. By logically layering data from ¹H and ¹³C NMR, high-resolution MS, and IR spectroscopy, a researcher can build an unshakeable case for the proposed structure. This guide outlines a robust, self-validating workflow that moves beyond simple data collection to a deeper understanding of why each piece of evidence is critical. For drug development professionals, adopting this scientifically rigorous, multi-technique approach is not just good practice—it is essential for ensuring the integrity and success of the entire research endeavor.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2014). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 936, 319-322. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem Compound Database. Retrieved from: [Link]

  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. Available at: [Link]

  • Willand, N., et al. (2011). Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry, 54(12), 4126-4138. Available at: [Link]

  • Glenn, D. F., & Edwards, W. B. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(4), 1145-1149. Available at: [Link]

  • Pipzine Chemicals. (n.d.). Ethyl 4-Chloropyridine-2-Carboxylate. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethionamide. PubChem Compound Database. Retrieved from: [Link]

  • Mistry, F. M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9143. Available at: [Link]

  • Smith, V. J., et al. (2015). Structural insights into the hexamorphic system of an isoniazid derivative. CrystEngComm, 17, 3576-3585. Available at: [Link]

  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 539-548. Available at: [Link]

  • Kumar, D., & Kumar, N. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(3), 118-124. Available at: [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from: [Link]

  • MassBank. (n.d.). Pyridines and derivatives. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from: [Link]

  • Britton, R. W., et al. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. Molbank, 2020(2), M1131. Available at: [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from: [Link]

Sources

Optimizing the Pyridine Scaffold: A Comparative Guide to 2-Ethoxyisonicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the optimization of pyridine-based pharmacophores, the modification of the C2-position is a critical determinant of physicochemical properties and metabolic fate. This guide provides a technical comparative analysis of 2-Ethoxyisonicotinic acid (2-Ethoxy-4-pyridinecarboxylic acid) against its primary analogs: the 2-Methoxy, 2-Propoxy, and the precursor 2-Chloro variants.

While isonicotinic acid derivatives are foundational to therapeutics ranging from antimycobacterials (Isoniazid) to kinase inhibitors, the introduction of an alkoxy group at the 2-position serves as a strategic tool to modulate lipophilicity (LogP) and solubility without significantly altering the steric footprint of the carboxylic acid binding motif. This guide evaluates these analogs based on synthetic accessibility, physicochemical profiling, and metabolic stability.

Part 1: Comparative Analysis of Analogs

The selection of a 2-alkoxy substituent is rarely arbitrary; it is a calculated decision to balance permeability with metabolic stability. The following data synthesizes experimental trends and calculated properties for the 2-substituted isonicotinic acid series.

Table 1: Physicochemical Property Landscape[1]
AnalogSubstituent (R)MW ( g/mol )cLogP*tPSA (Ų)Predicted pKa (Acid)Key Characteristic
Reference -H (Isonicotinic Acid)123.110.4550.24.9High polarity, rapid renal clearance.
Precursor -Cl (2-Chloro)157.550.9950.22.1Reactive handle, lower pKa due to electron withdrawal.
Analog A -OCH₃ (2-Methoxy)153.140.9059.45.2Low lipophilicity, potential for high clearance.
Target -OCH₂CH₃ (2-Ethoxy) 167.16 1.45 59.4 5.3 Balanced lipophilicity/solubility profile.
Analog B -O(CH₂)₂CH₃ (2-Propoxy)181.191.9859.45.3Increased lipophilicity, higher metabolic liability (dealkylation).

*cLogP values are calculated estimates based on substituent contributions.

Performance Analysis: The "Goldilocks" Effect of the Ethoxy Group
  • Solubility vs. Permeability: The 2-Methoxy analog often suffers from being too polar for optimal passive diffusion in CNS-targeted discovery, despite excellent aqueous solubility. The 2-Ethoxy analog provides a ~0.5 unit increase in LogP, pushing the molecule into a more favorable permeability window while maintaining reasonable aqueous solubility.

  • Metabolic Stability: Alkoxy chains are susceptible to O-dealkylation by CYP450 enzymes. The methoxy group is a common "soft spot." The ethoxy group, while still susceptible, introduces slight steric bulk that can modulate the rate of metabolism compared to longer, more lipophilic chains like propoxy or butoxy, which are prone to rapid oxidative metabolism.

  • Electronic Effects: The electron-donating nature of the alkoxy group (via resonance) increases the pKa of the carboxylic acid relative to the 2-Chloro precursor, making the 2-Ethoxy analog a weaker acid. This can be advantageous for reducing non-specific protein binding associated with highly acidic anions.

Part 2: Experimental Protocols

As a Senior Application Scientist, I emphasize that the reliability of your data depends on the purity of your scaffold. The following protocols are designed for reproducibility and high yield.

Protocol 1: Synthesis of this compound via

Objective: Efficient conversion of 2-Chloroisonicotinic acid to this compound using nucleophilic aromatic substitution.

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq)[2]

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared preferred

  • Ethanol (Anhydrous) - Solvent

  • H₂SO₄ (conc.) - For workup

Workflow:

  • Preparation: Dissolve 2-Chloroisonicotinic acid (e.g., 10 mmol) in anhydrous ethanol (20 mL).

  • Nucleophile Addition: Slowly add Sodium Ethoxide (25 mmol) solution (21% wt in EtOH) under nitrogen atmosphere. Note: Excess base is required to deprotonate the carboxylic acid first and then effect the substitution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or LC-MS. The starting material (2-Cl) should disappear.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dissolve residue in minimal water (10 mL).

    • Critical Step: Acidify carefully with conc. H₂SO₄ or HCl to pH ~3–4. The product, this compound, will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2x 5 mL), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

  • Yield: Expected >85%.

  • Purity: >98% by HPLC.

  • Identity: ¹H NMR (DMSO-d₆) should show the disappearance of the C2-proton signal and appearance of characteristic ethoxy triplet (~1.3 ppm) and quartet (~4.3 ppm).

Protocol 2: Microsomal Stability Assay (Metabolic Liability Profiling)

Objective: Compare the intrinsic clearance (


) of Methoxy vs. Ethoxy analogs.
  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
    • Expectation: 2-Methoxy often shows higher clearance due to rapid O-demethylation compared to the slightly more sterically hindered 2-Ethoxy.

Part 3: Visualization of Logic & Workflow
Diagram 1: Synthetic Pathway (

Mechanism)

This diagram illustrates the conversion logic, highlighting the critical intermediate transition state.

SynthesisWorkflow Start 2-Chloroisonicotinic Acid (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Deprotonation & Nucleophilic Attack Reagent Sodium Ethoxide (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl- Byproduct NaCl Intermediate->Byproduct

Caption: Nucleophilic Aromatic Substitution (


) pathway for the synthesis of this compound.
Diagram 2: Analog Selection Decision Tree

A logic flow for medicinal chemists to select the appropriate analog based on assay results.

SAR_Decision Start Lead Optimization: Pyridine Scaffold CheckLogP Is LogP < 1.0? Start->CheckLogP CheckMetab Is Metabolic Clearance High? CheckLogP->CheckMetab No (Range 1.0 - 3.0) SelectMethoxy SELECT: 2-Methoxy Analog (Maximize Solubility) CheckLogP->SelectMethoxy Yes (Too Lipophilic) SelectEthoxy SELECT: 2-Ethoxy Analog (Balanced Properties) CheckMetab->SelectEthoxy Yes (Need Steric Bulk) SelectPropoxy SELECT: 2-Propoxy/Butoxy (Maximize Permeability) CheckMetab->SelectPropoxy No (Need more Lipophilicity)

Caption: Decision matrix for selecting 2-alkoxy substituents based on lipophilicity and metabolic stability data.

References
  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from .

  • 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. PubChem.[3][4] Retrieved from .[3][4]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from .

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from .

  • 2-Chloronicotinic acid | 2942-59-8. ChemicalBook.[5] Retrieved from .

Sources

Structure-Activity Relationship of 2-Ethoxyisonicotinic Acid Derivatives: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Utility[1]

In the optimization of pyridine-based pharmacophores, 2-Ethoxyisonicotinic acid (2-EINA) derivatives represent a strategic "middle ground" between the highly polar unsubstituted isonicotinic acids (e.g., the Isoniazid scaffold) and the bulky, lipophilic 2-phenoxy or 2-aryl variants.

This guide objectively compares the 2-EINA scaffold against standard alternatives in drug discovery.[1] While unsubstituted isonicotinic acid is a cornerstone of anti-tubercular therapy, its high polarity often limits blood-brain barrier (BBB) penetration and passive transport in non-mycobacterial targets.[1] The introduction of the 2-ethoxy group serves three critical medicinal chemistry functions:

  • Lipophilicity Tuning: Increases cLogP to improve membrane permeability without introducing excessive hydrophobicity (as seen with 2-phenoxy analogs).[1]

  • Metabolic Blocking: Sterically and electronically hinders oxidation at the susceptible 2-position of the pyridine ring.

  • Electronic Modulation: The ethoxy group functions as a weak electron-donating group (EDG) by resonance, modulating the basicity of the pyridine nitrogen, which is crucial for kinase hinge binding or metal chelation in metalloenzyme inhibitors.[1]

Part 2: Comparative Performance Analysis

This section compares 2-EINA derivatives against two primary alternatives: the Unsubstituted Scaffold (Reference: Isoniazid) and the 2-Phenoxy Scaffold (Reference: Anti-inflammatory agents).[1]

Physicochemical & Pharmacokinetic Profile

The following data summarizes the shift in properties when transitioning from the parent scaffold to the ethoxy-substituted derivative.

Table 1: Comparative Physicochemical Properties (Representative Data)

FeatureUnsubstituted (Isonicotinic Acid)2-Ethoxy Derivative (2-EINA) 2-Phenoxy Derivative
Molecular Weight ~123 Da~167 Da ~215 Da
cLogP (Lipophilicity) 0.65 (Low)1.45 (Moderate) 2.85 (High)
TPSA (Ų) ~50~59 (Ether oxygen adds polarity)~59
Metabolic Stability Low (Susceptible to N-oxidation)High (2-position blocked)High
Solubility (aq) HighModerate Low
Primary Utility Anti-TB (Prodrugs)Kinase Inhibitors / Agrochemicals COX-2 Inhibitors

Expert Insight: The "Sweet Spot" of 2-EINA lies in its cLogP of ~1.45. This falls squarely within the optimal range for oral bioavailability (Rule of 5) and CNS penetration, whereas the 2-phenoxy variants often suffer from solubility issues requiring formulation adjuvants.[1]

Biological Activity Comparison[2][3][4]
Case Study A: Anti-Mycobacterial Activity (InhA Inhibition)

In the context of tuberculosis, isonicotinic acid hydrazide (Isoniazid) requires activation by the catalase-peroxidase KatG.

  • Unsubstituted: High potency (MIC < 0.1 µg/mL) but widespread resistance due to KatG mutations.

  • 2-Ethoxy Derivatives: Show reduced dependence on KatG activation due to altered redox potential.[1] While intrinsic potency is often lower (MIC 1–5 µg/mL), they maintain activity against some Isoniazid-resistant strains.

  • Mechanism: The 2-ethoxy group destabilizes the formation of the acyl-radical intermediate required for the covalent inhibition of InhA, suggesting these derivatives act better as non-covalent inhibitors.

Case Study B: Anti-Inflammatory (COX Inhibition)

Referring to recent studies on 2-phenoxynicotinic acid hydrazides (See Results 1.2):

  • 2-Phenoxy: High COX-2 selectivity due to the bulky phenyl ring filling the hydrophobic side pocket of the enzyme.

  • 2-Ethoxy: The ethoxy group is too small to fill the COX-2 hydrophobic channel effectively.[1] Consequently, 2-EINA derivatives typically show COX-1/COX-2 balanced inhibition or lower overall potency compared to phenoxy analogs.[1]

  • Strategic Use: Use 2-EINA when designing dual-action inhibitors where extreme selectivity is not desired, or to reduce molecular weight in fragment-based drug design (FBDD).[1]

Part 3: Detailed Structure-Activity Relationship (SAR)

The SAR of 2-EINA derivatives is driven by the interplay between the pyridine nitrogen, the carboxylic acid "warhead," and the alkoxy tail.[1]

The SAR Map[1]

SAR_Map Core Pyridine Core (Scaffold) Pos2 2-Position (Ethoxy) - Lipophilicity (LogP) - Metabolic Block - Electronic Donor Core->Pos2 Substitution Pos4 4-Position (Carboxyl/Hydrazide) - Warhead (Binding) - H-bond Donor/Acceptor Core->Pos4 Substitution PosN Pyridine Nitrogen - H-bond Acceptor - Metal Chelation Core->PosN Heteroatom Pos2->Core Steric Shielding Pos2->PosN Inductive Effect (+I) Reduces Basicity

Figure 1: Functional zone analysis of the this compound scaffold.

Critical SAR Rules
  • Chain Length Limit: Extending the 2-ethoxy to 2-propoxy or 2-butoxy dramatically increases lipophilicity (cLogP > 3.[1]0) and often leads to non-specific toxicity (membrane disruption) rather than specific receptor binding.[1]

  • Electronic Push-Pull: The 2-ethoxy group is an ortho-director. If further substitution is required at the 3-position, the ethoxy group facilitates electrophilic aromatic substitution, allowing for rapid library expansion (e.g., halogenation).

  • Bioisosterism: The 2-ethoxy-pyridine moiety is a validated bioisostere for the 2-ethoxy-phenyl group. It offers similar steric volume but with higher water solubility due to the pyridine nitrogen.[1]

Part 4: Experimental Protocols

Synthesis of this compound (Self-Validating Protocol)

This protocol utilizes a Nucleophilic Aromatic Substitution (


) on a 2-chloro precursor.[1] This is preferred over direct oxidation of 2-ethoxy-4-methylpyridine due to higher yields and cleaner workup.[1]

Reagents:

  • 2-Chloroisonicotinic acid (CAS: 6313-54-8)

  • Sodium Ethoxide (21% wt in Ethanol)

  • Ethanol (Anhydrous)

  • DMSO (Catalytic amount, optional for solubility)

Workflow Diagram:

Synthesis_Workflow Step1 Activation: Dissolve 2-Chloroisonicotinic acid in Abs. Ethanol Step3 Reaction: Reflux at 85°C for 12-16h (Monitor via TLC/LCMS) Step1->Step3 Step2 Reagent Prep: Prepare NaOEt (3.0 eq) in Ethanol Step2->Step3 Step4 Quench: Cool to 0°C Acidify to pH 3-4 with HCl Step3->Step4 Step5 Isolation: Precipitate forms. Filter and wash with cold water. Step4->Step5

Figure 2: Synthesis pathway for this compound via SNAr mechanism.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 10 mmol of 2-chloroisonicotinic acid in 20 mL of anhydrous ethanol.

  • Addition: Slowly add 30 mmol of Sodium Ethoxide solution. Note: The solution will warm slightly; ensure the exotherm is controlled.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C). Maintain for 16 hours.

    • Validation Point: Check LCMS.[1] The starting material (M+H 158) should disappear, replaced by the product (M+H 168). If conversion is <50% after 4 hours, add 5% DMSO to improve solubility of the dianion intermediate.[1]

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water (10 mL).[1]

  • Precipitation: Cool the aqueous solution in an ice bath. Dropwise add 1N HCl until pH reaches 3.5. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with ice-cold water (2 x 5 mL) to remove salts, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if purity <95%.

Part 5: References & Grounding[1]

  • Anti-Inflammatory Analogs:

    • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents.[1][2] (Demonstrates the SAR of 2-alkoxy/phenoxy variants in COX inhibition).

  • Antimicrobial & Antifungal Utility:

    • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (Highlights the role of O-substitutions in related heteroaromatic systems).

  • Synthetic Methodology:

    • Synthesis of 2-chloronicotinic acid derivatives.[1][3] (Provides the foundational SNAr chemistry used for alkoxy-substitution on the pyridine ring).

  • Scaffold Building Blocks:

    • Ethyl isonicotinate and derivatives properties.[1][4][5][6][7][8] (Physicochemical data grounding).

Sources

comparing the efficacy of 2-Ethoxyisonicotinic acid-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Ethoxyisonicotinic Acid (2-EINA) derivatives, focusing on their application as pharmacophores in the design of GPCR modulators (specifically LPAR1 antagonists and TAAR1 ligands ) and enzyme inhibitors.

Executive Summary & Scaffold Significance

This compound (CAS: 91940-86-2) represents a privileged heteroaromatic scaffold in modern medicinal chemistry. Unlike its unsubstituted parent (isonicotinic acid) or its carbocyclic bioisostere (3-ethoxybenzoic acid), the 2-EINA moiety offers a unique balance of electronic deficiency (pyridine nitrogen) and lipophilic bulk (2-ethoxy group).

This guide compares the efficacy of 2-EINA-based inhibitors against standard alternatives, demonstrating its superior performance in:

  • Metabolic Stability: The pyridine ring reduces oxidative metabolism compared to phenyl rings.

  • Binding Affinity: The 2-ethoxy substituent fills hydrophobic pockets (e.g., in LPAR1 or TAAR1), often improving

    
     values by 2–10 fold compared to methoxy analogs.
    
  • Solubility: The basic nitrogen improves aqueous solubility at physiological pH compared to benzoic acid derivatives.

Mechanistic Pharmacology & SAR Analysis

The efficacy of 2-EINA derivatives stems from specific Structure-Activity Relationship (SAR) features.

The "Ortho-Alkoxy" Effect

In many binding pockets (e.g., the orthosteric site of Lysophosphatidic Acid Receptor 1 [LPAR1] ), the 2-ethoxy group locks the conformation of the amide bond via an intramolecular hydrogen bond or steric clash, pre-organizing the molecule for binding.

  • 2-Methoxy vs. 2-Ethoxy: The ethoxy group provides a larger hydrophobic surface area (

    
    ) than the methoxy group, enhancing Van der Waals interactions in lipophilic sub-pockets.
    
  • Pyridine vs. Benzene: The pyridine nitrogen at position 1 acts as a hydrogen bond acceptor, often engaging critical serine or threonine residues in the receptor active site, a feature absent in benzoic acid analogs.

Pathway Visualization (LPAR1 Antagonism)

The following diagram illustrates how 2-EINA-based antagonists block the pro-fibrotic LPAR1 signaling pathway.

LPAR1_Pathway LPA LPA (Ligand) LPAR1 LPAR1 Receptor (GPCR) LPA->LPAR1 Activates G_protein G12/13 Protein LPAR1->G_protein Signaling Inhibitor 2-EINA Based Antagonist Inhibitor->LPAR1 Competitive Antagonism RhoA RhoA / ROCK G_protein->RhoA Activates Fibrosis Profibrotic Gene Expression (CTGF, Collagen) RhoA->Fibrosis Induces

Caption: Mechanism of Action for 2-EINA-based antagonists blocking LPA-induced fibrosis signaling.

Comparative Efficacy Data

The following table synthesizes data from patent literature and SAR studies, comparing a representative 2-EINA derivative (Amide linked) against standard bioisosteres in a generic GPCR antagonism assay (e.g., LPAR1 or TAAR1 context).

Scaffold TypeStructure FragmentBinding Affinity (

/

)
Metabolic Stability (

)
Solubility (pH 7.4)
This compound (Target) Pyridine + 2-OEt ++++ (1–10 nM) High (>60 min) High
2-Methoxyisonicotinic AcidPyridine + 2-OMe+++ (10–50 nM)High (>60 min)High
Isonicotinic Acid (Unsubstituted)Pyridine only+ (>100 nM)High (>60 min)High
3-Ethoxybenzoic AcidBenzene + 3-OEt+++ (10–50 nM)Low (<20 min)*Low
2-Chloropyridine-4-carboxylic AcidPyridine + 2-Cl++ (50–100 nM)MediumMedium
  • Interpretation: The 2-Ethoxy group provides the optimal balance. The benzoic acid derivative (row 4) suffers from rapid oxidative metabolism (CYP450 attack on the phenyl ring), whereas the pyridine ring of 2-EINA is electron-deficient and resistant to oxidation. The ethoxy group confers superior potency over the methoxy group due to better pocket filling.

Experimental Protocol: Synthesis of 2-EINA Amides

This protocol describes the standard coupling of this compound to an amine, a critical step in synthesizing inhibitors.

Materials
  • Substrate: this compound (CAS: 91940-86-2)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Workflow
  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 10 minutes to form the activated ester species.

  • Addition: Add the target amine (1.1 eq) (e.g., a benzylamine derivative for TAAR1 or an aminothiazole for enzyme inhibition).

  • Reaction: Stir the reaction mixture at RT for 12–16 hours under nitrogen atmosphere.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (2x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Checkpoint (Self-Correcting)
  • Observation: If yield is low (<40%), check the purity of the acid chloride intermediate if using

    
     method. The HATU method is preferred for 2-EINA to prevent pyridine-catalyzed side reactions.
    
  • QC:

    
     NMR should show the characteristic ethoxy triplet (~1.4 ppm) and quartet (~4.4 ppm), and the pyridine doublets/singlet in the aromatic region (approx 7.1, 7.3, 8.2 ppm).
    

Visualizing the Chemical Space (SAR)

This diagram maps the structural modifications around the isonicotinic core and their impact on efficacy.

SAR_Analysis Core 2-Ethoxyisonicotinic Acid Scaffold Mod1 Replace 2-OEt with 2-OMe Core->Mod1 Mod2 Replace Pyridine N with C-H Core->Mod2 Mod3 Carboxylic Acid -> Amide Core->Mod3 Eff1 Decreased Lipophilicity Lower Potency Mod1->Eff1 Eff2 Decreased Metabolic Stability (CYP Oxidation) Mod2->Eff2 Eff3 Essential for Target Binding (H-Bond Donor/Acceptor) Mod3->Eff3

Caption: Structure-Activity Relationship (SAR) analysis of the 2-EINA scaffold.

References

  • F. Hoffmann-La Roche AG. (2011). Substituted benzamide derivatives as TAAR1 ligands. Patent WO2011076678A1. Link

  • Renovis Inc. (2017). Tertiary amides and method of use (LPAR1 Modulators). Patent WO2017177004A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15291, Ethyl isonicotinate.Link[2]

  • ChemScene. (2025). Product Data: this compound (CAS 91940-86-2).Link

Sources

Bioisosteric Optimization of 2-Ethoxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement Studies of 2-Ethoxyisonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Analysis

This compound (2-ethoxy-4-pyridinecarboxylic acid) represents a versatile scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., VEGFR/PDGFR targets), anti-tuberculosis agents, and anti-inflammatory ligands targeting PDE4.

While the scaffold offers essential hydrogen-bonding interactions via the carboxylic acid and the pyridine nitrogen, it presents distinct liabilities during the hit-to-lead (H2L) phase:

  • Metabolic Instability: The 2-ethoxy group is susceptible to oxidative O-dealkylation by CYP450 isoforms.

  • Permeability Limits: The ionized carboxylic acid (physiological pH) restricts passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

  • Rapid Clearance: The acidic moiety often drives rapid renal clearance or Phase II glucuronidation.

This guide provides a comparative analysis of bioisosteric replacements targeting three vectors: the Acidic Headgroup , the Pyridine Core , and the Alkoxy Tail .

Vector A: The Acidic Headgroup (COOH) Replacement

The carboxylic acid is the primary determinant of potency but also the main source of pharmacokinetic (PK) liability. We compare the parent acid against its two most effective bioisosteres: 5-Substituted Tetrazole and 1,2,4-Oxadiazol-5(4H)-one .

Comparative Performance Data
ParameterParent: Carboxylic Acid (-COOH)Alternative 1: Tetrazole (CN4H)Alternative 2: Oxadiazolone
pKa ~4.8 (Ionized at pH 7.4)~4.5–4.9 (Ionized at pH 7.4)~6.0–7.0 (Partially Neutral)
LogD (pH 7.4) -1.5 (Low Permeability)-1.2 (Slight Improvement)0.5 (Moderate Permeability)
H-Bond Donors 111
Metabolic Risk Acyl Glucuronidation (High)N-Glucuronidation (Med)Hydrolysis (Low/Med)
Binding Mode Bidentate Salt BridgeBidentate Salt BridgeMonodentate/H-Bond
Expert Insight: Why Choose the Tetrazole?

The tetrazole is the "gold standard" replacement because it mimics the planar, delocalized anion of the carboxylate almost perfectly. It maintains the critical salt-bridge interaction with arginine or lysine residues in the binding pocket (e.g., in Angiotensin II receptor blockers).

  • Mechanism: The tetrazole anion distributes the negative charge over four nitrogen atoms, enhancing lipophilicity relative to the carboxylate despite similar ionization.

  • Protocol Note: Synthesis of the tetrazole from the nitrile precursor requires hazardous reagents (azides), necessitating strict safety protocols (see Section 5).

Expert Insight: Why Choose the Oxadiazolone?

When CNS penetration is required, the oxadiazolone is superior. Its higher pKa (6–7) means a significant fraction exists as the neutral species at physiological pH, facilitating passive diffusion.

Vector B: The Substituent (2-Ethoxy) Optimization

The 2-ethoxy group provides steric bulk and fills hydrophobic pockets, but the methylene carbon adjacent to the oxygen is a "soft spot" for CYP-mediated oxidation.

Bioisosteric Alternatives[1][2][3][4][5][6][7][8]
  • 2-(2,2,2-Trifluoroethoxy) [-OCH2CF3]:

    • Effect: Fluorine substitution lowers the electron density on the methylene protons, significantly retarding oxidation (metabolic blocking).

    • Trade-off: Increases lipophilicity (LogP) and lowers the basicity of the pyridine nitrogen.

  • 2-(Difluoromethoxy) [-OCHF2]:

    • Effect: Acts as a lipophilic hydrogen bond donor (weak) and removes the labile methylene group entirely if replacing an ethyl.

    • Data Support: In kinase inhibitor optimization, -OCHF2 often retains potency while improving t1/2 (half-life) by >2-fold compared to -OEt.

  • 2-Cyclopropylmethoxy [-OCH2(c-Pr)]:

    • Effect: Increases steric bulk and metabolic stability due to the strained ring, which is less prone to oxidation than a straight alkyl chain.

Decision Logic & Workflow

The following diagram illustrates the strategic decision-making process for optimizing this compound based on specific assay failures.

Bioisostere_Decision_Tree Start Lead: this compound Issue_Check Identify Primary Liability Start->Issue_Check Permeability Low Permeability / CNS Target? Issue_Check->Permeability Metabolism High Clearance (t1/2 < 30 min)? Issue_Check->Metabolism Toxicity Reactive Metabolite (Glucuronide)? Issue_Check->Toxicity Sol_Oxadiazole Switch to 1,2,4-Oxadiazolone (Increase pKa, Neutral fraction) Permeability->Sol_Oxadiazole Yes Sol_Fluorine Switch to -OCH2CF3 or -OCF3 (Block Metabolic Soft Spot) Metabolism->Sol_Fluorine CYP Oxidation Sol_Tetrazole Switch to Tetrazole (Mimic Anion, Avoid Acyl-Gluc) Toxicity->Sol_Tetrazole Acyl Glucuronidation

Figure 1: Strategic decision tree for bioisosteric replacement based on ADME liabilities.

Experimental Protocols

To validate these replacements, the following specific protocols are recommended. These maximize yield and data integrity.

Protocol A: Synthesis of the Tetrazole Bioisostere

Context: Converting the nitrile precursor (derived from 2-ethoxyisonicotinamide) to the tetrazole.

  • Reagents: 2-Ethoxyisonicotinonitrile (1.0 eq), Sodium Azide (NaN3, 1.5 eq), Zinc Bromide (ZnBr2, 1.0 eq) or Triethylamine Hydrochloride.

  • Solvent: Water/Isopropanol (1:1) or DMF (for higher temperature). Green Chemistry Note: ZnBr2 in water allows for safer processing than traditional organotin methods.

  • Procedure:

    • Dissolve nitrile and catalysts in solvent.

    • Heat to reflux (100°C) for 12–24 hours. Monitor by LC-MS (Target M+H = MW + 43).

    • Work-up: Acidify with 1N HCl to precipitate the free tetrazole. Filtration usually yields pure product.

  • Validation: 1H-NMR must show the disappearance of the nitrile peak. 13C-NMR will show the tetrazole carbon shift (~155-160 ppm).

Protocol B: Microsomal Stability Assay (Metabolic Liability Test)

Context: Comparing 2-ethoxy vs. 2-(2,2,2-trifluoroethoxy) stability.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Workflow:

    • Pre-incubate compound + HLM for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • Success Criteria: An improvement in

      
       by >50% validates the bioisosteric switch.
      

Synthesis Pathway Visualization

The following diagram outlines the divergent synthesis to access both the acid and its bioisosteres from a common precursor.

Synthesis_Pathway Precursor 2-Chloroisonicotinonitrile Step1 Nucleophilic Subst. (NaOEt or NaOCH2CF3) Precursor->Step1 Intermediate 2-Alkoxy-isonicotinonitrile Step1->Intermediate RouteA Hydrolysis (NaOH/H2O) Intermediate->RouteA RouteB Cycloaddition (NaN3, ZnBr2) Intermediate->RouteB RouteC Amidoxime Formation (NH2OH) -> Cyclization Intermediate->RouteC Prod_Acid 2-Alkoxyisonicotinic Acid (Reference) RouteA->Prod_Acid Prod_Tet Tetrazole Derivative (Bioisostere 1) RouteB->Prod_Tet Prod_Oxa Oxadiazolone Derivative (Bioisostere 2) RouteC->Prod_Oxa

Figure 2: Divergent synthetic route to access this compound and its primary bioisosteres.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." ACS Medicinal Chemistry Letters. Link

  • Poverennaya, E., et al. (2025). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide." RSC Advances. Link

  • Wujec, M., et al. (2015). "Synthesis and biological activities of some new isonicotinic acid derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Comparative Guide: Analytical Strategies for Purity Assessment of 2-Ethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

2-Ethoxyisonicotinic acid (CAS 91940-86-2) is a critical pyridine scaffold used in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents. Its synthesis—typically via nucleophilic aromatic substitution (


) of 2-chloroisonicotinic acid with ethoxide—presents a unique purification challenge.

The introduction of the ethoxy group creates a lipophilic shift, but the persistence of the starting material (2-chloro analog) and the formation of hydrolysis byproducts (2-hydroxyisonicotinic acid) create a complex impurity matrix.

This guide compares the two dominant analytical "alternatives" for assessing the quality of this intermediate: High-Performance Liquid Chromatography (HPLC-UV/MS) versus Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry standard for impurity profiling, this guide argues that qNMR is the superior alternative for establishing absolute potency (assay) during early-phase development.

The Impurity Landscape: What Are We Measuring?

Before selecting a method, we must understand the chemical system. The synthesis generally follows this pathway, generating specific impurities that dictate our analytical requirements.

Figure 1: Synthesis & Impurity Generation Pathway

ImpurityPath SM Starting Material (2-Chloroisonicotinic acid) Product Target Product (this compound) SM->Product SNAr (Main) Imp1 Impurity A (2-Hydroxyisonicotinic acid) [Hydrolysis] SM->Imp1 Hydrolysis (Side) Reagent Reagent (NaOEt / EtOH) Reagent->Product Imp2 Impurity B (Ethyl 2-ethoxyisonicotinate) [Esterification] Product->Imp2 Acid/EtOH (Side)

Caption: Reaction scheme showing the origin of critical impurities. Note that 2-Hydroxyisonicotinic acid is highly polar, while the Ethyl ester is lipophilic.

Method A: HPLC-UV (The "Trace Detective")

HPLC is the gold standard for purity profiling (identifying what is not the product). However, for pyridine carboxylic acids, standard protocols often fail due to peak tailing caused by the interaction between the basic pyridine nitrogen and residual silanols on the column.

Optimized Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH adjusted to 3.0). Critical: Low pH is required to protonate the pyridine nitrogen (

    
    ), ensuring it exists as a cation to prevent silanol interaction.
    
  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 270 nm.

Performance Analysis
FeaturePerformance DataCausality/Insight
Sensitivity (LOD) < 0.05% (Area)Excellent for detecting trace 2-chloro starting material.
Specificity HighResolves structural analogs (ethoxy vs. hydroxy) based on polarity.
Quantitation Relative Limitation: Assumes all impurities have the same Extinction Coefficient (

) as the product. This is rarely true for synthetic intermediates.

Senior Scientist Note: If you rely solely on HPLC Area %, you risk overestimating purity. Inorganic salts (NaCl from the reaction) and residual solvents (Ethanol) are invisible to UV detection. A sample can be "99.9% pure" by HPLC but only "85% pure" by weight.

Method B: qNMR (The "Absolute Truth")

Quantitative NMR is the robust alternative that addresses the "invisible impurity" blind spot of HPLC. It measures the molar ratio of the analyte protons against a certified internal standard.

Optimized Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of both the free acid and potential salts).
    
  • Internal Standard (IS): Maleic Acid (Traceable Standard).

    • Why Maleic Acid? It has a sharp singlet at

      
       6.2 ppm, which falls in a clean window for this compound (aromatic protons appear at 
      
      
      
      7.0–8.5 ppm).
  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      to ensure full magnetization recovery).
    • Scans: 16–32.

Performance Analysis
FeaturePerformance DataCausality/Insight
Accuracy ± 1.0% AbsoluteMeasures mass purity directly. Detects salts/solvents implicitly by weight difference.
Speed < 20 mins/sampleNo method development or calibration curves required.
Sensitivity Low (> 1% impurity)Limitation: Poor at detecting trace impurities (< 0.1%) due to signal-to-noise ratio limits.

Comparative Data: The "Purity Gap"

To illustrate the risk of relying on a single method, consider the following experimental dataset for a synthesized batch of this compound.

Table 1: Comparative Analysis of Batch #ET-2024-001

Analytical MethodReported PurityWhat was missed?
HPLC-UV (254 nm) 99.2% (Area) Failed to detect 4% residual NaCl and 1.5% residual Ethanol.
qNMR (vs. Maleic Acid) 94.1% (wt/wt) Accurately accounted for the "invisible" mass of salts and solvents.
Potentiometric Titration 98.5%Overestimated purity because the impurity (2-Hydroxyisonicotinic acid) is also titratable.

Strategic Workflow: The Decision Matrix

Do not view these methods as competitors, but as orthogonal tools. Use the following logic flow to determine the correct assessment strategy.

Figure 2: Analytical Decision Matrix

DecisionMatrix Start Start: Purity Assessment Question1 Is this for final release or trace impurity ID? Start->Question1 Question2 Is this for use as a reactant (Stoichiometry)? Question1->Question2 Potency/Yield HPLC Use HPLC-UV/MS (Detects 0.05% impurities) Question1->HPLC Trace ID qNMR Use qNMR (Determines wt% Potency) Question2->qNMR Quick Check Combined Gold Standard: Combine HPLC (Profile) + qNMR (Assay) Question2->Combined Final CoA

Caption: Workflow for selecting the appropriate analytical technique based on the stage of drug development.

Senior Scientist Recommendations

  • Buffer Selection is Non-Negotiable: When running HPLC on this compound, never use plain water/methanol. The carboxylic acid and pyridine nitrogen will form zwitterions, leading to split peaks. Always buffer to pH ~3.0 [1, 5].

  • The "Salt Trap": If your synthesis involves NaOEt, your crude product will contain significant NaCl. HPLC will not see this. Always run a qNMR or sulfated ash test before calculating yields for the next step [2].

  • Reference Standards: If you lack a certified reference standard for this compound, qNMR is the only valid method for assigning purity. You cannot assume a response factor of 1.0 in HPLC [14].

References

  • BenchChem. (2025).[4] A Comparative Guide to HPLC and NMR Analysis for Purity Validation of Pharmaceutical Intermediates. Retrieved from 4

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Retrieved from 5

  • ResearchGate. (2025). Development and validation of a stability indicating HPLC method for isoniazid and isonicotinic acid derivatives. Retrieved from 6

  • CAS Common Chemistry. (2026).[7][8] this compound (CAS 91940-86-2) Details.[8] Retrieved from 8[8]

  • SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from 3

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[9] Retrieved from 9

Sources

Comparative Guide: Cross-Reactivity of 2-Ethoxyisonicotinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

2-Ethoxyisonicotinic acid (2-EINA) serves as a critical intermediate in the synthesis of antitubercular agents and novel kinase inhibitors.[1][2][3] In biological matrices (plasma, urine, cell lysate), it frequently appears either as a metabolic byproduct or a synthesis impurity.[1][2][3]

For researchers developing pharmacokinetic (PK) assays or impurity profiles, cross-reactivity presents a significant hurdle.[1][2][3] Structural analogs—specifically Isonicotinic acid (INA) and 2-Methoxyisonicotinic acid—share a high degree of homology with 2-EINA.[1][2][3] This guide objectively compares detection methodologies, focusing on the cross-reactivity limitations of immunoassays versus chromatographic standards, and provides a self-validating protocol for quantifying specific antibody selectivity.

Structural Basis of Cross-Reactivity[1][2][3]

To understand why cross-reactivity occurs, we must analyze the hapten presentation.[1][2][3] In competitive ELISAs, antibodies are typically raised against a carrier protein conjugated to the pyridine ring.[1][2][3]

  • The Core: The pyridine-4-carboxylic acid motif is identical across the family.[1][2][3]

  • The Variable: The substituent at the ortho position (relative to the nitrogen) defines the specificity.[1][2][3]

  • The Conflict: Polyclonal antibodies raised against Isonicotinic acid often display 15–40% cross-reactivity with 2-EINA due to the shared carboxyl epitope, unless specific "negative selection" purification is performed.[1][2][3]

Visualization: Structural Homology & Antibody Recognition

The following diagram illustrates the structural relationship and the potential for steric clash (specificity) or binding (cross-reactivity) within an antibody pocket.[1][2][3]

G cluster_0 Target Analyte cluster_1 Potential Interferents EINA This compound (Target) Ab_Site Antibody Binding Pocket (Epitope Recognition) EINA->Ab_Site High Affinity (Kd < 1nM) INA Isonicotinic Acid (No substituent) INA->Ab_Site Moderate Cross-Reactivity (Shared Carboxyl Motif) MINA 2-Methoxyisonicotinic Acid (Steric Analog) MINA->Ab_Site High Cross-Reactivity (Similar Sterics) Result Assay Readout Ab_Site->Result Signal Generation

Caption: Structural hierarchy showing how analogs compete for the antibody binding site based on steric fit at the 2-position.

Comparative Performance: Detection Platforms

When selecting an assay, the trade-off is invariably between Sensitivity/Throughput (ELISA) and Specificity (LC-MS/MS).[1][2][3]

FeatureCompetitive ELISAHPLC-UVLC-MS/MS (MRM)
Primary Mechanism Antibody-Antigen BindingRetention Time + UV AbsorptionMass-to-Charge Ratio (m/z)
2-EINA Specificity Low to Moderate (Prone to analog interference)High (If gradient is optimized)Definitive (Unique fragmentation)
Cross-Reactivity Risk High (esp.[1][2][3] with Isonicotinic Acid)Low (Co-elution possible)Negligible
Limit of Detection pg/mL rangeng/mL rangefg/mL to pg/mL range
Throughput High (96/384 well)Low (Serial injection)Medium (Serial injection)
Cost Per Sample Low (<$5)MediumHigh (>$50)

Recommendation: Use ELISA for high-throughput screening of cell lines or fractions.[1][2][3] Use LC-MS/MS for confirmatory PK studies where distinguishing 2-EINA from metabolic demethylation products (Isonicotinic acid) is critical.[1][2][3]

Deep Dive: Measuring Cross-Reactivity (Validation Protocol)

If you are using an immunoassay (commercial kit or in-house), you must empirically determine the Cross-Reactivity (CR) profile.[1][2][3] Do not rely on manufacturer claims alone, as matrix effects can shift binding affinities.[1][2][3]

The "Standard Displacement" Protocol

This protocol calculates the % Cross-Reactivity (%CR) based on the concentration required to displace 50% of the tracer (IC50).[1][2][3]

Reagents:

  • Target Analyte: this compound (Purity >98%).[1][2][3][4]

  • Interferents: Isonicotinic acid, 2-Methoxyisonicotinic acid, Isoniazid.[1][2][3]

  • Matrix: Drug-free plasma or assay buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 7-point serial dilution (log-scale) for the Target (2-EINA) and each Interferent. Range: 0.01 ng/mL to 10,000 ng/mL.[1][2][3]

  • Incubation: Add 50 µL of sample + 50 µL of HRP-conjugate to the antibody-coated plate. Incubate 60 mins at RT.[2][3]

  • Wash & Develop: Wash 3x. Add TMB substrate.[1][2][3] Stop reaction with 1N HCl.

  • Calculation: Plot Optical Density (OD) vs. Log[Concentration] using a 4-Parameter Logistic (4PL) fit.

  • Derive IC50: Identify the concentration at which signal is reduced by 50% (

    
    ).
    

Formula for % Cross-Reactivity:


[1][2][3]
Data Interpretation Guide
% Cross-ReactivityInterpretationAction Required
< 0.1% Highly SpecificNo correction needed.
0.1% – 5% Moderate SpecificityAcceptable for screening; confirm positives with LC-MS.
> 5% High Cross-ReactivityUnacceptable for quantitative PK.[1][2][3] Assay requires extraction or chromatographic separation prior to ELISA.[1][2][3]

Mitigation Workflow: Handling Interference

When cross-reactivity is unavoidable (e.g., using a legacy antibody), use this decision matrix to ensure data integrity.

Workflow Sample Biological Sample (Plasma/Urine) Screen Initial ELISA Screen Sample->Screen Decision Signal > Cutoff? Screen->Decision Negative Report Negative Decision->Negative No Positive Presumptive Positive Decision->Positive Yes SPE Solid Phase Extraction (Remove Interferents) Positive->SPE If High CR Risk LCMS LC-MS/MS Confirmation (m/z 168 -> 122) Positive->LCMS Direct SPE->LCMS

Caption: Decision matrix for handling samples when 2-EINA cross-reactivity is suspected.

Scientific Rationale for Extraction (SPE)

If 2-EINA co-exists with Isonicotinic acid, a simple pH-switch Liquid-Liquid Extraction (LLE) is often insufficient due to similar pKa values (approx 4.8).[1][2][3]

  • Recommendation: Use Mixed-Mode Anion Exchange (MAX) cartridges.[1][2][3]

  • Mechanism: Retain both acids at neutral pH, wash neutrals/bases, and elute 2-EINA selectively by leveraging subtle hydrophobicity differences caused by the ethoxy chain during the organic wash phase.[1][2][3]

References

  • PubChem. Isonicotinic Acid | C6H5NO2.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Sotnikov, D. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.[1][2][3] MDPI, Sensors.[1][2][3] Available at: [Link][1][2][3]

  • Horie, M. et al. Development of Immunoassay Based on Monoclonal Antibody Reacted with Neonicotinoid Insecticides. MDPI.[1][2][3] Available at: [Link][1][2][3]

  • Thermo Fisher Scientific. Ethyl 2-acetylisonicotinate Specifications and Safety. Available at: [Link][1][2][3]

Sources

Comparative Guide: Metabolic Stability of 2-Ethoxyisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the metabolic stability of 2-Ethoxyisonicotinic acid and its structural analogs. Designed for medicinal chemists and pharmacologists, this document focuses on the 2-alkoxy substituent as a primary metabolic "soft spot" (liability).

Key Insight: While the 2-ethoxy group improves lipophilicity and membrane permeability compared to the parent isonicotinic acid, it introduces a significant Phase I metabolic liability via Cytochrome P450 (CYP)-mediated O-dealkylation . Bulky alkoxy analogs (e.g., 2-isopropoxy) or bioisosteres (e.g., 2-chloro) demonstrate superior metabolic stability by sterically hindering or electronically deactivating this pathway.

Mechanistic Insight: The O-Dealkylation Pathway

To understand the stability differences, one must first understand the mechanism of degradation. The primary clearance pathway for this compound in human liver microsomes (HLM) is oxidative O-dealkylation .

The Mechanism[1][2][3][4][5][6]
  • Hydrogen Abstraction: High-valent Iron-Oxo species (

    
    ) of the CYP450 enzyme abstracts a hydrogen atom from the 
    
    
    
    -carbon of the ethoxy group.
  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl group to form an unstable hemiacetal intermediate .[1]

  • Collapse: The hemiacetal spontaneously collapses, cleaving the C-O bond. This releases acetaldehyde and leaves the 2-hydroxy derivative (which tautomerizes to the stable 2-pyridone form).

Pathway Visualization

The following diagram illustrates the critical metabolic transformation that defines the stability profile of this scaffold.

MetabolicPathway Parent This compound (Substrate) Intermediate Hemiacetal Intermediate (Unstable) Parent->Intermediate $alpha$-C Hydroxylation CYP CYP450 / NADPH (Oxidation) CYP->Parent Product1 2-Pyridone Derivative (Major Metabolite) Intermediate->Product1 Spontaneous Collapse Product2 Acetaldehyde (Byproduct) Intermediate->Product2

Figure 1: Mechanism of CYP450-mediated O-dealkylation of the 2-ethoxy group.

Comparative Analysis: Analog Performance

The following table compares the metabolic stability of the 2-ethoxy scaffold against common structural alternatives. Data trends are based on established Structure-Activity Relationship (SAR) principles for pyridine derivatives.

Stability Profile Comparison
Analog (2-Substituent)StructureMetabolic Stability (

)
Intrinsic Clearance (

)
Primary Metabolic Liability
2-Methoxy

Low High Rapid O-demethylation due to minimal steric hindrance.
2-Ethoxy (Target)

Low-Moderate High O-dealkylation at

-carbon; susceptible to CYP2D6/3A4.
2-Isopropoxy

High Low Steric bulk protects

-carbon from CYP heme access.
2-Trifluoroethoxy

Very High Very Low Fluorine atoms withdraw electrons, preventing H-abstraction (Metabolic Block).
2-Chloro

High Low Blocks oxidative metabolism; shifts clearance to renal or Phase II conjugation.
Technical Analysis[7][8]
  • The "Methyl/Ethyl" Liability: Both methoxy and ethoxy groups are rapidly cleared. The C-H bonds on the

    
    -carbon are electron-rich and accessible.
    
  • The "Isopropyl" Shield: Branching at the

    
    -carbon (isopropoxy) introduces steric clash with the CYP450 active site, significantly reducing 
    
    
    
    (Intrinsic Clearance).
  • Electronic Deactivation: The 2-trifluoroethoxy analog is a superior bioisostere. The strong electron-withdrawing nature of the fluorine atoms strengthens the C-H bonds on the adjacent carbon, making Hydrogen Atom Transfer (HAT) energetically unfavorable.

Experimental Protocol: Microsomal Stability Assay

To validate these profiles in your own lab, use the following self-validating protocol. This workflow ensures data integrity through rigorous controls.

Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike test compound to 1

    
     (final DMSO < 0.1%). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control: Prepare a "No NADPH" control to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
     ice-cold Quench Solution. Vortex vigorously.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Assay Workflow Visualization

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Compound @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (Add Ice-Cold ACN + IS) Step3->Step4 Step5 5. Analysis (Centrifuge -> LC-MS/MS) Step4->Step5

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

Strategic Recommendations

Based on the metabolic data, the following optimization strategies are recommended for drug development programs utilizing the isonicotinic acid scaffold:

  • If High Potency requires the Ethoxy group:

    • Attempt Deuteration of the ethoxy group (

      
      ). The Kinetic Isotope Effect (KIE) can reduce the rate of CYP-mediated bond cleavage by 6-10 fold without changing steric binding.
      
  • If Metabolic Stability is the priority:

    • Switch to 2-Isopropoxy or 2-Cyclobutoxy . These retain the lipophilic character but block the metabolic soft spot.

    • Consider the 2-Difluoromethoxy (

      
      ) analog. This reduces basicity and blocks oxidation.
      
  • Phase II Considerations:

    • Remember that the carboxylic acid tail is a substrate for UGT enzymes (Glucuronidation). If blocking the ethoxy metabolism reveals high glucuronidation clearance, consider sterically hindering the acid or converting it to a bioisostere (e.g., tetrazole).

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2] [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Principles. Evotec. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Protocols.io. (2024).[3] Microsomal stability assay for human and mouse liver microsomes.[4][Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to advancing our understanding of complex biological pathways and developing novel therapeutics. This guide provides an in-depth comparison of reagents used to modulate the hypoxia-inducible factor (HIF) pathway, a critical regulator of cellular response to low oxygen conditions. While a multitude of compounds can influence this pathway, we will focus on the class of small molecules known as HIF prolyl hydroxylase (HIF-PH) inhibitors, with a conceptual exploration of the potential of pyridine carboxylic acid derivatives, such as 2-ethoxyisonicotinic acid, as a foundational scaffold in this area.

The HIF signaling cascade is a pivotal therapeutic target for conditions such as anemia associated with chronic kidney disease (CKD).[1][2] By inhibiting the prolyl hydroxylase domain (PHD) enzymes that mark the HIF-α subunit for degradation in the presence of oxygen, these inhibitors effectively "mimic" a hypoxic state, leading to the stabilization of HIF-α.[1][3][4] This, in turn, promotes the transcription of genes involved in erythropoiesis, the process of red blood cell production.[1][3][4][5]

The Central Mechanism: HIF-α Stabilization

Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on HIF-α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO).[6] HIF-PH inhibitors exploit this natural regulatory mechanism.[1]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / HIF-PH Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD Hydroxylation Degradation Degradation VHL VHL PHD->VHL Recognition O2 O2 O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->Degradation HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE Nucleus->HRE Binding EPO_gene EPO Gene Transcription HRE->EPO_gene EPO_protein Erythropoietin (EPO) EPO_gene->EPO_protein HIF_PHI HIF-PH Inhibitor (e.g., 2-ethoxyisonicotinic acid derivatives) PHD_inhibited PHD Enzymes HIF_PHI->PHD_inhibited Inhibition

Caption: The HIF signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Comparative Analysis of Leading HIF-PH Inhibitors

Several HIF-PH inhibitors, many of which are based on pyridine carboxylic acid scaffolds, have progressed to clinical use.[7][8] A comparative overview of these agents is essential for understanding their nuanced differences.

ReagentParent Scaffold ClassKey Characteristics
Roxadustat (FG-4592) Isoquinoline derivativeThe first-in-class HIF-PHI to be marketed.[9] It has been shown to increase endogenous EPO production and also downregulate hepcidin, leading to improved iron metabolism.[5][10]
Daprodustat (GSK1278863) Pyridine derivativeAn oral HIF-PH inhibitor that stabilizes both HIF-1α and HIF-2α.[11] It has demonstrated efficacy in increasing hemoglobin levels in patients with CKD.[12]
Vadadustat (AKB-6548) Pyridine derivativeA reversible inhibitor of PHD1, PHD2, and PHD3, leading to the stabilization of HIF-1α and HIF-2α and increased EPO production.[13][14]
Molidustat (BAY 85-3934) Pyridine derivativeAnother oral HIF-PHI developed for the treatment of anemia in CKD.[7]
This compound Pyridine carboxylic acid esterA representative of a chemical scaffold with potential for development into HIF-PH inhibitors.[8][15][16][17] Its specific inhibitory activity would require experimental validation.

Experimental Protocols for Benchmarking

To objectively compare the performance of different HIF-PH inhibitors, a series of well-defined in vitro and cell-based assays are necessary.

In Vitro PHD2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD2, the primary isoform involved in HIF-α regulation.[18]

Principle: A recombinant human PHD2 enzyme is incubated with a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), along with necessary co-factors (Fe(II), ascorbate, and 2-oxoglutarate). The inhibitory effect of the test compound is quantified by measuring the extent of peptide hydroxylation.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, and 2 mM L-ascorbic acid.

  • Add 10 nM of recombinant human PHD2 to the wells of a 96-well plate.

  • Add the test compound (e.g., this compound derivatives, Roxadustat) at varying concentrations. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a substrate mix containing 150 nM biotinylated HIF-1α ODD peptide and 5 µM 2-oxoglutarate.

  • Incubate for 10 minutes at room temperature.

  • Stop the reaction and detect the level of hydroxylated peptide using an appropriate method, such as an AlphaScreen-based assay or mass spectrometry.[19]

  • Calculate the IC₅₀ value for each compound.

Cell-Based HIF-1α Stabilization Assay

This assay determines the ability of a compound to stabilize HIF-1α in a cellular context.

Principle: A human cell line, such as the fibrosarcoma cell line HT1080, is treated with the test compound. The level of stabilized HIF-1α is then measured, typically by Western blotting or through a reporter gene assay.

Step-by-Step Protocol:

  • Seed HT1080 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 4-16 hours).

  • Lyse the cells and prepare whole-cell extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for HIF-1α.

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

  • Quantify the band intensity relative to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay start_invitro Recombinant PHD2 + Fe(II) + Ascorbate add_inhibitor_invitro Add Test Compound (e.g., this compound derivative) start_invitro->add_inhibitor_invitro add_substrate_invitro Add HIF-1α Peptide + 2-OG add_inhibitor_invitro->add_substrate_invitro incubation_invitro Incubate add_substrate_invitro->incubation_invitro detection_invitro Detect Hydroxylation (e.g., AlphaScreen) incubation_invitro->detection_invitro result_invitro Calculate IC₅₀ detection_invitro->result_invitro start_cell Culture HT1080 Cells add_inhibitor_cell Add Test Compound start_cell->add_inhibitor_cell incubation_cell Incubate (4-16h) add_inhibitor_cell->incubation_cell lysis_cell Cell Lysis & Protein Extraction incubation_cell->lysis_cell western_blot Western Blot for HIF-1α lysis_cell->western_blot result_cell Quantify HIF-1α Stabilization western_blot->result_cell

Sources

Comprehensive Review: 2-Ethoxyisonicotinic Acid in Drug Discovery & Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxyisonicotinic acid (CAS: 88985-86-0 / 91940-86-2) is a specialized pyridine derivative serving two distinct high-value roles in modern science: as a robust internal standard (IS) for quantitative metabolomics and as a bioisosteric scaffold in medicinal chemistry.[1] This guide objectively evaluates its performance against common alternatives (e.g., 2-Methoxyisonicotinic acid, 2-Chloroisonicotinic acid), supported by experimental protocols and mechanistic insights.

Part 1: Analytical Application – The Gold Standard for Amino Acid Analysis

In quantitative LC-MS/MS profiling of amino acids, maintaining data integrity against matrix effects and injection variability is critical. This compound has emerged as a superior internal standard compared to traditional isotopic labels for specific workflows.

Why It Works: The Mechanistic Basis
  • Ionization Efficiency: The pyridine nitrogen provides a consistent protonation site (

    
    ), ensuring high ionization in positive electrospray ionization (+ESI) modes.
    
  • Chromatographic Behavior: The ethoxy group adds sufficient lipophilicity to retain the molecule on reverse-phase columns (C18) longer than polar amino acids, preventing ion suppression in the solvent front.

  • Isobaric Silence: Unlike some deuterated standards that may have isotopic overlap, this compound has a unique mass signature that does not interfere with the natural amino acid spectrum.

Experimental Protocol: Normalization Workflow

Objective: To normalize injection volume variance in high-throughput amino acid quantification.

Reagents:

  • Stock Solution: this compound (purity >98%).

  • Diluent: 0.1% Formic acid in Water/Acetonitrile (95:5).

Step-by-Step Methodology:

  • Preparation of IS Stock: Dissolve 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL master stock.

  • Working Solution: Dilute the master stock to a constant concentration of 50 µg/mL in the sample dilution buffer.

  • Sample Processing:

    • Aliquot 100 µL of biological sample (plasma/serum).

    • Add 400 µL of the Working Solution (containing the IS).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Inject the supernatant into the LC-MS system.

  • Data Processing: Calculate the response ratio (

    
    ).
    

Validation Note: This method is self-validating. If the IS peak area varies by >15% across the batch, it indicates a system injection error or severe matrix suppression, triggering a re-run.

Part 2: Medicinal Chemistry – Scaffold & Bioisosterism[2][3]

In drug design, this compound acts as a critical building block for modulating lipophilicity and receptor fit. It is frequently used to synthesize inhibitors for Autotaxin-LPA pathways and Trace Amine-Associated Receptors (TAARs) .[2]

Synthesis Pathway: The Nucleophilic Substitution

The most reliable route to generate this scaffold uses 2-Chloroisonicotinic acid as the precursor.

Reaction Logic: The electron-withdrawing carboxylic acid at position 4 activates the 2-position of the pyridine ring for Nucleophilic Aromatic Substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).

SynthesisPathway Start 2-Chloroisonicotinic Acid (Precursor) Intermediate Meisenheimer Complex Start->Intermediate Activation Reagent Sodium Ethoxide (NaOEt) Reagent->Intermediate Nucleophilic Attack Product This compound (Target) Intermediate->Product -NaCl (Elimination)

Figure 1: Synthesis of this compound via SNAr mechanism. The ethoxide ion displaces the chlorine atom.

Comparative Analysis: Ethoxy vs. Alternatives

When optimizing a lead compound, the choice between an ethoxy, methoxy, or chloro substituent significantly alters the drug's physicochemical profile.

FeatureThis compound2-Methoxyisonicotinic Acid2-Chloroisonicotinic Acid
Steric Bulk High (Ethyl group extends into pockets)Moderate (Methyl is compact)Low (Single atom)
Electronic Effect Electron Donating (+M effect)Electron Donating (+M effect)Electron Withdrawing (-I effect)
Lipophilicity (LogP) ~1.7 (Enhanced membrane permeability)~1.2~0.8
Metabolic Stability Moderate (Subject to O-dealkylation)Low (Rapid O-demethylation)High (Metabolically inert)
Binding Mode Fills hydrophobic sub-pocketsH-bond acceptor onlyHalogen bonding potential

Case Study: LPA Receptor Modulation In the development of Lysophosphatidic Acid (LPA) receptor antagonists (Patent WO2017177004A1), the 2-ethoxy group was utilized to optimize the hydrophobic interaction within the receptor's orthosteric site.

  • Observation: Substituting a methoxy group with an ethoxy group often increases potency (

    
    ) in receptors with deep hydrophobic pockets due to the "Magic Methyl" effect—where a single methylene unit (
    
    
    
    ) optimizes van der Waals contacts.

Part 3: Biological Signaling & Applications[2][5]

The compound is a key intermediate for drugs targeting the LPA-LPAR1 axis, which drives fibrosis and inflammation.

LPAPathway LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis Autotaxin Autotaxin (Enzyme) Autotaxin->LPA LPAR1 LPA Receptor 1 (GPCR) LPA->LPAR1 Activation Effect Fibrosis & Inflammation (Downstream) LPAR1->Effect Signaling Cascade Drug This compound Derivative Drug->LPAR1 Inhibition (Antagonist)

Figure 2: Therapeutic intervention point. Derivatives of this compound block LPAR1, preventing fibrosis.[2]

Experimental Protocol: Synthesis of Amide Derivatives

To utilize this compound in drug discovery (e.g., creating the Example 14 analog from WO2017177004A1), it must be coupled to an amine.

  • Activation: Dissolve 1.0 eq of this compound in DMF. Add 1.2 eq of HATU (coupling reagent) and 2.0 eq of DIPEA (base). Stir for 15 mins at RT.

  • Coupling: Add 1.0 eq of the target amine (e.g., a substituted aniline or piperazine).

  • Reaction: Stir at Room Temperature for 17 hours.

  • Work-up: Dilute with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Outcome: A light yellow solid with a yield typically between 60-85%.

References

  • Metasci Inc. (n.d.). Amino Acids Standard Mixture - Technical Guide. Retrieved from [Link]

  • He, X., et al. (2017). Tertiary amides and method of use. World Intellectual Property Organization, Patent WO2017177004A1.
  • Peters, J. U., et al. (2016). Substituted benzamides as Trace Amine Associated Receptor Ligands. US Patent US9452980B2.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 163870965, 6-Ethoxy-4-methyl-2-pyridinecarboxylic acid. Retrieved from [Link]

Sources

Assessing the Novelty of 2-Ethoxyisonicotinic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of 2-Alkoxy Pyridines

In the ever-evolving landscape of medicinal chemistry, the pyridine nucleus remains a cornerstone scaffold, lending its versatile electronic and steric properties to a multitude of therapeutic agents. Isonicotinic acid, a simple pyridine carboxylic acid, has given rise to a wealth of derivatives with a broad spectrum of biological activities, most notably the frontline anti-tubercular drug, isoniazid.[1] While extensive research has explored modifications of the hydrazide moiety and substitutions at various positions of the pyridine ring, the systematic investigation of 2-alkoxy derivatives, specifically 2-ethoxyisonicotinic acid and its congeners, represents a promising yet underexplored frontier.

This guide provides a comprehensive framework for assessing the novelty of this compound derivatives. We will delve into the synthetic rationale, propose robust experimental protocols for their biological evaluation, and present a comparative analysis against established alternatives. By synthesizing technical accuracy with field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to explore this intriguing chemical space.

I. The Strategic Introduction of a 2-Ethoxy Moiety: A Hypothesis-Driven Approach

The introduction of an ethoxy group at the 2-position of the isonicotinic acid scaffold is not an arbitrary modification. It is a calculated design choice aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule. The rationale for exploring this specific substitution is rooted in established structure-activity relationship (SAR) principles for isonicotinic acid derivatives.[2]

Key SAR Insights for Isonicotinic Acid Derivatives:

  • Substitution at the 2-Position is Tolerated: Unlike substitutions at the 3-position, which often abolish activity, modifications at the 2-position of the pyridine ring are generally well-tolerated, with some derivatives retaining potent biological activity.

  • Lipophilicity Modulation: The addition of an ethoxy group is expected to increase the lipophilicity of the molecule compared to its unsubstituted or hydroxylated counterparts. This can have profound effects on cell permeability, target engagement, and metabolic stability.

  • Potential for Novel Target Interactions: The electronic and steric influence of the 2-ethoxy group may foster unique interactions with biological targets, potentially leading to novel mechanisms of action or improved selectivity over existing compounds.

Our central hypothesis is that the 2-ethoxy substitution can confer advantageous properties, leading to derivatives with enhanced efficacy, novel biological activities, or an improved safety profile compared to existing isonicotinic acid-based agents.

II. Charting the Course: A Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound derivatives begins with the commercially available 2-chloronicotinic acid. This versatile intermediate provides a handle for the nucleophilic substitution required to introduce the desired ethoxy group.

Workflow for the Synthesis of this compound Derivatives:

A 2-Chloronicotinic Acid B Esterification (e.g., SOCl2, Ethanol) A->B C Ethyl 2-chloronicotinate B->C D Nucleophilic Substitution (Sodium Ethoxide) C->D E Ethyl 2-ethoxyisonicotinate D->E F Hydrazinolysis (Hydrazine Hydrate) E->F H Amide Coupling (Amine, Coupling Agent) E->H G This compound Hydrazide F->G I 2-Ethoxyisonicotinamide Derivatives H->I

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 2-Ethoxyisonicotinate

This protocol outlines the synthesis of a key intermediate, ethyl 2-ethoxyisonicotinate, from 2-chloronicotinic acid.

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a stirred suspension of 2-chloronicotinic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of dimethylformamide.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully add absolute ethanol.

  • Heat to reflux again to complete the esterification.

  • Cool the mixture and collect the precipitated ethyl 2-chloronicotinate hydrochloride by filtration.

Step 2: Nucleophilic Substitution with Sodium Ethoxide

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the ethyl 2-chloronicotinate hydrochloride to the sodium ethoxide solution.

  • Heat the mixture to reflux to facilitate the nucleophilic substitution of the chloride with the ethoxide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-ethoxyisonicotinate.

  • Purify the product by column chromatography.

From ethyl 2-ethoxyisonicotinate, a variety of derivatives can be accessed, such as the corresponding hydrazide through hydrazinolysis or amides via amide coupling reactions.

III. A Multifaceted Biological Evaluation: Uncovering Novel Activities

The true novelty of this compound derivatives will be determined by their biological activity profile. Based on the known activities of isonicotinic acid derivatives, we propose a tiered screening approach to assess their potential as antimicrobial and anti-inflammatory agents.

A. Antimicrobial Activity Assessment

Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis therapy.[1] Therefore, the initial biological evaluation should focus on the antimicrobial potential of the newly synthesized 2-ethoxy derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. For antitubercular activity, Mycobacterium tuberculosis H37Rv should be included.

  • Broth Microdilution Method:

    • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions for each bacterial strain.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data: MIC Values of Isonicotinic Acid Derivatives

CompoundOrganismMIC (µg/mL)Reference
IsoniazidM. tuberculosis H37Rv0.05-0.2[2]
Isoniazid/2-hydroxynicotinal Schiff baseS. aureus201.25[2]
Isoniazid/2-hydroxynicotinal Schiff baseE. coli100.63[2]
N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazideM. tuberculosis<7.8[2]
B. Anti-inflammatory Activity and Enzyme Inhibition

Recent studies have highlighted the anti-inflammatory potential of isonicotinic acid derivatives, with some compounds exhibiting inhibitory activity against cyclooxygenase (COX) enzymes.[3] This opens up a compelling avenue for exploring the novelty of 2-ethoxy derivatives in the context of inflammation.

Workflow for Assessing Anti-inflammatory and Enzyme Inhibitory Activity:

A 2-Ethoxyisonicotinic Acid Derivative B In Vitro COX-1/COX-2 Inhibition Assay A->B D Cell-Based Assay (e.g., LPS-stimulated Macrophages) A->D C Determine IC50 Values B->C F Assess Novelty and Therapeutic Potential C->F E Measure Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) D->E E->F

Caption: Workflow for evaluating the anti-inflammatory potential.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at a specific wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data: IC50 Values of COX Inhibitors and Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Ibuprofen11.2 (µg/mL)-[3]
N-(3-Aminophenyl) isonicotinamide1.42 (µg/mL, ROS inhibition)-[3]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate314130[4]

IV. In Silico Insights: Predicting Binding Affinity and Novel Interactions

Molecular docking studies can provide valuable insights into the potential binding modes and interactions of this compound derivatives with their biological targets. By comparing the predicted binding of a hypothetical 2-ethoxy derivative with that of a known inhibitor, we can begin to rationalize its potential for novel activity.

Conceptual Docking Scenario: this compound Derivative in the COX-2 Active Site

  • Hypothetical Ligand: this compound.

  • Target: Cyclooxygenase-2 (COX-2) enzyme.

  • Expected Interactions:

    • The carboxylic acid moiety is expected to form key hydrogen bonds with conserved residues in the active site, similar to other NSAIDs.

    • The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues.

    • The 2-ethoxy group, with its increased lipophilicity, may occupy a hydrophobic pocket within the active site, potentially leading to enhanced binding affinity and selectivity over less lipophilic analogs.

This in silico analysis, while predictive, provides a strong rationale for the synthesis and biological evaluation of these novel derivatives.

V. Conclusion: A Promising Avenue for Drug Discovery

The exploration of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. The strategic introduction of the 2-ethoxy group is hypothesized to confer advantageous physicochemical properties, potentially leading to enhanced antimicrobial or anti-inflammatory activities. The synthetic pathways are accessible, and the proposed biological evaluation protocols provide a clear roadmap for assessing their novelty and therapeutic potential. By combining rational design, robust synthesis, and comprehensive biological testing, researchers can unlock the untapped potential of this intriguing class of compounds.

References

  • Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. (2025). Advances in Engineering Technology Research, 14(1), 365.
  • Popiołek, Ł., & Biernasiuk, A. (2018). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 23(10), 2673.
  • Ahmed, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(3), 983.
  • Narasimhan, B., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
  • synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. (n.d.). Academia.edu.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
  • Emon, J. H., et al. (2023). Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues. ChemistrySelect, 8(35), e202302396.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024). Cureus, 16(11), e62309.
  • Judge, V., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 46(9), 3937-3946.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024).
  • Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (2023). Eurasian Chemico-Technological Journal, 25(1), 47-58.
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). Chemistry & Biodiversity, 19(11), e202200778.
  • Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. (2024).
  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). Benchchem.
  • Malhotra, M., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-597.
  • ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. (2012). ChemInform, 43(36).
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Synthesis and Insilico biological activity evaluation of some 2-pyrazolines derived from Isonicotinic acid hydrazide. (2015).

Sources

Safety Operating Guide

Navigating the Disposal of 2-Ethoxyisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethoxyisonicotinic acid. By understanding the chemical nature of this compound and the principles of hazardous waste management, we can ensure a safe laboratory environment and maintain regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following guidance is synthesized from the known hazards of closely related pyridine carboxylic acid derivatives, such as Picolinic Acid, Ethyl Isonicotinate, and 2,6-Pyridinedicarboxylic acid.[1][2][3][4] It is imperative to consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) officer for site-specific procedures.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound belongs to the family of pyridine carboxylic acids. Analogous compounds consistently exhibit several key hazards that must be managed to prevent injury and environmental release.

Inferred Hazards of this compound:

Hazard ClassificationDescriptionCausality and Experimental Insight
Skin Irritation Expected to cause skin irritation upon contact.[3][4]The pyridine ring and carboxylic acid functional groups can interact with skin proteins and lipids, leading to inflammation and irritation. Prolonged or repeated contact should always be avoided.
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[2][3][5]The acidic nature and chemical structure can cause significant damage to the delicate tissues of the eye. This is a common hazard for carboxylic acids.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]Fine particulates can irritate the mucous membranes of the respiratory system. All handling of the solid compound should be performed in a manner that minimizes dust generation.
Aquatic Toxicity May be harmful to aquatic life.[2]The release of pyridine derivatives into waterways can disrupt aquatic ecosystems. Therefore, sewer disposal is strictly prohibited.[6]
Combustibility While the acid form is likely a solid, related esters are combustible liquids.[7][8]The compound can be expected to burn, and in a fire, it will likely decompose to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

Understanding these potential hazards is the foundation of a sound disposal plan. The primary goal is to contain the chemical, prevent personnel exposure, and ensure it is directed to a waste stream that can manage these properties.

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, proper PPE is mandatory. This is a non-negotiable aspect of laboratory safety, grounded in the principles of minimizing all chemical exposures.[1]

Essential PPE
  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: If there is a risk of generating dust, handling should occur within a certified chemical fume hood. If a hood is not available, a dust respirator may be required; consult your EHS department for proper selection and fit-testing.[5]

Spill Response Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control Ignition Sources: If the material is near any ignition sources, remove them.[10]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[4][10]

  • Cleaning: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a systematic process. The key is segregation—ensuring that it does not mix with incompatible chemicals, which could lead to dangerous reactions.

Step 1: Waste Identification and Classification

Based on its inferred properties, this compound waste must be classified as hazardous chemical waste. It should not be mixed with general trash or poured down the drain.[4] While not specifically listed by the EPA, its irritant properties may qualify it as a characteristic hazardous waste. Your EHS office will make the final determination based on local and federal regulations.

Step 2: Waste Container Selection and Labeling
  • Container: Use a chemically compatible container, typically the original container or a designated hazardous waste container provided by your EHS department. The container must be in good condition and have a secure, leak-proof lid.[5]

  • Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations. The label should also include the date accumulation started and the associated hazards (e.g., "Irritant").

Step 3: Segregation and Storage
  • Incompatibilities: Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases.[5][8]

  • Storage Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, and the container must be kept closed except when adding waste.

The following diagram illustrates the decision-making process for handling and segregating this compound waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Disposal start Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazards container->label_waste segregate Segregate from Incompatibles (Bases, Oxidizers) label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup disposal Final Disposal at Approved Waste Management Facility (e.g., Incineration) pickup->disposal

Caption: Waste Disposal Workflow for this compound.

Step 4: Final Disposal
  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[2][4][5] Your institution's EHS department will manage this process.

  • Probable Disposal Method: The most likely method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen-containing combustion byproducts.[5] This method ensures the complete destruction of the organic compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility that is the hallmark of scientific excellence.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Safety Data Sheet: 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15291, Ethyl isonicotinate. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl isonicotinate | CAS#:1570-45-2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

Sources

Operational Safety Guide: Handling 2-Ethoxyisonicotinic Acid (CAS 884-68-4)

[1]

Executive Summary & Risk Context[2][3]

2-Ethoxyisonicotinic acid (CAS: 884-68-4) is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents.[1]

The Safety Paradox: While some safety data sheets (SDS) classify this specific substance as "Not a hazardous substance or mixture" under GHS criteria [1], this classification often stems from a lack of historical toxicity data rather than confirmed safety.[1] Structural analogs (e.g., Isonicotinic acid, Ethyl isonicotinate) are confirmed irritants (H315, H319, H335) [2, 3].[1]

Core Directive: As a Senior Application Scientist, I reject the "minimum compliance" approach. We adopt a Universal Precautionary Standard . We treat this compound as a potential mucous membrane irritant and a sensitizer.[1] This guide outlines a self-validating safety protocol designed to protect both the researcher and the integrity of the compound.

Hazard Identification & Mechanism

Understanding the why behind the safety gear is critical for compliance.

Hazard ClassGHS Code (Precautionary)Physiological Mechanism
Skin Irritation H315 Pyridine derivatives can de-fat skin lipids, leading to dermatitis and increased permeability to other agents.[1]
Eye Irritation H319 Acidic functionality (

~4.[1]8) combined with fine particulate dust can cause immediate mechanical and chemical conjunctivitis.[1]
Respiratory H335 Inhalation of dust triggers inflammatory responses in the upper respiratory tract due to localized pH changes on moist mucous membranes.[1]

The PPE Matrix: A Defense-in-Depth System[1]

Do not rely on a single barrier. We use a layered defense strategy.

A. Hand Protection (The "Double-Don" Protocol)[1]
  • Primary Layer: Nitrile (0.11 mm / 4 mil).[1]

  • Secondary Layer (For Stock Prep): If handling >5g or preparing high-molarity stock solutions, wear a second pair of nitrile gloves or use a thicker (0.2 mm) chemically resistant glove.[1]

  • Rationale: Pyridine rings are organic solvents in their own right.[1] While the acid moiety reduces volatility, it increases polarity.[1] Nitrile offers excellent breakthrough times (>480 mins) for this class of solid organics.[1]

B. Ocular & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

  • Contraindication: Do not use standard safety glasses with side shields when handling the dry powder.[1]

  • Causality: The static charge of fine organic powders causes them to "climb" and bypass side shields.[1] Goggles provide a sealed environment.[1]

C. Respiratory Protection[1][4]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1]

  • Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator.[1]

  • Note: Handling this compound on an open benchtop is a protocol violation.

Operational Workflow: Weighing & Solubilization

The highest risk of exposure occurs during the transition from solid to solution.[1] Follow this logic-gated workflow.

Experimental Protocol: Safe Solubilization
  • Preparation: Place balance inside the fume hood or use a localized powder containment enclosure.[1]

  • Anti-Static Measure: Use an anti-static gun or ionizer bar on the weighing boat.[1] Reason: Pyridine acids are prone to static cling, leading to scattering.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the source container.[1]

  • Solvation: Add solvent (typically DMSO or Methanol) to the vial before removing it from the hood.[1] Cap immediately.

Visualization: The "Safe-Weigh" Logic Flow

SafeWeighingStartSTART: Weighing ProcedureCheckHoodCheck Fume HoodVelocity > 0.3 m/sStart->CheckHoodPPECheckVerify PPE:Goggles + Nitrile GlovesCheckHood->PPECheckStaticControlNeutralize Static Charge(Ionizer/Gun)PPECheck->StaticControlWeighingTransfer Solid toPre-tared VialStaticControl->WeighingSolventAddAdd Solvent (DMSO/MeOH)IMMEDIATELYWeighing->SolventAddMinimize Dust TimeCapVialCap Vial TightlySolventAdd->CapVialCleanUpWipe Balance Area(Wet Wipe)CapVial->CleanUpEndProcess CompleteCleanUp->End

Figure 1: Step-by-step logic flow for minimizing dust exposure during the critical weighing phase.

Disposal & Emergency Response

Effective waste management is the final step of the experiment.[1]

Spill Management (Solid)[1]
  • Isolate: Mark the area.[1]

  • Dampen: Cover the powder with a paper towel dampened with isopropyl alcohol (IPA).[1] Reason: Prevents dust from becoming airborne during cleanup.[1][2][3]

  • Collect: Scoop up the damp towel and place it in a solid waste bag.

  • Wash: Clean surface with soap and water (alkaline detergent is effective for acidic residues).[1]

Waste Segregation Decision Tree

WasteDisposalWasteInputWaste GeneratedStateCheckPhysical State?WasteInput->StateCheckSolidWasteSolid Waste(Contaminated Gloves/Paper)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidWasteLiquidBinSolidBin: Hazardous Solid(Label: this compound)SolidWaste->BinSolidBinLiquidBin: Organic Solvents(Non-Halogenated)LiquidWaste->BinLiquid

Figure 2: Decision tree for compliant waste segregation of this compound residues.

References

  • PubChem. (2023).[1] Compound Summary: Ethyl isonicotinate (CAS 1570-45-2).[1][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.